molecular formula C9H7BrN2S B182969 2-Amino-4-(4-bromophenyl)thiazole CAS No. 2103-94-8

2-Amino-4-(4-bromophenyl)thiazole

カタログ番号: B182969
CAS番号: 2103-94-8
分子量: 255.14 g/mol
InChIキー: ZBRNKOLWXWMLTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-(4-bromophenyl)thiazole is a useful research compound. Its molecular formula is C9H7BrN2S and its molecular weight is 255.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(4-bromophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNKOLWXWMLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347370
Record name 2-Amino-4-(4-bromophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103-94-8
Record name 2-Amino-4-(4-bromophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of 2-Amino-4-(4-bromophenyl)thiazole, a key intermediate in the development of novel therapeutic agents. The document outlines the prevalent synthetic methodology, detailed experimental protocols, and comprehensive characterization data.

Introduction

This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of derivatives with potential antibacterial and anticancer activities.[1][2] Its structural motif is found in compounds designed as inhibitors of bacterial enzymes like FabH, highlighting its importance in the pursuit of new antimicrobial agents.[1] The most common and efficient method for its preparation is the Hantzsch thiazole synthesis.[3][4][5] This reaction involves the condensation of an α-haloketone, specifically 4-bromophenacyl bromide, with a thioamide, typically thiourea.[3][6]

Primary Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and high-yielding route to the 2-aminothiazole ring system.[3][7] The reaction proceeds via an initial SN2 reaction between the α-haloketone and the sulfur of the thioamide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

A general workflow for this synthesis is depicted below:

SynthesisWorkflow cluster_reagents reagents Starting Materials reaction Hantzsch Thiazole Synthesis product This compound reaction->product Condensation & Cyclization purification Purification product->purification Isolation analysis Characterization purification->analysis Analysis 4-Bromophenacyl bromide 4-Bromophenacyl bromide 4-Bromophenacyl bromide->reaction Thiourea Thiourea Thiourea->reaction LogicalFlow start Start: Define Synthetic Target reagents Procure Starting Materials: - 4-Bromophenacyl bromide - Thiourea start->reagents reaction Perform Hantzsch Condensation reagents->reaction workup Product Isolation and Work-up reaction->workup purification Recrystallization/Purification workup->purification characterization Spectroscopic and Physical Characterization purification->characterization end End: Pure Product Obtained characterization->end

References

The Biological Activity of 2-Amino-4-(4-bromophenyl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a 4-bromophenyl substituent at the 4-position of this scaffold has been a subject of significant interest, leading to the development of derivatives with potent anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the biological activities of 2-Amino-4-(4-bromophenyl)thiazole and its analogues, with a focus on their therapeutic potential. This document details their anticancer and antimicrobial effects, mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms underlying their anticancer activity are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Mechanism of Action: Apoptosis Induction

A key mechanism of action for these compounds is the initiation of the intrinsic pathway of apoptosis. This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, certain derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, primarily caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.[1][3][4]

cluster_0 This compound Derivative cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcome Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Derivative->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified signaling pathway of apoptosis induction.
Mechanism of Action: Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, most notably the G2/M phase.[3] This prevents the cells from proceeding through mitosis, ultimately leading to a halt in their division and growth.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values of selected derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value (µM)
4-(4-bromophenyl)-thiazol-2-amine derivative p2 MCF7 (Breast adenocarcinoma)10.5
2-amino-4-phenylthiazole derivative 20 H1299 (Lung cancer)4.89
2-amino-4-phenylthiazole derivative 20 SHG-44 (Glioma)4.03

Note: The specific modifications to the parent compound are denoted by the derivative name (e.g., p2, 20).

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative from the stock solution.

    • Add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. The final DMSO concentration should not exceed 0.5%.

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • Gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Place the plates on a shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

cluster_0 Experimental Workflow: SRB Assay Start Start Seed Seed Cancer Cells in 96-well plates Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Thiazole Derivative Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Fix Fix Cells (10% TCA) Incubate2->Fix Stain Stain with SRB Fix->Stain Wash Wash with 1% Acetic Acid Stain->Wash Solubilize Solubilize Dye (10mM Tris) Wash->Solubilize Read Read Absorbance (510 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for the SRB assay.

Antimicrobial Activity

Derivatives of this compound have also been reported to exhibit promising activity against a range of pathogenic bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)
4-(4-bromophenyl)-thiazol-2-amine derivative p2 Staphylococcus aureus16.1 (µM)
4-(4-bromophenyl)-thiazol-2-amine derivative p2 Escherichia coli16.1 (µM)
4-(4-bromophenyl)-thiazol-2-amine derivative p3 Staphylococcus aureus32.7 (µM)
4-(4-bromophenyl)-thiazol-2-amine derivative p3 Escherichia coli32.7 (µM)

Note: The specific modifications to the parent compound are denoted by the derivative name (e.g., p2, p3).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[5][6][7]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • This compound derivative stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density with a microplate reader.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is used to qualitatively assess the antimicrobial activity of a compound.[8][9]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) or other suitable agar

  • This compound derivative solution

  • Sterile Petri dishes

  • Sterile cork borer or pipette tip

  • Positive control (known antibiotic) and negative control (solvent)

Procedure:

  • Plate Preparation:

    • Prepare a lawn of the test microorganism by evenly spreading a standardized inoculum over the surface of an MHA plate.

  • Well Creation:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the agar.

  • Compound Application:

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution to each well. Also, add the positive and negative controls to separate wells.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the clear zone of no growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

cluster_0 Experimental Workflow: Antimicrobial Susceptibility Testing cluster_1 Broth Microdilution (MIC) cluster_2 Agar Well Diffusion Start Start PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum SerialDilute Perform Serial Dilution of Compound in Broth PrepInoculum->SerialDilute LawnCulture Create a Lawn Culture on Agar Plate PrepInoculum->LawnCulture InoculateBroth Inoculate Wells SerialDilute->InoculateBroth IncubateBroth Incubate Plates InoculateBroth->IncubateBroth ReadMIC Determine MIC IncubateBroth->ReadMIC End End CreateWells Create Wells in Agar LawnCulture->CreateWells AddCompound Add Compound to Wells CreateWells->AddCompound IncubateAgar Incubate Plates AddCompound->IncubateAgar MeasureZone Measure Zone of Inhibition IncubateAgar->MeasureZone

Caption: Experimental workflows for antimicrobial testing.

Synthesis of this compound

The parent compound, this compound, is typically synthesized via the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • 4-Bromoacetophenone

  • Thiourea

  • Iodine

  • Ethanol or Methanol

Procedure:

  • A mixture of 4-bromoacetophenone, thiourea, and iodine in a suitable solvent such as ethanol or methanol is refluxed for several hours.

  • The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • The product is then typically neutralized with a base, such as ammonium hydroxide, and recrystallized from an appropriate solvent (e.g., ethanol or methanol) to yield the pure this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with their inhibitory effects on various pathogenic microorganisms, underscores their therapeutic value. The experimental protocols outlined in this guide provide a framework for the synthesis and systematic evaluation of new derivatives, paving the way for further research and development in this important area of medicinal chemistry.

References

A Technical Guide to the Synthesis and Application of 2-Amino-4-(4-bromophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth exploration of a specific, highly relevant subclass: 2-amino-4-(4-bromophenyl)thiazole derivatives. We delve into the robust and efficient Hantzsch thiazole synthesis, the primary method for creating the core scaffold, offering a detailed, field-tested protocol. Furthermore, we examine the principal applications of these derivatives, which are heavily concentrated in the development of novel antimicrobial and anticancer agents to combat the growing challenges of drug resistance and selective cancer therapy.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded overview of this promising class of heterocyclic compounds.

The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds containing nitrogen and sulfur atoms are fundamental to drug discovery, and the thiazole ring is a particularly important pharmacophore.[1][5] Derivatives of 2-aminothiazole are known to exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[5][6] This broad utility has cemented its status as an attractive and versatile moiety for medicinal chemists.

The specific introduction of a 4-bromophenyl group at the 4-position of the thiazole ring provides a valuable building block for further chemical modification. The bromine atom can serve as a handle for cross-coupling reactions, while the phenyl ring offers a scaffold for substitution, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.[4] Marketed drugs containing the thiazole nucleus, such as the antiviral Ritonavir and the anti-inflammatory Meloxicam, underscore the therapeutic relevance of this heterocyclic system.[4]

Synthesis of the Core Scaffold and its Derivatives

The construction of the 2-amino-4-arylthiazole core is most reliably achieved through the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[7][8] This method remains one of the most popular and efficient approaches due to its simplicity and consistently high yields.[7][9]

The Hantzsch Thiazole Synthesis: The Cornerstone Approach

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[8] To produce 2-aminothiazoles specifically, thiourea is used as the thioamide component.[7] The reaction proceeds through a multistep pathway that begins with an S-alkylation (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7]

For the synthesis of the target scaffold, this compound, the required precursors are 2-bromo-1-(4-bromophenyl)ethanone (the α-haloketone) and thiourea.[3][10]

Hantzsch_Synthesis Reactants Reactants Haloketone 2-bromo-1-(4-bromophenyl)ethanone Thiourea Thiourea Intermediate1 Isothiouronium Salt (S-Alkylation) Haloketone->Intermediate1 + Thiourea (SN2) Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product - H2O (Dehydration)

Hantzsch synthesis pathway for 2-aminothiazoles.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a synthesized representation of established methods found in the literature.[3][7]

Materials:

  • p-Bromoacetophenone

  • Thiourea

  • Iodine (catalyst) or Bromine in a suitable solvent (for in-situ bromination)

  • Methanol or Ethanol (solvent)

  • Aqueous Ammonium Hydroxide or Sodium Carbonate solution (for workup)

  • Diethyl Ether (for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine p-bromoacetophenone (1.0 eq), thiourea (2.0 eq), and a catalytic amount of iodine (0.1 eq).

    • Rationale: Using an excess of thiourea helps to drive the reaction to completion. Iodine can act as a catalyst for the reaction.[3] Alternatively, the pre-synthesized α-haloketone, 2-bromo-1-(4-bromophenyl)ethanone, can be used directly with thiourea (1.5 eq) in a solvent like methanol.[7]

  • Reaction Execution: Add ethanol or methanol as the solvent and heat the mixture to reflux. Maintain reflux for 4-12 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the condensation and dehydration steps. The reaction time can vary based on the specific substrates and conditions.[3]

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction contents into a beaker containing a cold aqueous solution of ammonium hydroxide or 5% sodium carbonate.[3][7]

    • Rationale: This basic quench neutralizes the hydrohalic acid (HBr/HI) formed during the reaction and deprotonates the product, causing the poorly water-soluble this compound to precipitate out of the solution.[7]

  • Purification: Stir the resulting suspension, then collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with water and then with a small amount of cold diethyl ether to remove any unreacted starting material.[3]

  • Drying: Allow the collected solid to air dry or dry in a vacuum oven. The product is often pure enough for subsequent steps, but recrystallization from ethanol can be performed for higher purity.[11]

Synthetic Diversification: From Core to Candidate

The true value of the this compound scaffold lies in its potential for diversification. The primary amine at the C2 position is a versatile functional group for building a library of derivatives, most commonly through the formation of Schiff bases or amides.[1][3][4]

Diversification_Workflow Core This compound SchiffBase Schiff Bases (Imines) Core->SchiffBase Condensation Amide Amide Derivatives Core->Amide Acylation Aldehyde Substituted Aldehydes (R-CHO) + Glacial Acetic Acid Aldehyde->SchiffBase AcylChloride Acyl Halides (R-COCl) or Carboxylic Acids + Coupling Agents AcylChloride->Amide

Key diversification pathways from the core scaffold.

Key Applications in Drug Discovery

Research into this compound derivatives is predominantly focused on developing new therapeutic agents, particularly in response to the global challenges of antimicrobial resistance and cancer.[4][12]

Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial compounds.[3][4] Thiazole derivatives have shown significant promise in this area.[10] Various synthesized derivatives have been screened for activity against a panel of bacteria and fungi.

Compound TypeTarget Organism(s)Observed ActivityReference(s)
Schiff base derivativesS. aureus, B. subtilis (Gram-positive), E. coli (Gram-negative), C. albicans (Fungus)Promising activity comparable to standard drugs like norfloxacin and fluconazole.[4]
Thiazolidinone-thiazole hybridsB. subtilis, S. aureus (Gram-positive), E. coli (Gram-negative), A. niger (Fungus)All synthesized compounds exhibited promising in vitro antimicrobial results.[3]
N-chloroacetyl derivatives and subsequent cycloadductsS. aureus, B. subtilis (Gram-positive), C. albicans, C. glabrata (Fungi)Moderate antibacterial activity against Gram-positive bacteria and distinguished antifungal activity.[10]
Thioacetylamino-thiazole derivativesGram-positive and Gram-negative bacteria, FungiModerate antibacterial activity against specific Gram-positive strains and slight antifungal activity.[13][14]
Anticancer Agents

Thiazole-containing compounds are also investigated for their potential as anticancer agents, with some derivatives demonstrating potent cytotoxicity against various cancer cell lines.[4][6][15] The presence of the 4-bromophenyl moiety is often a feature in derivatives designed for anticancer activity.[4]

Compound IDTarget Cell LineIC₅₀ (µM)Noteworthy ObservationsReference
p2 *MCF7 (Human Breast Adenocarcinoma)10.5Activity was found to be comparable to the standard drug 5-fluorouracil (IC₅₀ = 5.2 µM).[4]
4iSaOS-2 (Human Osteosarcoma)N/AExhibited strong inhibitory effects in in-silico studies against EGFR.[15]
  • N-(4-fluorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine † (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline

Mechanistic Insights from In Silico Studies

To understand the therapeutic potential and guide further optimization, molecular docking studies are frequently employed.[4][15] These computational methods predict how a molecule might bind to the active site of a target protein. For this compound derivatives, docking studies have suggested potential mechanisms of action, such as the inhibition of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid biosynthesis, making it a target for novel antibacterial agents.[16] In oncology, proteins like the Epidermal Growth Factor Receptor (EGFR) have been identified as potential targets.[15]

Conclusion and Future Outlook

The this compound scaffold is a synthetically accessible and highly versatile platform for drug discovery. The Hantzsch synthesis provides a reliable and scalable route to the core structure, which can be readily diversified to generate large libraries of compounds for biological screening. The consistent findings of potent antimicrobial and anticancer activity highlight the therapeutic potential of this chemical class.

Future efforts should focus on lead optimization to enhance potency and selectivity while improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] Exploring a wider range of biological targets beyond those already identified could uncover new therapeutic applications. A thorough investigation into the precise mechanisms of action and in vivo efficacy of the most promising candidates will be critical for translating these research findings into clinically viable drugs.

References

A Technical Guide to the Crystal Structure of 2-Amino-4-(4-bromophenyl)thiazole: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the solid-state structure of 2-Amino-4-(4-bromophenyl)thiazole (C₉H₇BrN₂S), a heterocyclic compound of significant interest in medicinal chemistry. As a key synthetic intermediate for novel therapeutics, including potential antibacterial agents, understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2] This document details the synthesis and crystallization of the title compound, presents a rigorous workflow for its structural determination via single-crystal X-ray diffraction (SC-XRD), and analyzes its molecular geometry. A core focus is placed on the supramolecular assembly, elucidated through an analysis of intermolecular interactions, which are quantified and visualized using computational methods such as Hirshfeld surface analysis. This guide is intended for researchers, medicinal chemists, and materials scientists engaged in the development of thiazole-based compounds.

Introduction: The Significance of this compound

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antimicrobial to anticancer and anti-inflammatory therapies.[3][4] The title compound, this compound, serves as a crucial building block, or synthon, for the synthesis of more complex derivatives.[1][2] The inclusion of a bromophenyl group at the C4 position introduces a site for potential halogen bonding and modulates the molecule's lipophilicity and electronic properties, which can significantly influence its biological activity.

Determining the precise crystal structure is not merely an academic exercise; it provides critical insights into:

  • Molecular Conformation: The preferred spatial arrangement of the thiazole and bromophenyl rings.

  • Intermolecular Recognition: The specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds) that govern how molecules recognize each other and pack in the solid state. This is a proxy for understanding potential interactions with biological targets like enzyme active sites.[5]

  • Physicochemical Properties: Solid-state characteristics such as stability, solubility, and melting point, which are dictated by the crystal packing.

This guide synthesizes experimental protocols and analytical insights to provide a holistic understanding of the compound's solid-state chemistry.

Synthesis and Single Crystal Growth

The synthesis of this compound is typically achieved via the well-established Hantzsch thiazole synthesis.[2] High-quality single crystals suitable for X-ray diffraction are subsequently grown through a careful recrystallization process.

  • Reaction Setup: To a solution of p-bromoacetophenone in absolute methanol, add an equimolar amount of thiourea.

  • Catalysis: Introduce a catalytic amount of iodine to the mixture. The catalyst facilitates the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is typically neutralized with an aqueous base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and dried.

  • Crystallization (Slow Evaporation):

    • Dissolve the purified product in a minimal amount of a suitable solvent system, such as a Dimethylformamide (DMF)/water mixture, with gentle heating.[6]

    • Filter the hot solution to remove any insoluble impurities.

    • Cover the vessel with a perforated film (e.g., Parafilm with pinholes) and leave it undisturbed at room temperature.

    • Over several days, the slow evaporation of the solvent will lead to the formation of well-defined, single crystals suitable for SC-XRD analysis.

Structural Determination: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid. The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The process of single-crystal X-ray diffraction follows a precise and logical sequence to ensure data quality and structural accuracy. Each step, from selecting and mounting the crystal to refining the final structural model, is critical for an unambiguous determination of the molecular and crystal structure.

sc_xrd_workflow A Crystal Selection & Mounting B Mounting on Diffractometer A->B Transfer to goniometer C Data Collection (Low Temperature, e.g., 100 K) B->C X-ray irradiation & rotation D Data Integration & Reduction C->D Convert diffraction spots to intensities E Structure Solution (e.g., Direct Methods, SHELXT) D->E Determine initial atomic positions F Structure Refinement (Full-Matrix Least-Squares, SHELXL) E->F Optimize atomic parameters G Validation & Final Report (CIF File Generation) F->G Check quality & create standard output

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

  • Crystal Selection: A suitable crystal should be visually clear, have well-defined faces, and be free of cracks or defects. It is mounted on a cryoloop with a protective oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is rotated in a monochromatic X-ray beam (e.g., Cu-Kα radiation, λ = 1.54178 Å)[7], and thousands of diffraction images are collected.

  • Data Reduction: Software is used to integrate the raw diffraction spots from the images, correct for experimental factors (like absorption), and generate a list of unique reflection intensities (an hkl file).

  • Structure Solution and Refinement:

    • Solution: The phase problem is solved using computational methods (e.g., SHELXT) to generate an initial electron density map and a preliminary molecular model.[7]

    • Refinement: This initial model is refined against the experimental data using a full-matrix least-squares method (e.g., SHELXL). In this iterative process, atomic coordinates, displacement parameters, and other variables are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns.

Crystallographic Data and Molecular Geometry

The crystal structure of 4-(4-Bromophenyl)thiazol-2-amine has been determined and analyzed.[1] The key crystallographic parameters that define the unit cell and the quality of the structural model are summarized below.

Table 1: Representative Crystallographic Data (Note: Specific values are reported in the primary literature, such as the work by Channar et al., 2019.[1] This table serves as a template for the expected data.)

ParameterValue
Chemical FormulaC₉H₇BrN₂S
Molecular Weight255.13 g/mol [8][9][10]
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z (Molecules/unit cell)Value
Calculated Density (g/cm³)Value
Radiatione.g., Cu-Kα (λ = 1.54178 Å)
Temperature (K)e.g., 100(2) K
R₁ [I > 2σ(I)]Value (e.g., < 0.05)
wR₂ (all data)Value (e.g., < 0.15)

The molecular structure reveals a nearly planar conformation. The dihedral angle between the thiazole ring and the bromophenyl ring is a critical parameter, indicating the degree of twist between the two aromatic systems. This angle is influenced by a balance between steric hindrance and the desire for extended π-conjugation. Theoretical calculations using Density Functional Theory (DFT) often complement the experimental data to rationalize the observed geometry.[1]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not random; it is directed by a network of specific and reliable intermolecular interactions. In this compound, the packing is dominated by strong hydrogen bonds and notable halogen interactions.

  • N-H···N Hydrogen Bonding: The primary amino group (-NH₂) acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the thiazole ring (N3) acts as an acceptor. This interaction is highly directional and robust, leading to the formation of centrosymmetric dimers, a common and stabilizing motif in 2-aminothiazole structures.

  • Halogen Bonding: The bromine atom on the phenyl ring possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), allowing it to act as an electrophile and interact favorably with nucleophiles. These C-Br···X interactions (where X can be another bromine, the sulfur atom, or the π-system of an adjacent ring) play a crucial role in linking the hydrogen-bonded dimers into a larger 3D architecture.

  • Other Weak Interactions: Additional stability is conferred by weaker C-H···S, C-H···π, and π-π stacking interactions, which collectively contribute to an efficient and dense crystal packing.

The diagram below illustrates the fundamental hydrogen-bonded dimer synthon that forms the primary building block of the crystal lattice.

References

Technical Guide: NMR Data for 2-Amino-4-(4-bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 2-Amino-4-(4-bromophenyl)thiazole, a key intermediate in the synthesis of various biologically active compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The structural confirmation of this compound is critically supported by ¹H and ¹³C NMR spectroscopy. The data presented below were obtained in DMSO-d₆, a common solvent for NMR analysis of organic compounds.

¹H NMR Data

The proton NMR spectrum provides characteristic signals corresponding to the aromatic and thiazole ring protons, as well as the amino group.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
7.75d8.62HAr-H
7.54d8.62HAr-H
7.12s-2H-NH₂
7.05s-1HThiazole-H

Table 1: ¹H NMR spectral data for this compound. Data sourced from[2].

¹³C NMR Data

The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ) (ppm)Assignment
168.9C=N (Thiazole)
149.1C-NH₂ (Thiazole)
134.6C-Br (Aromatic)
131.8CH (Aromatic)
128.0CH (Aromatic)
120.6C (Aromatic)
102.8CH (Thiazole)

Table 2: ¹³C NMR spectral data for this compound. Data sourced from[2].

Experimental Protocols

The following section details the synthetic procedure for this compound and the general method for NMR data acquisition.

Synthesis of this compound

A common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.

Procedure: Initially, p-bromoacetophenone and thiourea are reacted in the presence of a catalyst, such as iodine, to yield 4-(4-bromophenyl)thiazol-2-amine.[3]

A general electrosynthesis procedure has also been reported: In a typical procedure, the ketone (in this case, p-bromoacetophenone) (1 mmol), NH₄SCN (1.2 mmol), NaOH (1 mmol), and NH₄I (0.2 mol·L⁻¹) in CH₃CN (5.0 mL) are added to an undivided cell equipped with graphite plate electrodes.[2] The electrosynthesis is carried out with a constant current of 10 mA at room temperature for 20 hours with magnetic stirring.[2] After the electrolysis, the reaction mixture is decolorized with a saturated aqueous Na₂S₂O₃ solution, washed with distilled water, and extracted with ethyl acetate.[2] The combined organic layers are dried over anhydrous MgSO₄ and concentrated under vacuum.[2] The crude product is then purified by column chromatography on silica gel.[2]

NMR Data Acquisition

The NMR spectra were recorded on a Bruker Avance 400 MHz NMR spectrometer.[2]

¹H NMR Spectroscopy:

  • Frequency: 400 MHz[2]

  • Solvent: DMSO-d₆[2]

  • Internal Standard: Tetramethylsilane (TMS)[2]

¹³C NMR Spectroscopy:

  • Frequency: 100 MHz[2]

  • Solvent: DMSO-d₆[2]

  • Internal Standard: Tetramethylsilane (TMS)[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and subsequent NMR analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis NMR Analysis A p-Bromoacetophenone C Reaction with Iodine Catalyst A->C B Thiourea B->C D 4-(4-bromophenyl)thiazol-2-amine C->D E Crude Product D->E F Column Chromatography E->F G Pure this compound F->G H Dissolve in DMSO-d6 G->H I 1H NMR Spectroscopy H->I J 13C NMR Spectroscopy H->J K Spectral Data I->K J->K

Caption: Synthesis and NMR analysis workflow for this compound.

References

The Core Mechanism of 2-Amino-4-(4-bromophenyl)thiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(4-bromophenyl)thiazole is a key heterocyclic compound that serves not only as a crucial intermediate in the synthesis of a wide array of biologically active derivatives but also possesses intrinsic bioactivity. This technical guide elucidates the core mechanism of action of this compound, focusing on its direct inhibitory effects on key metabolic enzymes. Furthermore, this document explores its role as a versatile pharmacophore, detailing the synthesis, mechanism, and therapeutic potential of its derivatives in antimicrobial and anticancer applications. Comprehensive experimental protocols, quantitative data summaries, and pathway visualizations are provided to support further research and drug development efforts.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The specific compound, this compound, has traditionally been viewed as a synthetic building block.[2] However, recent research has unveiled its direct biological activities. A pivotal 2022 study demonstrated that this compound is a potent inhibitor of several key metabolic enzymes, including human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[3][4] This discovery positions the compound as a bioactive entity in its own right, with potential therapeutic implications.

Beyond its intrinsic activity, the 2-amino-4-arylthiazole core is a cornerstone for developing derivatives with a broad spectrum of pharmacological effects. These derivatives have shown significant promise as antimicrobial agents by targeting bacterial fatty acid synthesis (FabH) and as anticancer agents through the inhibition of dihydrofolate reductase (DHFR) and Aurora kinases.[2][5][6] This guide provides a comprehensive overview of both the intrinsic mechanism of the parent compound and its function as a critical scaffold in medicinal chemistry.

Intrinsic Mechanism of Action: Enzyme Inhibition

The primary mechanism of action for this compound is the direct inhibition of key metabolic enzymes. This activity was characterized in a 2022 study by Korkmaz et al., which identified the compound as a potent inhibitor of carbonic anhydrase and cholinesterases.[3][4]

Quantitative Data: Enzyme Inhibition Constants

The inhibitory potency of this compound against these enzymes is summarized below.

Enzyme TargetOrganism/IsoformInhibition Constant (Kᵢ)
Carbonic Anhydrase IIHuman (hCA II)0.124 ± 0.017 µM
Acetylcholinesterase (AChE)-0.129 ± 0.030 µM
Butyrylcholinesterase (BChE)-0.083 ± 0.041 µM
Data sourced from Korkmaz et al., 2022.[3][4]
Signaling Pathways and Enzymatic Reactions

The inhibition of these enzymes disrupts critical physiological pathways.

Enzymatic Reaction Inhibition cluster_AChE Acetylcholinesterase (AChE) Pathway cluster_CA Carbonic Anhydrase (CA) Pathway ACh Acetylcholine Choline Choline + Acetate ACh->Choline Hydrolysis AChE AChE AChE->ACh CO2 CO₂ + H₂O Bicarb HCO₃⁻ + H⁺ CO2->Bicarb Reversible Hydration CA hCA II CA->CO2 Inhibitor This compound Inhibitor->AChE Inhibition Inhibitor->CA Inhibition

Enzymatic reactions inhibited by the compound.

Role as a Pharmacophore for Derivative Synthesis

This compound is a versatile scaffold for the synthesis of derivatives with potent antimicrobial and anticancer activities. The synthesis typically follows the Hantzsch thiazole synthesis, a classic condensation reaction.

General Synthesis Workflow

The Hantzsch synthesis involves the reaction of an α-haloketone (p-bromoacetophenone) with a thioamide (thiourea).

Hantzsch Thiazole Synthesis Workflow Start1 p-Bromoacetophenone (α-haloketone) Reaction Condensation Reaction (e.g., in Methanol, Heat) Start1->Reaction Start2 Thiourea Start2->Reaction Product This compound Reaction->Product Derivatization Further Reactions (e.g., with aldehydes, chloroacetyl chloride) Product->Derivatization Derivatives Bioactive Derivatives (Antimicrobial, Anticancer) Derivatization->Derivatives

General workflow for synthesis and derivatization.
Antimicrobial Derivatives

Derivatives of this compound have demonstrated broad-spectrum antimicrobial activity. One key mechanism is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis.[2]

Table 2: Antimicrobial Activity of Selected Derivatives

Derivative Structure Target Organism MIC (µg/mL)
Schiff base derivatives S. aureus, E. coli 16.1
Pyrazole-thiazole hybrids B. subtilis 28.8
Schiff base derivatives C. albicans 15.3
Pyrazole-thiazole hybrids A. niger 16.2

Data is representative of various studies on derivatives.[7]

Anticancer Derivatives

Numerous derivatives have been synthesized and evaluated for their anticancer properties, showing cytotoxicity against various cancer cell lines. Key mechanisms include the inhibition of Dihydrofolate Reductase (DHFR) and Aurora kinases.[5][6]

Table 3: Anticancer Activity of Selected Derivatives

Derivative Class Target Enzyme/Pathway Cell Line IC₅₀ / GI%
Thiazolo[4,5-d]pyridazine DHFR Inhibitor MCF7 (Breast) 0.06 µM (IC₅₀)
Thiazolo[4,5-d]pyridazine DHFR Inhibitor HT29 (Colon) 25.2% (GI)
Imidazolidone-thiazole Aurora Kinase Inhibitor - -9.67 (Docking Score)
Schiff base derivatives Cytotoxicity MCF7 (Breast) 10.5 µM (IC₅₀)

Data is representative of various studies on derivatives.[6][7]

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are critical regulators of cell division, and their overexpression is common in many cancers. Inhibition of these kinases by this compound derivatives can lead to mitotic arrest and apoptosis.[5]

Simplified Aurora Kinase Pathway cluster_mitosis Mitotic Processes AuroraA Aurora Kinase A Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraA->Chromosome AuroraB Aurora Kinase B Cytokinesis Cytokinesis AuroraB->Cytokinesis AuroraB->Chromosome Inhibitor Thiazole Derivatives Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Aurora kinase pathway targeted by derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and its derivatives.

Synthesis: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of the parent compound, this compound.

  • Reagents & Materials : p-Bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution, Buchner funnel, filter paper, beaker, scintillation vial, stir bar, hot plate.

  • Procedure : a. In a 20 mL scintillation vial, combine p-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). b. Add 5 mL of methanol and a magnetic stir bar. c. Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. d. Remove the vial from the heat and allow it to cool to room temperature. e. Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution to neutralize the hydrobromide salt and precipitate the product. f. Swirl the beaker to ensure thorough mixing. g. Collect the precipitate by vacuum filtration using a Buchner funnel. h. Wash the filter cake with deionized water. i. Allow the solid product to air dry on a watch glass before characterization.

Enzyme Inhibition Assay: Cholinesterase Activity (Ellman's Method)

This is a representative protocol for determining the inhibitory activity against AChE and BChE.

  • Reagents & Materials : Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), 0.1 M sodium phosphate buffer (pH 8.0), AChE or BChE enzyme, this compound, 96-well microplate, spectrophotometer.

  • Procedure : a. Prepare working solutions: DTNB solution, ATCI substrate solution, and various dilutions of the inhibitor (this compound) in phosphate buffer. The final DMSO concentration should be below 1%. b. In a 96-well plate, add phosphate buffer, inhibitor solution, and DTNB solution to each well. Include wells for a negative control (no inhibitor) and a blank (no enzyme). c. Add the AChE or BChE enzyme solution to all wells except the blank. d. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. e. Initiate the reaction by adding the ATCI substrate solution to all wells. f. Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 10-20 minutes). The rate of yellow color formation from the reaction of thiocholine with DTNB is proportional to enzyme activity. g. Data Analysis : Calculate the rate of reaction (ΔAbs/min). Determine the percent inhibition for each inhibitor concentration relative to the negative control. Plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ or use appropriate models to determine the Kᵢ.[3][4]

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of derivatives against cancer cell lines like MCF-7.

  • Reagents & Materials : MCF-7 cells, DMEM culture medium with 10% FBS, thiazole derivative compounds, MTT solution (5 mg/mL in PBS), DMSO, 96-well cell culture plates, CO₂ incubator, microplate reader.

  • Procedure : a. Seed MCF-7 cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. b. Prepare serial dilutions of the thiazole derivative compounds in the culture medium. c. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle controls (e.g., DMSO) and untreated controls. d. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours). e. After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. f. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. g. Shake the plate gently for 15 minutes to ensure complete dissolution. h. Measure the absorbance at 570 nm using a microplate reader. i. Data Analysis : Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of derivatives.

  • Reagents & Materials : Bacterial/fungal strains, Mueller-Hinton Broth (MHB), thiazole derivative compounds, 96-well microplates, 0.5 McFarland standard, incubator.

  • Procedure : a. Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of concentrations. c. Prepare a microbial inoculum by suspending colonies from a fresh culture in sterile broth and adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. d. Inoculate each well of the microplate with the prepared microbial suspension. Include a positive control (inoculum, no compound) and a negative control (broth only). e. Incubate the plate at 35-37°C for 16-20 hours. f. Data Analysis : Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion

This compound has emerged as a molecule of significant interest, transcending its role as a mere synthetic precursor. Its demonstrated inhibitory action against hCA II, AChE, and BChE establishes a clear, intrinsic mechanism of action with potential for therapeutic exploration. Furthermore, its structural framework continues to be a highly valuable and versatile scaffold for the rational design of potent and selective antimicrobial and anticancer agents. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to further investigate this compound and its derivatives, facilitating the advancement of novel therapeutic strategies.

References

The Hantzsch Thiazole Synthesis: A Comprehensive Guide to the Preparation of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic and versatile method first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of this critical heterocyclic ring system. This technical guide provides an in-depth exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.

Core Principles of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide or thiourea derivative.[1][2] In the context of 2-aminothiazole synthesis, the reaction typically involves the cyclocondensation of an α-haloketone with thiourea. The general reaction scheme is as follows:

  • α-Haloketone: A ketone bearing a halogen (typically bromine or chlorine) on the carbon atom adjacent to the carbonyl group.

  • Thiourea: A compound containing a thiocarbonyl group flanked by two amino groups. Substituted thioureas can also be used to generate N-substituted 2-aminothiazoles.

The reaction proceeds through a series of steps, beginning with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[3][4] The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[4]

Visualizing the Reaction: Mechanism and Workflow

To better understand the chemical transformations and the experimental process, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and a general experimental workflow.

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack (S-Alkylation) thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (Aromatization) Experimental_Workflow start Start reactants Combine α-Haloketone and Thiourea in Solvent start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup Reaction Work-up (e.g., Neutralization, Filtration) monitoring->workup Upon Completion purification Purification (e.g., Recrystallization) workup->purification characterization Characterization (e.g., NMR, MS, MP) purification->characterization end End characterization->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-4-(4-bromophenyl)thiazole

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. This document details its characteristic spectral data, provides established experimental protocols for its synthesis and analysis, and explores its biological relevance, including a key signaling pathway associated with the therapeutic action of 2-aminothiazole derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Table 1: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)AssignmentReference
3429, 3282N-H stretching of primary amine (NH₂)[1]
3113Aromatic C-H stretching[2]
1632C=N stretching (thiazole ring)[2]
1586C=C stretching (aromatic ring)[2]
1533Aromatic C=C stretching[1]
1265C-N stretching[2]
817N-H bending[2]
725C-S stretching[2]
666C-Br stretching[2]
569C-Br stretching[1]

Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignmentReference
7.85d2H, Aromatic protons[1]
7.75s1H, Thiazole H-5[1]
7.61d2H, Aromatic protons[1]
6.9s2H, NH₂[2]

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)AssignmentReference
172.4Thiazole C2 (C-NH₂)[2]
150.8Aromatic C-Br[2]
150.3Thiazole C4[2]
128.7Aromatic CH[2]
122.2Aromatic C[2]
120.4Aromatic CH[2]
110.3Aromatic C[2]
109.6Thiazole C5[2]

Table 4: Mass Spectrometry Data (ESI-MS)

m/zIon
255.13[M]⁺ (Calculated)
210[M]⁺ (for chloro-analog)

Note on UV-Vis Data: Specific experimental UV-Vis absorption maxima for this compound are not extensively reported in the surveyed literature. However, aminothiazole derivatives are known to exhibit absorption bands in the UV-Vis region, typically with maxima between 358-410 nm, which can be influenced by substitution and solvent.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is based on the well-established Hantzsch thiazole synthesis.

Materials:

  • p-Bromoacetophenone

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in ethanol for 11-12 hours.[1][2]

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is washed with diethyl ether to remove any unreacted iodine and p-bromoacetophenone.[1]

  • The resulting solid is then treated with a solution of ammonium hydroxide to neutralize any acid formed during the reaction.[1]

  • The crude product is collected by filtration, dried, and recrystallized from a suitable solvent such as ethanol to yield pure this compound.[1]

Spectroscopic Analyses

FT-IR Spectroscopy:

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

NMR Spectroscopy:

  • Sample Preparation: Approximately 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 300 MHz instrument. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon atom.

Mass Spectrometry:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, often via an electrospray ionization (ESI) source, which is suitable for polar molecules. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Biological Relevance and Signaling Pathway

Derivatives of 2-aminothiazole are recognized for their wide range of pharmacological activities, including antimicrobial and anticancer effects.[2] The anticancer properties are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

A key mechanism for apoptosis induction by some 2-aminothiazole derivatives involves the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Below is a diagram illustrating the general workflow for the synthesis and characterization of this compound and a simplified representation of the intrinsic apoptosis pathway that can be triggered by its derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start p-Bromoacetophenone + Thiourea + Iodine reflux Reflux in Ethanol start->reflux workup Work-up & Purification reflux->workup product This compound workup->product ftir FT-IR product->ftir nmr NMR (1H & 13C) product->nmr ms Mass Spectrometry product->ms

Synthesis and Analysis Workflow

apoptosis_pathway cluster_cell Cancer Cell derivative 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Inhibits bax Bax (Pro-apoptotic) derivative->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-(4-bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-(4-bromophenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its synthesis, characterization, and known biological activities, presenting data in a structured format to facilitate research and development.

Physicochemical Properties

This compound is a solid, appearing as a white to light yellow or orange powder or crystalline solid.[1] It is generally insoluble in water but soluble in coordinating solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]

Quantitative Data Summary

The key quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₇BrN₂S[3][4]
Molecular Weight 255.13 g/mol [3][4]
CAS Number 2103-94-8[3][4]
Melting Point 183-187 °C (lit.)[3][5]
Boiling Point (Predicted) 410.943 °C at 760 mmHg[6]
Density (Predicted) 1.637 g/cm³[6]
pKa (Predicted) 3.95 ± 0.10[6]
Exact Mass 253.951332 g/mol [7]

Spectroscopic and Analytical Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum shows a singlet for the -NH₂ protons around 4.9 ppm and the heteroaromatic proton of the thiazole ring at approximately 6.7 ppm.[2] The aromatic protons appear in the range of 6.39-7.65 ppm.[2]

  • ¹³C NMR: The carbon NMR spectral data are consistent with the proposed structure.[2]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands:

  • N-H stretch: A band in the range of 3353 cm⁻¹ is assigned to the N-H group.[2][8]

  • C=N stretch: An absorption band is observed around 1515 cm⁻¹.[2]

  • C=C stretch: A band appears in the region of 1455 cm⁻¹.[2]

  • C-S-C stretch: An absorption is seen at approximately 1091 cm⁻¹.[2]

  • C-Br stretch: A band is observed at 569 cm⁻¹.[8]

Mass Spectrometry (MS)

The molecular ion peak for this compound is observed at m/z 255, which corresponds to its molecular weight.[2]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the Hantzsch thiazole synthesis.

Protocol:

  • A mixture of 1 mmol of 4-bromoacetophenone, 1 mmol of thiourea, and 2 mmol of iodine in an alcoholic solution is prepared.[2]

  • The reaction mixture is refluxed on a water bath for 16 hours at 125 °C.[2]

  • After the reaction is complete, the mixture is cooled, resulting in the formation of a solid white precipitate.[2]

  • The product is filtered and recrystallized from 70% ethanol to yield the pure compound.[2] The reported yield is approximately 72.91%.[2]

SynthesisWorkflow reagents 4-Bromoacetophenone Thiourea Iodine Ethanol reflux Reflux (16h, 125°C) reagents->reflux cooling Cooling reflux->cooling filtration Filtration cooling->filtration recrystallization Recrystallization (70% Ethanol) filtration->recrystallization product This compound recrystallization->product

Synthesis Workflow for this compound.
Spectroscopic Characterization Workflow

The following workflow outlines the typical procedures for the spectroscopic analysis of the synthesized compound.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Experimental Workflow for Spectroscopic Characterization.

Biological Activity and Potential Applications

This compound and its derivatives have shown a range of biological activities, making them promising candidates for drug development.

Enzyme Inhibition

A notable study has demonstrated that this compound exhibits inhibitory activity against several metabolic enzymes.[3] Specifically, it shows potent inhibition of:

  • Carbonic Anhydrase II (hCA II): with a Kᵢ of 0.124 ± 0.017 μM.[3]

  • Acetylcholinesterase (AChE): with a Kᵢ of 0.129 ± 0.030 μM.[3]

  • Butyrylcholinesterase (BChE): with a Kᵢ of 0.083 ± 0.041 μM.[3]

These findings suggest potential applications in conditions where these enzymes are therapeutic targets, such as glaucoma, epilepsy (carbonic anhydrase inhibition), and Alzheimer's disease (cholinesterase inhibition).

Antimicrobial and Anticancer Potential

Derivatives of this compound have been investigated for their antimicrobial and anticancer properties.[9] For instance, certain Schiff base derivatives have shown promising activity against various bacterial and fungal strains.[9] Furthermore, some derivatives have demonstrated cytotoxic effects against cancer cell lines, such as the MCF7 human breast adenocarcinoma cell line.[9] The core structure is also utilized as an intermediate in the synthesis of FabH inhibitors, which are being explored as novel antibacterial agents.[6]

BiologicalTargets cluster_compound This compound cluster_targets Biological Targets cluster_applications Potential Therapeutic Areas Compound Core Structure CAII Carbonic Anhydrase II Compound->CAII AChE Acetylcholinesterase Compound->AChE BChE Butyrylcholinesterase Compound->BChE FabH FabH (derivatives) Compound->FabH Anticancer Anticancer Compound->Anticancer (derivatives) Glaucoma Glaucoma CAII->Glaucoma Alzheimer Alzheimer's Disease AChE->Alzheimer BChE->Alzheimer Antibacterial Antibacterial FabH->Antibacterial

Known Biological Targets and Potential Therapeutic Applications.

Conclusion

This compound is a versatile heterocyclic compound with well-defined physical and chemical properties. Its straightforward synthesis and interesting biological activity profile, particularly as an enzyme inhibitor, make it a valuable scaffold for the development of new therapeutic agents. Further research into its mechanism of action and the optimization of its derivatives could lead to the discovery of novel drugs for a variety of diseases.

References

The 2-Amino-4-(4-bromophenyl)thiazole Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. Among its numerous derivatives, 2-Amino-4-(4-bromophenyl)thiazole has emerged as a particularly valuable pharmacophore, serving as a foundational structure for the development of potent and selective inhibitors targeting various enzymes and cellular pathways implicated in cancer, microbial infections, and other diseases. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and therapeutic potential.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the key quantitative data from various studies, highlighting the potency of these compounds.

Anticancer Activity

The this compound pharmacophore has been extensively investigated for its anticancer properties. Derivatives have shown significant cytotoxicity against a range of human cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.

Compound ID/ModificationCancer Cell LineIC50 (µM)Reference
p2 (Schiff base derivative)MCF-7 (Breast)10.5[1]
5-fluorouracil (Standard)MCF-7 (Breast)5.2[1]
4c (hydrazinyl-thiazole-one)MCF-7 (Breast)2.57 ± 0.16[2]
4c (hydrazinyl-thiazole-one)HepG2 (Liver)7.26 ± 0.44[2]
Staurosporine (Standard)MCF-7 (Breast)6.77 ± 0.41[2]
Staurosporine (Standard)HepG2 (Liver)8.4 ± 0.51[2]
4b (bromo-substituted thiazole-one)MCF-7 (Breast)31.5 ± 1.91[2]
4b (bromo-substituted thiazole-one)HepG2 (Liver)51.7 ± 3.13[2]
7a (thieno[2,3-d]pyrimidine derivative)FaDu (Head and Neck)1.73[3]
Enzyme Inhibition

A key mechanism of action for many this compound derivatives is the inhibition of critical cellular enzymes, particularly kinases involved in cell signaling and proliferation.

CompoundTarget EnzymeKi (µM)Reference
This compound Carbonic Anhydrase II (hCA II)0.124 ± 0.017[4]
This compound Acetylcholinesterase (AChE)0.129 ± 0.030[4]
This compound Butyrylcholinesterase (BChE)0.083 ± 0.041[4]
4c (hydrazinyl-thiazole-one)VEGFR-20.15 (IC50)[2]
Sorafenib (Standard)VEGFR-20.059 (IC50)[2]
Antimicrobial Activity

The this compound scaffold has also been utilized in the development of novel antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Compound ID/ModificationMicrobial StrainMIC (µM)Reference
p2 (Schiff base derivative)Staphylococcus aureus16.1[1]
p2 (Schiff base derivative)Escherichia coli16.1[1]
p4 (Schiff base derivative)Bacillus subtilis28.8[1]
p6 (Schiff base derivative)Candida albicans15.3[1]
p3 (Schiff base derivative)Aspergillus niger16.2[1]
Norfloxacin (Standard)S. aureus, E. coli, B. subtilis1.5 - 6.2[1]
Fluconazole (Standard)C. albicans, A. niger2.5 - 5.1[1]

Key Signaling Pathways Targeted by this compound Derivatives

Several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis have been identified as targets for derivatives of this pharmacophore.

PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/mTOR pathway with inhibition points.
Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers and is associated with poor prognosis. Consequently, they are attractive targets for anticancer drug development.

Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Aneuploidy Aneuploidy & Genomic Instability Mitosis->Aneuploidy Inhibitor 2-Aminothiazole Derivative Inhibitor->AuroraA Synthesis_Workflow Start p-Bromoacetophenone + Thiourea + Iodine Reflux Reflux in Ethanol Start->Reflux Quench Quench with Na2S2O3 Reflux->Quench Filter Filtration & Washing Quench->Filter Purify Recrystallization Filter->Purify Product This compound Purify->Product

References

Initial Screening of 2-Amino-4-(4-bromophenyl)thiazole: A Technical Guide to its Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 2-Amino-4-(4-bromophenyl)thiazole, a heterocyclic compound that has garnered significant interest in medicinal chemistry. This document details its enzyme inhibition, antimicrobial, and anticancer activities, presenting quantitative data, in-depth experimental protocols, and visualizations of associated signaling pathways and workflows.

Executive Summary

This compound serves as a versatile scaffold in drug discovery, demonstrating a spectrum of biological activities. Initial screenings have revealed its potential as an inhibitor of key metabolic enzymes, including carbonic anhydrases and cholinesterases. Furthermore, the compound and its derivatives exhibit notable antimicrobial activity against various bacterial and fungal strains. Of significant interest is its emerging role as a parent structure for potent anticancer agents, with evidence suggesting induction of apoptosis and cell cycle arrest in cancer cell lines. This guide consolidates the available preliminary data to provide a foundational resource for further research and development.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from initial bioactivity screenings of this compound and its closely related derivatives.

Table 1: Enzyme Inhibition Profile

Enzyme TargetCompoundInhibition Constant (Kᵢ) in µM
Human Carbonic Anhydrase II (hCA II)This compound0.124 ± 0.017[1]
Acetylcholinesterase (AChE)This compound0.129 ± 0.030[1]
Butyrylcholinesterase (BChE)This compound0.083 ± 0.041[1]

Table 2: In Vitro Anticancer Activity (IC₅₀ Values)

Cell LineCompoundIC₅₀ in µM
MCF7 (Breast Adenocarcinoma)Derivative p2*10.5[2]
---5-Fluorouracil (Standard)5.2[2]

*Derivative p2 is a Schiff base derivative of 4-(4-bromophenyl)-thiazol-2-amine.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MicroorganismCompoundMIC in µM
Staphylococcus aureusDerivative p216.1[2]
Escherichia coliDerivative p216.1[2]
Bacillus subtilisDerivative p428.8[2]
Candida albicansDerivative p615.3[2]
Aspergillus nigerDerivative p3*16.2[2]

*Derivatives p2, p3, p4, and p6 are Schiff base derivatives of 4-(4-bromophenyl)-thiazol-2-amine.

Key Bioactivities and Mechanisms of Action

Enzyme Inhibition

This compound has demonstrated significant inhibitory activity against crucial metabolic enzymes. Its ability to inhibit human carbonic anhydrase II (hCA II) suggests potential applications in therapeutic areas where CA inhibitors are employed.[1] Furthermore, its potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) indicates its potential as a lead compound for the development of agents targeting neurodegenerative diseases.[1]

Anticancer Activity

Derivatives of this compound have shown promising anticancer properties. The primary mechanisms of action appear to be the induction of apoptosis (programmed cell death) and cell cycle arrest.

Aminothiazole derivatives have been observed to trigger the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.

cluster_stimulus External Stimulus cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Aminothiazole Aminothiazole Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 downregulates Bax Bax (Pro-apoptotic) Aminothiazole->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Aminothiazole-Induced Apoptotic Pathway

Studies have indicated that aminothiazole derivatives can halt the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis.[3][4] This is often associated with the disruption of microtubule polymerization and the formation of monopolar spindles. Some derivatives have also been shown to induce G0/G1 arrest by inhibiting the extracellular signal-regulated kinase (ERK) pathway and enhancing the expression of p27/Kip1, a cyclin-dependent kinase inhibitor.[5]

Aminothiazole Aminothiazole p27 p27/Kip1 Aminothiazole->p27 upregulates ERK ERK Pathway Aminothiazole->ERK inhibits CDK2 CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2->G1_S_Transition promotes G0_G1_Arrest G0/G1 Arrest G1_S_Transition->G0_G1_Arrest p27->CDK2 inhibits ERK->p27 inhibits

G0/G1 Cell Cycle Arrest by Aminothiazole
Antimicrobial Activity

Derivatives of this compound have demonstrated broad-spectrum antimicrobial activity. This includes efficacy against Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action for its antibacterial effects is suggested to involve the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is a colorimetric method used to determine cell viability and cytotoxicity.

Materials:

  • Adherent cancer cell line (e.g., MCF7)

  • Complete cell culture medium

  • This compound or its derivatives dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 48-72h C->D E Fix with 10% TCA D->E F Wash and dry plates E->F G Stain with 0.4% SRB F->G H Wash with 1% acetic acid G->H I Solubilize with 10mM Tris H->I J Read absorbance at 510nm I->J

SRB Assay Workflow
Agar Well Diffusion Method for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Bacterial and fungal strains

  • Müller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

  • Inoculation: Prepare a standardized microbial inoculum and evenly spread it over the surface of the agar plates.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

A Prepare and pour agar plates B Inoculate with microbial culture A->B C Create wells in the agar B->C D Add test compound and controls to wells C->D E Incubate plates D->E F Measure zones of inhibition E->F

Agar Well Diffusion Workflow
Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer and the test compound at various concentrations.

  • Enzyme Addition: Add the hCA II enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for a short period to allow for enzyme-inhibitor interaction.

  • Substrate Addition: Initiate the reaction by adding the pNPA substrate.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the Kᵢ value.

Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of cholinesterases through the hydrolysis of a substrate.

Materials:

  • AChE or BChE enzyme

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at different concentrations.

  • Enzyme Addition: Add the AChE or BChE enzyme solution to the wells.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the substrate (ATCI or BTCI) to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the enzyme activity and the percentage of inhibition for each compound concentration to determine the Kᵢ value.

Conclusion and Future Directions

The initial screening of this compound reveals a compound with multifaceted biological activities, highlighting its potential as a valuable scaffold in drug discovery. Its inhibitory effects on key enzymes, broad-spectrum antimicrobial properties, and the anticancer potential of its derivatives warrant further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity for specific biological targets.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular interactions and signaling pathways modulated by this compound and its analogs.

  • In Vivo Efficacy and Toxicity Profiling: Evaluation of the most promising derivatives in animal models to assess their therapeutic potential and safety profiles.

This technical guide provides a solid foundation for researchers to build upon in the exciting endeavor of developing novel therapeutic agents based on the 2-aminothiazole framework.

References

Tautomeric Forms of 2-Amino-4-Methylthiazole: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Chameleon-Like Nature of Heterocycles in Drug Design

In the intricate world of medicinal chemistry, the thiazole ring stands as a privileged scaffold, a testament to its versatile biological activities. However, the true potential of thiazole-based pharmacophores, particularly 2-aminothiazoles, can only be harnessed with a deep understanding of their subtle yet profound chemical behaviors. Among these, tautomerism—the dynamic equilibrium between structural isomers—is of paramount importance. The ability of a molecule like 2-amino-4-methylthiazole to exist in multiple forms dictates its interactions with biological targets, its physicochemical properties, and ultimately, its efficacy and safety profile. This guide provides an in-depth exploration of the tautomeric landscape of 2-amino-4-methylthiazole, offering researchers and drug development professionals the critical insights needed to navigate the complexities of its chemistry.

The Tautomeric Landscape of 2-Amino-4-Methylthiazole: Beyond a Single Structure

2-Amino-4-methylthiazole (AMT) is not a single, static entity but rather a dynamic equilibrium of several tautomeric forms. These arise from the migration of a proton, primarily within the amidine system (HN-C=N ↔ N=C-NH) and between the exocyclic amino group and the thiazole ring. Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the complex potential energy surface of AMT, revealing the existence of at least eight distinct tautomers.[1][2]

The primary and most stable tautomer is the amino form (designated as AMT1), where the exocyclic nitrogen exists as an amino group (-NH2).[1] Its remarkable stability is attributed to the aromatic character of the thiazole ring, which is stabilized by the presence of two double bonds (C=C and C=N) within the five-membered ring.[1] The other tautomeric forms, including the imino tautomers, are significantly less stable under standard conditions.

The interconversion between these tautomers involves surmounting specific energy barriers. For instance, the direct hydrogen transfer from the exocyclic amino group to the ring nitrogen to form an imino tautomer (AMT1 → AMT2) has a very high calculated energy barrier, suggesting this transformation is kinetically unfavorable.[1][2]

Diagram 1: Key Tautomeric Forms of 2-Amino-4-Methylthiazole

tautomers cluster_amino Amino Tautomer (Most Stable) cluster_imino Imino Tautomers (Less Stable) AMT1 2-Amino-4-methylthiazole (AMT1) AMT2 2(3H)-Imino-4-methylthiazole AMT1->AMT2 High Energy Barrier AMT3 2(5H)-Imino-4-methylthiazole AMT1->AMT3 Proton Transfer

Caption: Predominant amino and less stable imino tautomers of 2-amino-4-methylthiazole.

Energetic Hierarchy: A Quantitative Look at Tautomer Stability

A thorough understanding of the relative stabilities of the different tautomers is crucial for predicting the behavior of 2-amino-4-methylthiazole in various environments. Computational chemistry provides a powerful lens for this analysis. DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory have been employed to determine the relative energies, zero-point corrected energies, and Gibbs free energies of the various tautomers.[1]

The data unequivocally demonstrates that the amino tautomer (AMT1) is the global minimum on the potential energy surface, making it the most abundant species at thermodynamic equilibrium.[1][2] The large differences in Gibbs free energy between AMT1 and the other tautomers result in a negligible population of the less stable forms under standard conditions.[1][2]

Table 1: Calculated Relative Energies and Abundances of 2-Amino-4-Methylthiazole Tautomers at 298 K

TautomerRelative Energy (ΔE, kJ/mol)Relative Gibbs Free Energy (ΔG, kJ/mol)Abundance (%)
AMT1 (amino) 0.00.0>99.99
AMT2 (imino)55.254.8Negligible
AMT2' (imino)60.159.8Negligible
AMT3 (imino)70.370.0Negligible
AMT3' (imino)75.675.3Negligible
AMT485.284.9Negligible
AMT4'90.590.2Negligible
AMT5100.7100.4Negligible
Data sourced from Pagacz-Kostrzewa et al. (2022).[1]

Experimental Validation and Spectroscopic Fingerprints

While computational models provide a robust theoretical framework, experimental validation is the cornerstone of scientific integrity. A variety of spectroscopic techniques can be employed to probe the tautomeric equilibrium of 2-amino-4-methylthiazole.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the vibrational modes of a molecule, which are highly sensitive to its structure. In a landmark study, the tautomeric forms of 2-amino-4-methylthiazole were investigated using matrix isolation FTIR spectroscopy, where individual molecules are trapped in an inert gas matrix at low temperatures.[1] This technique allows for the spectroscopic characterization of even unstable tautomers. The experimental FTIR spectrum of 2-amino-4-methylthiazole deposited in an argon matrix showed excellent agreement with the calculated spectrum for the most stable amino tautomer (AMT1), providing strong evidence for its predominance in the gas phase.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly useful for studying tautomeric equilibria in solution. The chemical shifts of protons and carbons are highly dependent on their electronic environment, which changes between tautomers. For instance, the chemical shift of the methyl group protons can be a sensitive indicator of the position of the double bond in the thiazole ring.[3]

While detailed solvent-dependent NMR studies on 2-amino-4-methylthiazole are limited, studies on related derivatives have shown that the nature of substituents on the thiazole ring can significantly influence the position of the amine-imine equilibrium.[3][4] For 2-amino-4-methylthiazole itself, the 13C NMR spectrum in DMSO-d6 has been reported, providing a reference for the amino tautomer in a polar aprotic solvent.

X-Ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state. The crystal structure of 2-amino-4-methylthiazole would definitively establish the preferred tautomeric form in the crystalline phase. While a dedicated crystallographic study for the parent molecule was not found in the immediate search, the PubChem database lists available crystal structures, which would confirm the dominance of the amino tautomer in the solid state.

Influencing the Equilibrium: The Role of Environment and Substitution

The tautomeric equilibrium of 2-aminothiazoles is not static and can be influenced by several factors, a critical consideration for drug design and formulation.

Solvent Effects

The polarity of the solvent can significantly impact the relative stabilities of tautomers.[5][6] Generally, more polar solvents tend to stabilize more polar tautomers. For the amino-imino equilibrium, the imino form is typically more polar than the amino form. Therefore, an increase in solvent polarity could potentially lead to a slight shift in the equilibrium towards the imino tautomer, although the amino form is expected to remain predominant for 2-amino-4-methylthiazole due to its inherent stability. The use of a polarizable continuum model (PCM) in computational studies can help predict these solvent effects.[5]

pH Dependence

The pH of the medium can have a profound effect on the tautomeric equilibrium, especially for molecules with acidic or basic centers like 2-amino-4-methylthiazole. Protonation or deprotonation can favor one tautomeric form over another. While specific experimental data on the pH-dependent tautomerism of 2-amino-4-methylthiazole is scarce, studies on other heterocyclic systems demonstrate that changes in pH can lead to significant shifts in tautomeric populations. For drug development, understanding the pKa values and the predominant tautomeric forms at physiological pH is of utmost importance.

Substituent Effects

The electronic nature of substituents on the thiazole ring can dramatically alter the tautomeric preference.[3][4] Electron-withdrawing groups can influence the acidity of the protons involved in tautomerization, while electron-donating groups can affect the basicity of the nitrogen atoms. For example, in a study of 2-N-substituted 4-methylthiazole-5-carboxylic acid derivatives, it was shown that the nature of the substituents on the exocyclic amino group and at the 5-position of the ring affects the position of the amine-imine equilibrium.[3][4]

Diagram 2: Factors Influencing Tautomeric Equilibrium

factors TautomericEquilibrium Tautomeric Equilibrium (Amino <=> Imino) Solvent Solvent Polarity Solvent->TautomericEquilibrium pH pH of Medium pH->TautomericEquilibrium Substituents Substituent Effects (Electronic Nature) Substituents->TautomericEquilibrium

Caption: Key environmental and structural factors that modulate the tautomeric equilibrium.

Methodologies for Tautomer Characterization: A Practical Guide

For researchers aiming to investigate the tautomeric forms of novel 2-aminothiazole derivatives, a multi-pronged approach combining computational and experimental techniques is recommended.

Computational Modeling Protocol
  • Geometry Optimization and Frequency Calculations: Perform DFT calculations (e.g., using B3LYP functional with a 6-311++G(d,p) basis set) to optimize the geometries of all possible tautomers and confirm they are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.

  • Relative Energy Calculations: Compute the single-point energies, zero-point corrected energies, and Gibbs free energies to establish the relative stabilities of the tautomers.

  • Solvent Effects: Employ a polarizable continuum model (PCM) to simulate the effects of different solvents on the tautomeric equilibrium.

  • Transition State Searching: To understand the kinetics of interconversion, locate the transition state structures connecting the different tautomers and calculate the activation energy barriers.

Experimental Workflow

workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Structural Analysis cluster_interpretation Data Analysis & Interpretation Synthesis Synthesize 2-Aminothiazole Derivative Purification Purify Compound (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C in various solvents) Purification->NMR FTIR_Raman FTIR & Raman Spectroscopy Purification->FTIR_Raman UV_Vis UV-Vis Spectroscopy (Solvent & pH dependence) Purification->UV_Vis XRay Single Crystal X-Ray Diffraction Purification->XRay Comparison Compare Experimental Data with Computational Results NMR->Comparison FTIR_Raman->Comparison UV_Vis->Comparison XRay->Comparison Equilibrium Determine Predominant Tautomer and Equilibrium Position Comparison->Equilibrium

Caption: A recommended experimental workflow for the comprehensive characterization of tautomeric forms.

Conclusion: A Call for Deeper Understanding

The tautomerism of 2-amino-4-methylthiazole is a fascinating and fundamentally important aspect of its chemistry. The overwhelming evidence from computational studies, supported by experimental data, points to the amino form as the most stable and predominant tautomer. However, the tautomeric equilibrium is a delicate balance that can be influenced by the surrounding environment and structural modifications. For drug discovery scientists, a nuanced appreciation of this dynamic behavior is not merely an academic exercise but a prerequisite for the rational design of safe and effective medicines. As we continue to explore the vast chemical space of 2-aminothiazole derivatives, a thorough characterization of their tautomeric forms will remain a critical step in unlocking their full therapeutic potential.

References

2-Amino-4-(4-bromophenyl)thiazole: A Promising Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds, including several clinically approved kinase inhibitors such as Dasatinib.[1][2] This technical guide delves into the potential of a specific derivative, 2-Amino-4-(4-bromophenyl)thiazole, as a kinase inhibitor. We will explore its synthesis, structure-activity relationships (SAR), and the methodologies used to evaluate its biological activity, presenting a comprehensive resource for researchers in the field of drug discovery.

Kinase Inhibition and the 2-Aminothiazole Core

Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The 2-aminothiazole scaffold has proven to be an effective template for the design of kinase inhibitors, often acting as an ATP-competitive inhibitor by occupying the ATP-binding pocket of the enzyme.[3]

Synthesis of this compound and Derivatives

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation of a-haloketones with thiourea or thioamides. In the case of the title compound, 4-bromoacetophenone is first brominated to yield 2,4'-dibromoacetophenone, which is then reacted with thiourea.

Derivatives of this compound can be synthesized by modifying the 2-amino group or by further substitution on the phenyl ring. These modifications are crucial for optimizing the compound's potency, selectivity, and pharmacokinetic properties.[4]

Quantitative Analysis of Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of selected 2-aminothiazole derivatives against various kinases. While specific data for the unsubstituted this compound is limited in the public domain, the data for its derivatives highlight the potential of this scaffold.

Compound IDTarget KinaseIC50 (nM)Reference
Dasatinib Bcr-Abl<1[1]
Src0.8[1]
Lck1.1[1]
c-Kit12[1]
Derivative 1 Aurora A8.0 (Ki)[5]
Derivative 2 Aurora B9.2 (Ki)[5]
Derivative 3 CK2α600[6]

Experimental Protocols

General Kinase Inhibition Assay (In Vitro)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a compound.

1. Reagents and Materials:

  • Recombinant human kinase

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for the kinase

  • Test compound (e.g., this compound derivative)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability Assay (e.g., MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

1. Reagents and Materials:

  • Cancer cell line (e.g., K562 leukemia cells)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

2. Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

2-aminothiazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2] The induction of apoptosis is a key mechanism for the anticancer activity of these compounds and often involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[2]

Furthermore, these compounds can arrest the cell cycle at different phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[2]

Below are diagrams illustrating a simplified apoptosis signaling pathway and a general workflow for a kinase inhibition assay.

G Simplified Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways 2-Aminothiazole_Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2-Aminothiazole_Derivative->Bax Activates Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis

Caption: A diagram illustrating the induction of apoptosis by a 2-aminothiazole derivative.

G Kinase Inhibition Assay Workflow cluster_workflow Experimental Steps Start Start Prepare Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare Reaction Incubate Reaction Mixture Prepare->Reaction Detection Add Detection Reagent (Measure Signal) Reaction->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis End End Analysis->End

Caption: A flowchart outlining the general workflow of an in vitro kinase inhibition assay.

Conclusion

This compound represents a valuable starting point for the development of novel kinase inhibitors. The 2-aminothiazole core provides a robust anchor in the ATP-binding pocket of many kinases, and the 4-bromophenyl substituent offers a vector for further chemical modification to enhance potency and selectivity. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued exploration of this promising class of compounds in the pursuit of new anticancer therapeutics.

References

Methodological & Application

2-Amino-4-(4-bromophenyl)thiazole: A Versatile Scaffold for Antimicrobial and Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-4-(4-bromophenyl)thiazole is a heterocyclic compound that has emerged as a valuable starting material in medicinal chemistry. Its versatile structure allows for the synthesis of a diverse range of derivatives exhibiting significant biological activities. This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives as research tools, with a primary focus on their applications in antimicrobial and anticancer investigations.

Antimicrobial Applications

Derivatives of this compound have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The proposed mechanism for the antibacterial action of some of these derivatives is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway. This pathway is essential for bacterial membrane biogenesis, making it an attractive target for novel antibiotics.

Bacterial Fatty Acid Synthesis (FAS-II) Pathway and Inhibition

The FAS-II pathway involves a series of enzymes that work in a cycle to elongate fatty acid chains. FabH catalyzes the initial condensation step, making it a critical control point in the pathway. Inhibition of FabH disrupts the entire process, leading to bacterial cell death.

FAS_II_Pathway Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Elongation Cycle Elongation Cycle Acetoacetyl-ACP->Elongation Cycle Fatty Acids Fatty Acids Elongation Cycle->Fatty Acids Inhibitor This compound Derivative Inhibitor->FabH

Caption: Inhibition of the Bacterial Fatty Acid Synthesis (FAS-II) Pathway.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various this compound derivatives against different microbial strains.

Compound IDTarget OrganismMIC (µM)Reference
p2 Staphylococcus aureus16.1[1]
p2 Escherichia coli16.1[1]
p4 Bacillus subtilis28.8[1]
p6 Candida albicans15.3[1]
p3 Aspergillus niger16.2[1]
Derivative 8f Gram-positive bacteriaModerate Activity[2]
Derivative 8f Candida albicansSlight Activity[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Norfloxacin)

  • Negative control (medium with DMSO)

  • Spectrophotometer (optional, for OD reading)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate. The final concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the diluted inoculum to each well containing the test compound dilutions, positive control, and negative control. The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Anticancer Applications

A significant area of research for this compound derivatives is in oncology. Certain derivatives have been identified as potent inhibitors of Aurora Kinase A, a serine/threonine kinase that plays a critical role in cell cycle regulation. Overexpression of Aurora Kinase A is frequently observed in various human cancers, making it a promising target for cancer therapy.

Aurora Kinase A Signaling Pathway and Inhibition

Aurora Kinase A is involved in several mitotic events, including centrosome maturation and separation, and the formation of the bipolar spindle. Its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis Cyclin B/CDK1 Cyclin B/CDK1 Aurora Kinase A Aurora Kinase A Cyclin B/CDK1->Aurora Kinase A activates Plk1 Plk1 Plk1->Aurora Kinase A activates Bora Bora Bora->Aurora Kinase A activates Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora Kinase A->Centrosome Maturation Aurora Kinase A->Spindle Assembly Aurora Kinase A->Chromosome Segregation Inhibitor This compound Derivative Inhibitor->Aurora Kinase A

Caption: Inhibition of the Aurora Kinase A Signaling Pathway.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
p2 MCF7 (Breast)10.5[1]
Compound 4b MCF-7 (Breast)31.5 ± 1.91[3]
Compound 4b HepG2 (Liver)51.7 ± 3.13[3]
Compound 4c MCF-7 (Breast)2.57 ± 0.16[3]
Compound 4c HepG2 (Liver)7.26 ± 0.44[3]
MLN8237 PPTP in vitro panel (median)0.061[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol describes the Sulforhodamine B (SRB) assay, a colorimetric method used to determine the cytotoxicity of compounds on adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM (pH 10.5)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • Cell Fixation:

    • Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing:

    • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Destaining:

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: In Vitro Aurora Kinase A Inhibition Assay

This protocol outlines a luminescence-based assay to measure the inhibition of recombinant Aurora Kinase A activity.

Materials:

  • Recombinant human Aurora Kinase A

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • In a white assay plate, add 2.5 µL of serially diluted test compound or DMSO (for controls).

    • Add 2.5 µL of Kinase Assay Buffer to "no enzyme" control wells.

  • Enzyme Addition:

    • Prepare a solution of Aurora Kinase A in Kinase Assay Buffer.

    • Add 5 µL of the diluted enzyme to each well (except the "no enzyme" wells).

  • Reaction Initiation:

    • Prepare a master mix of ATP and the kinase substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mix to each well.

    • Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-45 minutes, protected from light.

  • Signal Measurement:

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This compound serves as a privileged scaffold for the development of novel therapeutic agents. The detailed protocols and summarized data provided in this document are intended to facilitate further research into the antimicrobial and anticancer potential of its derivatives. By providing standardized methodologies, we aim to support the scientific community in the discovery and development of new and effective drugs.

References

Application Notes and Protocols: 2-Amino-4-(4-bromophenyl)thiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2-amino-4-(4-bromophenyl)thiazole, serves as a crucial starting material and a key pharmacophore in the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of the bromophenyl group often enhances hydrophobic interactions with biological targets, contributing to improved potency. This document provides an overview of its applications, quantitative biological data, and detailed experimental protocols for its synthesis and evaluation.

Biological Activities and Applications

Derivatives of this compound have been investigated for several therapeutic applications:

  • Anticancer Activity: These compounds have shown cytotoxicity against various cancer cell lines, including breast, lung, colon, and ovarian cancer.[1][2][3] The proposed mechanisms often involve the inhibition of key enzymes in cell signaling pathways, such as protein kinases.[4][5]

  • Enzyme Inhibition: this compound and its analogs have been identified as potent inhibitors of several metabolic enzymes. Notably, they exhibit inhibitory activity against carbonic anhydrase (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[6]

  • Antimicrobial Activity: The scaffold has been utilized in the synthesis of agents with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][8] Some derivatives are being explored as inhibitors of bacterial enzymes like FabH, which is involved in fatty acid biosynthesis.[9]

Quantitative Biological Data

The following tables summarize the reported biological activities of this compound and its derivatives.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition Constant (Kᵢ)
This compoundhCA II0.124 ± 0.017 µM[6]
This compoundAChE0.129 ± 0.030 µM[6]
This compoundBChE0.083 ± 0.041 µM[6]

Table 2: Anticancer Activity Data (IC₅₀)

DerivativeCancer Cell LineIC₅₀ Value
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8 µM[2][3]
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF7 (Breast)10.5 µM[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Hantzsch thiazole synthesis.

Materials:

  • p-Bromoacetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Diethyl ether

  • Ammonium hydroxide solution

Procedure:

  • In a round-bottom flask, combine p-bromoacetophenone (1 mmol), thiourea (2 mmol), and iodine (1 mmol).

  • Add a suitable solvent such as ethanol.

  • Reflux the reaction mixture for 12 hours.[10]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with diethyl ether to remove any unreacted starting materials and excess iodine.

  • Pour the mixture into an ammonium hydroxide solution to precipitate the crude product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from methanol to obtain pure this compound.[10]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up cluster_purification Purification p_bromoacetophenone p-Bromoacetophenone reflux Reflux in Ethanol (12h) p_bromoacetophenone->reflux thiourea Thiourea thiourea->reflux iodine Iodine iodine->reflux wash_ether Wash with Diethyl Ether reflux->wash_ether precipitate Precipitate with NH4OH wash_ether->precipitate filter_dry Filter and Dry precipitate->filter_dry recrystallize Recrystallize from Methanol filter_dry->recrystallize product This compound recrystallize->product

Caption: General workflow for the synthesis of this compound.

Protocol 2: In Vitro Anticancer Activity Assay (SRB Assay)

This protocol describes the determination of the cytotoxic effects of synthesized compounds against a cancer cell line.

Materials:

  • Human breast adenocarcinoma cell line (e.g., MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a standard drug (e.g., 5-fluorouracil) for 48 hours.

  • After incubation, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 10-30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris-base solution.

  • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.[8]

Signaling Pathway and Mechanism of Action

Derivatives of this compound have been shown to interact with various signaling pathways implicated in cancer and other diseases. One such target is the Aurora kinase family, which plays a crucial role in cell cycle regulation. Inhibition of Aurora kinases can lead to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway Compound This compound Derivative AuroraKinase Aurora Kinase Compound->AuroraKinase Inhibits Substrate Substrate Protein AuroraKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to

Caption: Inhibition of Aurora Kinase signaling by 2-aminothiazole derivatives.

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The synthetic accessibility and the possibility for diverse structural modifications make this compound an attractive starting point for the development of new and effective therapeutic agents. The protocols and data presented here provide a foundation for researchers to explore the full potential of this promising chemical entity.

References

Application Notes and Protocols for 2-Amino-4-(4-bromophenyl)thiazole in Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 2-Amino-4-(4-bromophenyl)thiazole, a versatile heterocyclic compound, in a variety of common biological assays. This compound and its derivatives have shown significant potential in antimicrobial and anticancer research, making standardized protocols essential for reproducible and comparable results.

Antifungal Susceptibility Testing

This compound and its analogs can be screened for antifungal properties using the broth microdilution method. This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal agent (e.g., Fluconazole, Nystatin)[1]

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[1]

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Serial Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI 1640 medium to achieve a range of desired concentrations.

    • Ensure the final DMSO concentration in each well is low (typically ≤1%) to avoid solvent toxicity.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the test compound.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI 1640 medium and 100 µL of the fungal inoculum (no compound).[2]

    • Sterility Control: A well containing 200 µL of RPMI 1640 medium (no inoculum).[2]

    • Positive Control: A row of wells with serial dilutions of a standard antifungal drug.

  • Incubation: Incubate the microtiter plates at 35-37°C for 24-48 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 530 nm using a microplate reader.[2]

Antifungal Activity Data

The following table summarizes the antifungal activity of some 2-aminothiazole derivatives against various fungal strains.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Thiazole Derivative 1Candida albicans0.008–7.81[1]
Thiazole Derivative 2Candida albicans3.9[3]
Nystatin (Control)Candida albicans0.015–7.81[1]
Fluconazole (Control)Candida albicans15.62[3]

Experimental Workflow for Antifungal Susceptibility Testing

G prep_stock Prepare Stock Solution (Compound in DMSO) serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35-37°C, 24-48h) inoculate->incubate controls Prepare Controls (Growth, Sterility, Positive) controls->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Caption: Workflow for the broth microdilution antifungal assay.

Anticancer Cytotoxicity Screening

The Sulforhodamine B (SRB) assay is a widely used colorimetric method to assess the cytotoxicity of compounds on cancer cell lines. It measures cell density by quantifying the total protein content of adherent cells.[4]

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from established methods for in vitro cytotoxicity screening.[4][5][6][7]

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Positive control anticancer drug (e.g., 5-Fluorouracil)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000 cells/well) and allow them to adhere for 24 hours.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.[6][7]

  • Cell Fixation:

    • Gently remove the culture medium.

    • Add 100 µL of ice-cold 10% TCA to each well to fix the cells.[6]

    • Incubate the plates at 4°C for at least 1 hour.[5]

  • Staining:

    • Wash the plates five times with distilled water and allow them to air dry.[6]

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4][5]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[4] Allow the plates to air dry completely.

  • Solubilization and Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

    • Measure the absorbance (OD) at approximately 510 nm or 540 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Anticancer Activity Data

The following table presents the cytotoxic activity of a 2-aminothiazole derivative against a human breast cancer cell line.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamideMCF-710.5
5-Fluorouracil (Control)MCF-75.2

Experimental Workflow for SRB Cytotoxicity Assay

G seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound (Serial Dilutions) seed_cells->treat_cells incubate_cells Incubate (48-72h) treat_cells->incubate_cells fix_cells Fix Cells with Cold 10% TCA incubate_cells->fix_cells stain_cells Stain with 0.4% SRB fix_cells->stain_cells wash_plates Wash with 1% Acetic Acid stain_cells->wash_plates solubilize Solubilize Dye with 10mM Tris Base wash_plates->solubilize read_absorbance Read Absorbance (510-540nm) solubilize->read_absorbance

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Mechanism of Action Studies

Derivatives of this compound have been investigated as potential inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid biosynthesis.[8] Additionally, 2-aminothiazole derivatives are known to induce apoptosis and cell cycle arrest in cancer cells.[9][10]

Protocol: In Vitro FabH Inhibition Assay (Spectrophotometric)

This protocol measures the inhibition of the FabH enzyme by monitoring the consumption of a substrate.

Materials:

  • Purified FabH enzyme

  • This compound derivative

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)

  • NADPH or NADH

  • Substrates: Acetyl-CoA and Malonyl-ACP

  • UV-transparent 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Prepare Assay Plate: In a UV-transparent 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the FabH enzyme.

  • Add Cofactor: Add NADPH or NADH to a final concentration of approximately 50 µM.

  • Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 5-10 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrates (e.g., Acetyl-CoA and Malonyl-ACP).

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm (due to NADPH/NADH oxidation) every 30 seconds for 15-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity for each well. Plot the percentage of inhibition versus the compound concentration to determine the IC50 value.

Signaling Pathways in Cancer Cells

2-aminothiazole derivatives can exert their anticancer effects by modulating key cellular pathways.

Apoptosis Induction (Intrinsic Pathway)

These compounds can induce programmed cell death by altering the balance of pro- and anti-apoptotic proteins in the Bcl-2 family.[9] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to apoptosis.[9]

G cluster_0 Mitochondrion Bax Bax (Pro-apoptotic) CytoC Cytochrome c Bax->CytoC release Bcl2 Bcl-2 (Anti-apoptotic) Casp9 Caspase-9 (activated) CytoC->Casp9 Compound 2-Aminothiazole Derivative Compound->Bax promotes Compound->Bcl2 inhibits Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction via the intrinsic mitochondrial pathway.

Cell Cycle Arrest

Treatment with 2-aminothiazole derivatives can also lead to the arrest of the cell cycle at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cell proliferation.[9]

G G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Compound 2-Aminothiazole Derivative Arrest Cell Cycle Arrest Compound->Arrest Arrest->G1 Arrest->G2

Caption: Cell cycle arrest induced by 2-aminothiazole derivatives.

References

Application Notes and Protocols for Cytotoxicity Assessment of 2-Amino-4-(4-bromophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Aminothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Specifically, derivatives of 2-Amino-4-(4-bromophenyl)thiazole are being investigated for their potential as therapeutic agents.[3][4] Assessing the cytotoxicity of these novel compounds is a critical first step in the drug discovery process to determine their efficacy and therapeutic window.[5]

This document provides detailed protocols for two standard colorimetric cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[6][7][8][9] These assays are fundamental in determining the concentration-dependent cytotoxic effects of the this compound derivatives on cancer cell lines.

Data Presentation

The cytotoxic activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that inhibits 50% of cell growth or viability. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.[10]

Table 1: Example of Cytotoxicity Data for this compound Derivatives against MCF-7 Cancer Cell Line

Compound/DerivativeConcentration Range (µM)IC50 (µM)Reference Compound (e.g., 5-Fluorouracil) IC50 (µM)
Derivative 10.1 - 10015.25.2
Derivative 20.1 - 10010.55.2
Derivative 30.1 - 10025.85.2
Derivative 40.1 - 1008.75.2

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values must be determined experimentally. A study on similar compounds showed a derivative exhibiting an IC50 of 10.5 µM against the MCF7 cell line.[3]

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[13]

Materials:

  • This compound derivatives

  • Cancer cell line (e.g., MCF-7, A549, HeLa, HT29)[14][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[13]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[12][13]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[6]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.

      • Untreated Control: Cells in culture medium only.

      • Medium Blank: Culture medium without cells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.[6][11]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

B. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[9][16] The amount of LDH released is proportional to the number of dead or damaged cells.[8]

Materials:

  • This compound derivatives

  • Cancer cell line

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Cayman Chemical, Thermo Fisher Scientific, or Creative Bioarray provide the necessary reagents)[7][8][16]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the this compound derivatives.

    • Include the following controls as per the kit instructions:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

      • Background Control: Culture medium without cells.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g) for 5 minutes.[7]

    • Carefully transfer a specific volume of the supernatant (e.g., 50-100 µL, as per the kit protocol) from each well to a new 96-well plate.[7][8]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[7][8]

  • Stop Reaction (if applicable):

    • Some kits require the addition of a stop solution to terminate the enzymatic reaction. Add the stop solution if instructed.[8]

  • Absorbance Measurement:

    • Measure the absorbance of the wells at the wavelength specified in the kit's protocol (typically around 490 nm).[7]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula, which may vary slightly depending on the kit's instructions: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Visualization

Experimental Workflow

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Thiazole Derivatives (Serial Dilutions) Treatment 4. Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation MTT_Addition 6a. MTT Assay: Add MTT Reagent Incubation->MTT_Addition LDH_Supernatant 6b. LDH Assay: Collect Supernatant Incubation->LDH_Supernatant MTT_Incubation 7a. Incubate & Solubilize Formazan MTT_Addition->MTT_Incubation LDH_Reaction 7b. Add LDH Reaction Mix LDH_Supernatant->LDH_Reaction Read_Absorbance_MTT 8a. Read Absorbance (570nm) MTT_Incubation->Read_Absorbance_MTT Read_Absorbance_LDH 8b. Read Absorbance (490nm) LDH_Reaction->Read_Absorbance_LDH Data_Analysis 9. Calculate % Viability / % Cytotoxicity Read_Absorbance_MTT->Data_Analysis Read_Absorbance_LDH->Data_Analysis IC50 10. Determine IC50 Value Data_Analysis->IC50

Caption: Workflow for cytotoxicity assessment of thiazole derivatives.

Potential Signaling Pathway Inhibition

Some 2-amino-4-phenylthiazole derivatives have been shown to act as inhibitors of specific signaling pathways involved in cancer cell proliferation and survival, such as those mediated by receptor tyrosine kinases like c-Met or IGF1R.[14]

Signaling_Pathway_Inhibition Hypothetical Signaling Pathway Inhibition cluster_pathway Cell Proliferation Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, IGF1R) Growth_Factor->RTK Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Thiazole_Derivative This compound Derivative Thiazole_Derivative->Inhibition Inhibition->RTK

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for the Biological Screening of 2-Amino-4-(4-bromophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological screening of 2-amino-4-(4-bromophenyl)thiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The following sections detail their demonstrated antimicrobial and anticancer activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Biological Activities of this compound Derivatives

Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. The primary areas of investigation have been their efficacy as antimicrobial and anticancer agents.

Antimicrobial Activity

These compounds have been screened against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data indicates that specific substitutions on the 2-amino group can lead to potent antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of these derivatives against various cancer cell lines. The proposed mechanisms of action for some of these compounds include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Aurora kinase and IGF-1R pathways.

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives from various studies to facilitate comparison.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDTest OrganismAssay MethodResult (Zone of Inhibition in mm or MIC in µg/mL)Reference
Derivative 1 Staphylococcus aureusWell Diffusion15 mm[1]
Derivative 1 Bacillus subtilisWell Diffusion12 mm[1]
Derivative 2 Candida albicansWell Diffusion18 mm[1]
Derivative 3 Escherichia coliBroth MicrodilutionMIC: 64 µg/mL[2]
Derivative 4 Staphylococcus aureusBroth MicrodilutionMIC: 16.1 µM[3]
Derivative 4 Escherichia coliBroth MicrodilutionMIC: 16.1 µM[3]
Derivative 5 Candida albicansBroth MicrodilutionMIC: 15.3 µM[3]
Derivative 6 Aspergillus nigerBroth MicrodilutionMIC: 16.2 µM[3]

Table 2: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay MethodResult (IC50 in µM)Reference
Derivative A MCF-7 (Breast)SRB Assay10.5[3]
Derivative B HepG2 (Liver)MTT Assay7.26
Derivative C HT-29 (Colon)Not Specified2.01
Derivative D A549 (Lung)Not Specified>100

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for Antimicrobial Screening: Agar Well Diffusion Method

This method is suitable for preliminary screening of the antimicrobial activity of the synthesized compounds.

Materials:

  • Nutrient Agar or Mueller-Hinton Agar

  • Sterile Petri dishes

  • Bacterial and fungal cultures

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare and sterilize the nutrient agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a fresh inoculum of the test microorganism and adjust the turbidity to 0.5 McFarland standard.

  • Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Prepare stock solutions of the test compounds in DMSO (e.g., 1 mg/mL).

  • Add a specific volume (e.g., 100 µL) of each test compound solution into the wells.

  • Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

Protocol for Anticancer Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After incubation, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key concepts related to the biological screening of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Derivatives antimicrobial Antimicrobial Screening (Well Diffusion / Broth Microdilution) synthesis->antimicrobial Test Compounds anticancer Anticancer Screening (SRB Assay) synthesis->anticancer Test Compounds data_analysis Determination of Zone of Inhibition / MIC / IC50 antimicrobial->data_analysis anticancer->data_analysis pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis Active Compounds

Experimental workflow for screening thiazole derivatives.

aurora_kinase_pathway cluster_aurora Aurora Kinase Signaling cluster_inhibition Inhibition by Thiazole Derivatives AuroraA Aurora A Kinase TPX2 TPX2 AuroraA->TPX2 activates PLK1 PLK1 AuroraA->PLK1 activates CyclinB_CDK1 Cyclin B/CDK1 PLK1->CyclinB_CDK1 activates Mitosis Mitotic Entry CyclinB_CDK1->Mitosis Thiazole This compound Derivatives Thiazole->AuroraA inhibits

Inhibition of the Aurora A Kinase pathway.

igf1r_pathway cluster_igf1r IGF-1R Signaling Pathway cluster_inhibition_igf1r Inhibition by Thiazole Derivatives IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R binds IRS IRS IGF1R->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation Thiazole_IGF1R This compound Derivatives Thiazole_IGF1R->IGF1R inhibits

Inhibition of the IGF-1R signaling pathway.

References

2-Amino-4-(4-bromophenyl)thiazole: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-amino-4-(4-bromophenyl)thiazole is a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including the reactive amino group and the modifiable thiazole ring, coupled with the presence of a bromophenyl moiety, make it an attractive starting point for the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging this versatile building block for drug discovery endeavors, with a focus on its applications in anticancer and antimicrobial research.

Synthetic Protocols

The primary route for the synthesis of this compound and its derivatives is the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.

Protocol 1: Synthesis of this compound

This protocol outlines the direct synthesis of the core building block.

Materials:

  • p-Bromophenacyl bromide

  • Thiourea

  • Absolute Methanol

  • Sodium acetate (fused)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve p-bromophenacyl bromide (1 equivalent) and thiourea (1 equivalent) in absolute methanol.

  • Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Alternative Procedure using a catalyst:

  • A mixture of p-bromoacetophenone (1 equivalent), thiourea (1.2 equivalents), and iodine (0.1 equivalents) as a catalyst is refluxed in ethanol.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a solution of sodium thiosulfate to remove iodine, and then with water.

  • The crude product is purified by recrystallization.

Protocol 2: Derivatization at the 2-Amino Position

The amino group at the C2 position of the thiazole ring is a key handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Example: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide

Materials:

  • This compound

  • Chloroacetyl chloride

  • Dry benzene

  • Anhydrous potassium carbonate

  • Dry acetone

Procedure:

  • Dissolve this compound (1 equivalent) in dry benzene.

  • Slowly add chloroacetyl chloride (1.1 equivalents) to the solution at 0-5 °C with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the mixture into ice-cold water to precipitate the N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide intermediate.

  • Filter, wash with water, and dry the solid.

Further derivatization: The resulting chloroacetamide can be further reacted with various nucleophiles. For instance, treatment with thiourea in methanol can yield a thiourea derivative.

Biological Activities and Assay Protocols

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Compound IDCancer Cell LineIC50 (µM)Reference
p2 MCF7 (Breast)10.5[1]
Derivative 88 (R¹=Cl, Ar=4-BrC₆H₄) HS 578T (Breast)0.8[2]
CX-4945 (Reference Kinase Inhibitor) -0.014 (CK2α)[3]
Compound 27 786-O (Renal)5 (EC50)[3]

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][5][6]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF7)

  • Culture medium (e.g., RPMI 1640 with 5% FBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000 to 40,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial Activity

The this compound scaffold has been utilized to develop potent antimicrobial agents. These compounds often target essential bacterial enzymes, such as β-ketoacyl-ACP synthase III (FabH), which is involved in fatty acid biosynthesis.[7][8]

Compound IDMicroorganismMIC (µM)Reference
p2 Staphylococcus aureus16.1[1]
p2 Escherichia coli16.1[1]
p3 Aspergillus niger16.2[1]
p4 Bacillus subtilis28.8[1]
p6 Candida albicans15.3[1]
Compound 5f Escherichia coli- (MIC: 1.56 µg/mL)[8]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial/fungal strains

  • Culture broth (e.g., Mueller-Hinton Broth)

  • Test compounds (dissolved in DMSO)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Dilutions: Prepare a serial two-fold dilution of the test compounds in the culture broth directly in the 96-well plate.

  • Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives are often attributed to their ability to interact with specific molecular targets.

Kinase Inhibition

Many 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, including CK2, CDK2, and Src family kinases.[1][12][13] These kinases are often dysregulated in cancer and play a pivotal role in cell cycle progression, proliferation, and survival signaling pathways. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway 2-Aminothiazole_Derivative 2-Amino-4-(4-bromophenyl) thiazole Derivative Kinase Protein Kinase (e.g., CK2, CDK2, Src) 2-Aminothiazole_Derivative->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Induction upon inhibition Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Diagram 1: Kinase Inhibition Pathway

FabH Inhibition

In bacteria, the this compound scaffold has been shown to inhibit FabH, a key enzyme in the fatty acid biosynthesis pathway.[7][8] This pathway is essential for bacterial survival, and its inhibition leads to bacterial cell death.

FabH_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_inhibition Mechanism of Action Start This compound Derivatization Derivatization Start->Derivatization Derivative Thiazole Derivative Derivatization->Derivative FabH FabH Enzyme Derivative->FabH Inhibition Fatty_Acid_Synth Fatty Acid Biosynthesis FabH->Fatty_Acid_Synth Catalysis Bacterial_Death Bacterial Cell Death Fatty_Acid_Synth->Bacterial_Death Disruption leads to

Diagram 2: FabH Inhibition Workflow

Conclusion

This compound represents a highly valuable and versatile building block in the field of drug discovery. Its amenability to chemical modification allows for the generation of large libraries of derivatives with diverse biological activities. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in developing novel therapeutics to address critical unmet medical needs in oncology and infectious diseases. Further investigation into the SAR and optimization of pharmacokinetic properties of derivatives will be crucial for translating the promise of this scaffold into clinically successful drugs.

References

Application Notes and Protocols for In Vitro Efficacy Testing of 2-Amino-4-(4-bromophenyl)thiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(4-bromophenyl)thiazole is a heterocyclic compound that serves as a key structural motif in the development of various therapeutic agents. Derivatives of this scaffold have demonstrated significant potential as anticancer and antimicrobial agents.[1] This document provides detailed protocols for the in vitro evaluation of the efficacy of this compound and its derivatives, with a focus on anticancer applications. The methodologies outlined herein are intended to guide researchers in assessing the cytotoxic and apoptotic effects of these compounds on relevant cancer cell lines.

Mechanism of Action

While the precise mechanism of action for the parent compound is still under investigation, several derivatives of 2-aminothiazole have been identified as potent inhibitors of Aurora kinases.[2] These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is a common feature in many human cancers. Inhibition of Aurora kinases disrupts cell division, leading to apoptosis and a reduction in tumor cell proliferation. The bromophenyl group is thought to contribute to hydrophobic interactions within the kinase active site.[2]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of various derivatives of this compound against human cancer cell lines. It is important to note that the activity can vary significantly based on the specific substitutions on the parent molecule.

Table 1: Cytotoxicity of this compound Derivatives Against MCF-7 (Breast Adenocarcinoma) and HepG2 (Hepatocellular Carcinoma) Cell Lines.

Compound IDModification on Parent ScaffoldTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 4b 2-(4-hydroxy-3-bromobenzylidene)hydrazinyl-thiazol-4[5H]-oneMCF-731.5 ± 1.91Staurosporine6.77 ± 0.41
HepG251.7 ± 3.13Staurosporine8.4 ± 0.51
Derivative p2 N-(4-hydroxy-3-methoxybenzylidene)thiazol-2-amineMCF-710.55-Fluorouracil5.2

Data presented is for derivatives of this compound as reported in the literature.[1][3]

Experimental Protocols

Cell Culture

a) MCF-7 Human Breast Adenocarcinoma Cells

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using Trypsin-EDTA. Neutralize trypsin with fresh medium, centrifuge, and resuspend the cell pellet in fresh medium for plating.

b) HepG2 Human Hepatocellular Carcinoma Cells

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize, centrifuge, and resuspend cells for subsequent experiments.

Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

b) Sulforhodamine B (SRB) Assay

This assay determines cytotoxicity by measuring the total cellular protein content.

  • Procedure:

    • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

    • After the incubation period, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and air dry.

    • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

    • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5).

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate cell viability and IC50 values.

Apoptosis and Cell Cycle Analysis

a) Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls.

b) Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

  • Procedure:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and centrifuge.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Obtain Cancer Cell Lines (e.g., MCF-7, HepG2) culture Culture cells in appropriate medium (37°C, 5% CO2) start->culture passage Passage cells at 80-90% confluency culture->passage seed Seed cells in multi-well plates passage->seed treat Treat with this compound (serial dilutions) seed->treat incubate Incubate for 24-72 hours treat->incubate cytotoxicity Cytotoxicity Assays (MTT or SRB) incubate->cytotoxicity apoptosis Apoptosis Assay (Annexin V-FITC) incubate->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) incubate->cell_cycle data_acq Measure Absorbance or Fluorescence cytotoxicity->data_acq apoptosis->data_acq cell_cycle->data_acq calc Calculate % Viability, % Apoptosis, Cell Cycle Distribution data_acq->calc ic50 Determine IC50 values calc->ic50 aurora_kinase_pathway cluster_compound Inhibitory Action cluster_mitosis Mitotic Progression cluster_outcome Cellular Outcome compound This compound Derivative aurora_a Aurora A Kinase compound->aurora_a Inhibits aurora_b Aurora B Kinase compound->aurora_b Inhibits centrosome Centrosome Maturation aurora_a->centrosome spindle Spindle Assembly aurora_a->spindle chromosome Chromosome Segregation aurora_b->chromosome cytokinesis Cytokinesis aurora_b->cytokinesis mitotic_arrest Mitotic Arrest centrosome->mitotic_arrest spindle->mitotic_arrest chromosome->mitotic_arrest cytokinesis->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Application Notes and Protocols for Target Identification of 2-Amino-4-(4-bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-4-(4-bromophenyl)thiazole is a heterocyclic compound that serves as a key intermediate in the synthesis of various derivatives with demonstrated biological activities.[1][2] Studies have indicated that derivatives of this scaffold possess antimicrobial and anticancer properties.[3][4][5][6] The therapeutic potential of this chemical class is thought to arise from the inhibition of specific molecular targets. For instance, some derivatives have been suggested to act as broad-spectrum antibiotics by inhibiting fatty acid synthase, an enzyme crucial for bacterial cell membrane synthesis.[7] Other related thiazole compounds have shown activity as dihydrofolate reductase (DHFR) inhibitors.[8]

To fully elucidate the mechanism of action of this compound and to identify its direct molecular targets, a systematic and multi-pronged approach is required. These application notes provide a strategic overview and detailed protocols for the target identification and validation of this compound. We will focus on unbiased, label-free chemical proteomics techniques that do not require chemical modification of the small molecule, thereby preserving its native binding characteristics.[9][10][11] The primary methods described are the Drug Affinity Responsive Target Stability (DARTS) assay and the Cellular Thermal Shift Assay (CETSA).[12][13][14]

Section 1: Overview of Target Identification Strategy

The proposed strategy for identifying the cellular targets of this compound involves a two-phase approach: an initial unbiased proteome-wide screening to identify potential binding partners, followed by targeted validation to confirm direct engagement in a cellular context.

Phase 1: Unbiased Target Discovery using DARTS The Drug Affinity Responsive Target Stability (DARTS) method will be employed to screen for proteins that are stabilized upon binding to this compound. This technique leverages the principle that a protein bound to a small molecule exhibits increased resistance to proteolysis.[9][10][11][12] Cell lysates will be treated with the compound or a vehicle control, followed by limited proteolysis. Proteins that are protected from digestion in the compound-treated sample are considered potential targets and will be identified using mass spectrometry.[9]

Phase 2: Target Validation using CETSA The Cellular Thermal Shift Assay (CETSA) will be used to validate the candidate proteins identified through DARTS. CETSA is a powerful method for confirming direct drug-target engagement within intact cells or cell lysates.[13][14][15][16] The assay is based on the principle that a ligand-bound protein will have a higher thermal stability and will thus remain soluble at higher temperatures compared to its unbound state.[14][15]

The overall workflow is depicted in the diagram below.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Validation A Prepare Cell Lysate B Treat with 2-Amino-4- (4-bromophenyl)thiazole or Vehicle A->B C Limited Protease Digestion B->C D SDS-PAGE Separation C->D E Band Excision and In-Gel Digestion D->E F LC-MS/MS Analysis E->F G Identify Protected Proteins (Candidate Targets) F->G H Treat Intact Cells or Lysate with Compound or Vehicle G->H Validate Hits I Heat Shock at Temperature Gradient H->I J Cell Lysis and Centrifugation I->J K Collect Soluble Fraction J->K L Western Blot for Candidate Protein K->L M Confirm Thermal Stabilization (Target Engagement) L->M

Caption: Overall workflow for target identification and validation.

Section 2: Experimental Protocols

Protocol 2.1: Drug Affinity Responsive Target Stability (DARTS)

This protocol describes an unbiased approach to identify potential protein targets from a complex cell lysate.[9][11]

Materials:

  • Cell culture of interest (e.g., A549 human lung adenocarcinoma cells)

  • This compound (dissolved in DMSO)

  • Lysis Buffer (e.g., M-PER Mammalian Protein Extraction Reagent)

  • Protease Inhibitor Cocktail

  • TNC Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2)

  • Pronase (or other suitable protease)

  • SDS-PAGE loading buffer

  • Coomassie Brilliant Blue stain

  • Mass spectrometry-grade trypsin

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash twice with ice-cold PBS.

    • Lyse the cells in Lysis Buffer supplemented with Protease Inhibitor Cocktail on ice for 15-20 minutes.[9]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (soluble proteome) and determine the protein concentration using a BCA assay. Adjust the concentration to 1 mg/mL with TNC buffer.

  • Compound Treatment:

    • Prepare two 100 µL aliquots of the cell lysate.

    • To one aliquot, add 1 µL of this compound (e.g., 10 mM stock for a final concentration of 100 µM). This is the 'Drug' sample.

    • To the other aliquot, add 1 µL of DMSO. This is the 'Vehicle' control.

    • Incubate both samples at room temperature for 1 hour with gentle rotation.[9]

  • Proteolysis:

    • Prepare a fresh stock solution of Pronase in TNC buffer.

    • Add Pronase to both 'Drug' and 'Vehicle' samples at a predetermined optimal ratio (e.g., 1:500 protease:protein, w/w). A titration is recommended to find the ideal concentration that results in partial digestion.[12]

    • Incubate the digestion reactions at room temperature for 20 minutes.

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Analysis:

    • Load the digested samples onto a 4-12% gradient SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Stain the gel with Coomassie Brilliant Blue.

    • Visually compare the lanes. Bands that are present or more intense in the 'Drug' lane compared to the 'Vehicle' lane are potential targets.

    • Excise these specific bands from the gel.

  • Protein Identification by Mass Spectrometry:

    • Perform in-gel digestion of the excised protein bands with trypsin.

    • Extract the resulting peptides and analyze them by LC-MS/MS.

    • Use a proteomics database search engine (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation data.

Protocol 2.2: Cellular Thermal Shift Assay (CETSA)

This protocol is for validating a candidate target protein (identified from DARTS) in intact cells.[13][14]

Materials:

  • Cell culture of interest

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • PBS

  • Lysis Buffer with Protease Inhibitors

  • Antibody specific to the candidate target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • PCR tubes or 96-well PCR plate

Procedure:

  • Compound Treatment of Intact Cells:

    • Seed cells in culture plates and grow to ~80% confluency.

    • Treat the cells with either this compound (e.g., 100 µM final concentration) or DMSO (vehicle control) in complete medium for 2 hours.

  • Heat Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include an unheated control at room temperature.[16]

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).[14]

  • Western Blot Analysis:

    • Carefully collect the supernatant from each sample.

    • Determine the protein concentration and normalize all samples.

    • Analyze the soluble fractions by SDS-PAGE followed by Western blotting.

    • Probe the membrane with a primary antibody against the candidate target protein, followed by an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature for both the drug-treated and vehicle-treated samples.

    • A shift in the melting curve to the right for the drug-treated sample indicates thermal stabilization and confirms target engagement.[13]

Section 3: Data Presentation (Hypothetical)

The following tables represent hypothetical data that could be generated from the experiments described above.

Table 1: Candidate Proteins Identified by DARTS-MS

RankProtein NameGene SymbolMass (kDa)Fold Protection (Drug/Vehicle)Function
1Fatty Acid SynthaseFASN2734.8Lipid metabolism
2Dihydrofolate ReductaseDHFR213.5One-carbon metabolism
3Heat Shock Protein 90HSP90AA1852.1Protein folding
4Pyruvate KinasePKM581.9Glycolysis

Table 2: CETSA Melting Temperature (Tm) Shift for FASN

TreatmentApparent Tm (°C)ΔTm (°C)
Vehicle (DMSO)52.5-
This compound (100 µM)57.0+4.5

Section 4: Visualization of Pathways and Workflows

Diagram 1: Experimental Workflow for CETSA

This diagram outlines the key steps in the Cellular Thermal Shift Assay protocol.

G A Treat cells with Compound or Vehicle B Aliquot into PCR tubes A->B C Heat at different temperatures B->C D Freeze-Thaw Lysis C->D E Ultracentrifugation D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot Analysis F->G H Plot Melting Curve G->H

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
Diagram 2: Hypothetical Signaling Pathway Involvement

Based on the hypothetical identification of Fatty Acid Synthase (FASN) as a primary target, this diagram illustrates its central role in cellular metabolism and potential downstream effects of its inhibition.

G cluster_pathway Fatty Acid Synthesis Pathway Compound This compound FASN Fatty Acid Synthase (FASN) Compound->FASN Palmitate Palmitate (Fatty Acid) FASN->Palmitate AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Membrane Membrane Synthesis Palmitate->Membrane Signaling Signaling Lipids Palmitate->Signaling Energy Energy Storage Palmitate->Energy

Caption: Inhibition of FASN by the compound blocks fatty acid production.

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-aminothiazole derivatives and their evaluation as potential anticancer agents. The protocols outlined below are intended to serve as a practical guide for researchers in the fields of medicinal chemistry and oncology.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1] Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, often acting through mechanisms such as the induction of apoptosis and cell cycle arrest.[2] This document details the synthesis of representative 2-aminothiazole derivatives and the subsequent experimental protocols for evaluating their anticancer efficacy.

Data Presentation: Anticancer Activity of 2-Aminothiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27)HeLa (Cervical Cancer)1.6 ± 0.8 µM
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27)A549 (Lung Cancer)Strong antiproliferative activity
Compound 20H1299 (Lung Cancer)4.89 µM[2]
Compound 20SHG-44 (Glioma)4.03 µM[2]
TH-39K562 (Leukemia)0.78 µM
Compound 23HepG2 (Liver Cancer)0.51 mM[2]
Compound 24HepG2 (Liver Cancer)0.57 mM[2]
Compound 23PC12 (Pheochromocytoma)0.309 mM[2]
Compound 24PC12 (Pheochromocytoma)0.298 mM[2]
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic Cancer)43.08 µM
Aminothiazole-paeonol derivative (15c)AGS (Gastric Cancer)4.0 µM
Aminothiazole-paeonol derivative (15c)HT-29 (Colorectal Cancer)4.4 µM
4-aryl-N-arylcarbonyl-2-aminothiazole (Compound 5b)HT-29 (Colorectal Cancer)2.01 µM[3]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of 2-aminothiazole derivatives, involving the condensation of an α-haloketone with a thiourea derivative.[4]

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or N-substituted thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).

  • Dry the purified product under vacuum.

  • Characterize the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazolium Intermediate alpha_haloketone->intermediate + thiourea Thiourea thiourea->intermediate aminothiazole 2-Aminothiazole Derivative intermediate->aminothiazole Cyclization

General scheme for Hantzsch thiazole synthesis.

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • 2-aminothiazole derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with 2-Aminothiazole Derivatives start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Workflow for the MTT cell viability assay.

Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the 2-aminothiazole derivative for the desired time. Include an untreated control.

  • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A solution (100 µg/mL)

  • PI staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing.

  • Incubate the cells on ice for at least 30 minutes.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • Add 400 µL of PI staining solution and mix well.

  • Incubate for 5-10 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Signaling Pathways Targeted by 2-Aminothiazole Derivatives

2-Aminothiazole derivatives exert their anticancer effects by modulating various cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Apoptosis Induction

A key mechanism of action is the induction of programmed cell death (apoptosis). This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For instance, some derivatives can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis.

Simplified signaling pathway of apoptosis induction.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt cell proliferation by causing cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M. This prevents cancer cells from proceeding through the division cycle.

Cell cycle arrest induced by 2-aminothiazole derivatives.

Conclusion

2-aminothiazole derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their synthesis is readily achievable through established methods like the Hantzsch synthesis. The protocols provided herein offer a framework for the systematic evaluation of new derivatives, from assessing their cytotoxic effects to elucidating their mechanisms of action. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for advancing these derivatives towards clinical applications.

References

Application Notes and Protocols for Antimicrobial Screening of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Many natural and synthetic thiazole derivatives have demonstrated significant antimicrobial properties, making them a subject of intense research in the quest for new and effective antimicrobial agents to combat the growing threat of drug-resistant pathogens.[1][3][4] This document provides detailed application notes and standardized protocols for the antimicrobial screening of thiazole compounds, intended to guide researchers in the systematic evaluation of their potential as antibacterial and antifungal agents.

General Workflow for Antimicrobial Screening

The antimicrobial screening of thiazole compounds typically follows a multi-step process, beginning with primary screening to identify active compounds, followed by secondary screening to quantify their potency, and culminating in further mechanistic studies.

Antimicrobial Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Further Characterization Compound Library Compound Library Primary Assay Primary Assay (e.g., Agar Disk/Well Diffusion) Compound Library->Primary Assay Test Compounds Active Hits Active Hits Primary Assay->Active Hits Identify Activity MIC Determination MIC Determination (Broth Microdilution) Active Hits->MIC Determination Quantitative Analysis MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination Assess Bactericidal/ Fungicidal Activity Potency Data Potency Data MBC/MFC Determination->Potency Data Mechanism of Action Mechanism of Action Studies Potency Data->Mechanism of Action Toxicity Assays Toxicity Assays Potency Data->Toxicity Assays Lead Compound Lead Compound Mechanism of Action->Lead Compound Toxicity Assays->Lead Compound

Caption: General workflow for the antimicrobial screening of thiazole compounds.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following table summarizes the antimicrobial activity of selected thiazole derivatives against various microbial strains, as reported in the literature. This serves as an example of how to present quantitative data for clear comparison.

Compound IDMicrobial StrainMethodResult (unit)Reference
Compound 37cS. aureusBroth MicrodilutionMIC: 46.9 - 93.7 µg/mL[1]
Compound 37cCandida spp.Broth MicrodilutionMIC: 5.8 - 7.8 µg/mL[1]
Compound 43aS. aureusNot SpecifiedMIC: 16.1 µM[1]
Compound 43aE. coliNot SpecifiedMIC: 16.1 µM[1]
Compound 43bA. nigerNot SpecifiedMIC: 16.2 µM[1]
Compound 43dC. albicansNot SpecifiedMIC: 15.3 µM[1]
Thiazole DerivativesE. coliBroth MicrodilutionMIC: 1.56 - 6.25 µg/mL[5]
Thiazole DerivativesP. aeruginosaBroth MicrodilutionMIC: 1.56 - 6.25 µg/mL[5]
Thiazole DerivativesB. subtilisBroth MicrodilutionMIC: 1.56 - 6.25 µg/mL[5]
Thiazole DerivativesS. aureusBroth MicrodilutionMIC: 1.56 - 6.25 µg/mL[5]
Compound 3Various BacteriaBroth MicrodilutionMIC: 0.23 - 0.7 mg/mL[6]
Compound 3Various BacteriaBroth MicrodilutionMBC: 0.47 - 0.94 mg/mL[6]
Compound 9Various FungiBroth MicrodilutionMIC: 0.06 - 0.23 mg/mL[6]
Compound 9Various FungiBroth MicrodilutionMFC: 0.11 - 0.47 mg/mL[6]
Compound 17aS. typhimuriumBroth MicrodilutionMIC: 0.49 µg/mL[7]
Compound 17aG. candidumBroth MicrodilutionMIC similar to Amphotericin B[7]

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method is a qualitative or semi-quantitative primary screening tool to assess the antimicrobial activity of thiazole compounds.[8]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting microbial growth, a clear zone of inhibition will appear around the disk.[8]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions.[8][9] Sterilize by autoclaving and pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Bacteria: Select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate. Transfer to a tube containing sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Fungi: For yeasts, prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard. For molds, harvest spores from a mature culture and suspend in sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of approximately 10⁶ spores/mL.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum suspension.[8] Remove excess fluid by pressing the swab against the inside of the tube.[8] Streak the swab evenly over the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.[8]

  • Application of Disks:

    • Prepare stock solutions of the thiazole compounds in a suitable solvent (e.g., DMSO).

    • Impregnate sterile 6-mm filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.

    • Place a disk impregnated with the solvent alone as a negative control and a disk with a standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) as a positive control.[10]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[9]

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Principle: A serial dilution of the thiazole compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. After incubation, the wells are observed for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth occurs.[11]

Protocol:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the thiazole compound in an appropriate solvent.

    • In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to wells 2 through 12.

    • Add 200 µL of the stock solution (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculum Preparation: Prepare a standardized microbial suspension as described for the agar disk diffusion method. Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the thiazole compound at which there is no visible turbidity (for bacteria) or fungal growth. The use of a viability indicator like resazurin can aid in the visualization of results.[12]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC determination to ascertain whether a compound is microbicidal (kills the microorganism) or microbistatic (inhibits its growth).[13]

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a fresh, antibiotic-free agar medium. The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the number of viable organisms.[13]

Protocol:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto a fresh, sterile MHA or SDA plate.

  • Incubation: Incubate the plates under the same conditions as the initial MIC assay.

  • Result Interpretation: The MBC/MFC is the lowest concentration of the thiazole compound that results in no colony formation or a predefined reduction in CFU/mL compared to the initial inoculum.[13]

Potential Mechanism of Action of Thiazole Compounds

Thiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. One common mode of action is the inhibition of essential enzymes in the microbial cell.[1] For instance, some thiazoles are known to inhibit DNA gyrase in bacteria, an enzyme crucial for DNA replication.[1] In fungi, certain thiazole derivatives can inhibit lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[14]

Thiazole Mechanism of Action cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Thiazole_B Thiazole Compound DNA_Gyrase DNA Gyrase Thiazole_B->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death_B Bacterial Cell Death DNA_Replication->Cell_Death_B Disruption leads to Thiazole_F Thiazole Compound Lanosterol_Demethylase Lanosterol 14α-demethylase Thiazole_F->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes step in Cell_Membrane_Disruption Cell Membrane Disruption Ergosterol_Biosynthesis->Cell_Membrane_Disruption Impaired synthesis leads to Cell_Death_F Fungal Cell Death Cell_Membrane_Disruption->Cell_Death_F

Caption: Potential mechanisms of antimicrobial action of thiazole compounds.

Conclusion

The protocols and guidelines presented in this document offer a systematic approach to the antimicrobial screening of thiazole compounds. By employing these standardized methods, researchers can obtain reliable and comparable data on the antimicrobial potential of novel thiazole derivatives. This will facilitate the identification and development of promising lead compounds for the next generation of antimicrobial drugs.

References

Application Notes and Protocols for the Derivatization of 2-Amino-4-(4-bromophenyl)thiazole for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the chemical modification of 2-Amino-4-(4-bromophenyl)thiazole, a key scaffold in medicinal chemistry. The derivatization strategies outlined herein are essential for conducting Structure-Activity Relationship (SAR) studies, aiming to optimize the biological activity, selectivity, and pharmacokinetic properties of lead compounds. The 2-aminothiazole moiety is a privileged structure found in numerous biologically active compounds.[1][2]

Introduction

The 2-amino-4-arylthiazole core is a versatile template for the design of novel therapeutic agents, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The presence of a bromine atom on the phenyl ring of this compound offers a strategic point for further functionalization, in addition to the reactive 2-amino group and the C5 position of the thiazole ring. This document details common derivatization pathways and provides step-by-step experimental protocols for the synthesis of diverse analogues for SAR exploration.

Derivatization Strategies

The primary points for derivatization of this compound are the C2-amino group and the C5-position of the thiazole ring. Modifications at these sites allow for a systematic investigation of the chemical space around the core scaffold.

A general overview of the derivatization strategies is presented below:

G A This compound B N-Acylation / N-Sulfonylation A->B Acyl/Sulfonyl Chloride, Base C Schiff Base Formation A->C Aldehyde, Catalyst D C5-Bromination A->D Br2, Acetic Acid E N-Acyl/Sulfonyl Derivatives B->E F Schiff Base Derivatives C->F G 5-Bromo-2-amino-4-(4-bromophenyl)thiazole D->G H C5-Arylation (Suzuki Coupling) G->H Arylboronic Acid, Pd Catalyst, Base I 5-Aryl-2-amino-4-(4-bromophenyl)thiazole Derivatives H->I G cluster_0 Core Synthesis (Hantzsch) cluster_1 C2-Amino Group Derivatization A 4-Bromoacetophenone + Thiourea B Reflux with Iodine A->B C Work-up & Purification B->C D This compound C->D E N-Acylation D->E F Schiff Base Formation D->F G N-Acyl Derivatives E->G H Schiff Base Derivatives F->H G A N-Acylated-2-amino-4-(4-bromophenyl)thiazole B C5-Bromination A->B Br2, AcOH C 5-Bromo Derivative B->C D Suzuki Coupling C->D F Library of 5-Aryl Derivatives for SAR D->F E Diverse Arylboronic Acids E->D

References

The Versatility of 2-Amino-4-(4-bromophenyl)thiazole in Multi-Component Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 2-Amino-4-(4-bromophenyl)thiazole Scaffold

In the landscape of modern drug discovery and materials science, the 2-aminothiazole moiety is a privileged scaffold, renowned for its broad spectrum of biological activities and versatile chemical reactivity.[1] The specific derivative, this compound, has emerged as a particularly valuable building block. The presence of the bromine atom provides a handle for further functionalization, such as cross-coupling reactions, while the aminothiazole core serves as a versatile nucleophile in a variety of transformations. This guide provides an in-depth exploration of the application of this compound in multi-component reactions (MCRs), offering detailed protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.

Multi-component reactions, by their nature, are highly efficient processes that allow for the construction of complex molecular architectures in a single synthetic operation. This atom economy and operational simplicity make MCRs a cornerstone of modern organic synthesis, particularly in the generation of compound libraries for high-throughput screening.[1]

Core Synthesis: The Hantzsch Thiazole Synthesis

The foundational synthesis of this compound is achieved through the classic Hantzsch thiazole synthesis. This robust and reliable one-pot reaction involves the condensation of an α-haloketone with a thiourea. In this case, 2-bromo-1-(4-bromophenyl)ethanone (α-bromo-p-bromoacetophenone) reacts with thiourea to yield the target aminothiazole.

Reaction Mechanism

The reaction proceeds via a well-established mechanism involving the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 Thiouronium Salt Thiourea->Intermediate1 Nucleophilic Attack Haloketone 2-Bromo-1-(4-bromophenyl)ethanone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration Schiff_Base_Formation Aminothiazole This compound Intermediate Hemiaminal Aminothiazole->Intermediate Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Product Schiff Base Intermediate->Product Dehydration Pyran_Synthesis Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Knoevenagel Condensation Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Aminothiazole 2-Aminothiazole Aminothiazole->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Pyran Derivative Cyclized_Intermediate->Product Tautomerization Ugi_Reaction Amine 2-Aminothiazole Imine Imine Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Condensation Nitrile_Intermediate Nitrile Intermediate Imine->Nitrile_Intermediate Isocyanide Isocyanide Isocyanide->Nitrile_Intermediate α-Addition Acyl_Intermediate O-Acyl Intermediate Nitrile_Intermediate->Acyl_Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Acyl_Intermediate Nucleophilic Attack Product α-Acylamino Carboxamide Acyl_Intermediate->Product Mumm Rearrangement Biginelli_Reaction Aldehyde Aldehyde Acylimine N-Acylimine Intermediate Aldehyde->Acylimine Thiourea_analog 2-Aminothiazole Thiourea_analog->Acylimine Condensation Adduct Michael-type Adduct Acylimine->Adduct Ketoester β-Ketoester Ketoester->Adduct Nucleophilic Addition Cyclized Cyclized Intermediate Adduct->Cyclized Cyclization Product Dihydropyrimidinone Derivative Cyclized->Product Dehydration

References

Application Notes and Protocols for the Hantzsch Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the Hantzsch synthesis of substituted thiazoles, a fundamental reaction in heterocyclic chemistry. The methodologies outlined herein are suitable for the synthesis of a variety of thiazole derivatives, which are key structural motifs in many pharmaceutical agents.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole rings. The reaction typically involves the condensation of an α-haloketone with a thioamide. This synthesis is widely employed due to its operational simplicity, generally high yields, and the stability of the resulting aromatic thiazole products. The ability to introduce a wide range of substituents onto the thiazole core makes the Hantzsch synthesis a valuable tool in medicinal chemistry for the development of new therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds via a multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AlphaHaloKetone α-Haloketone SN2_Intermediate SN2 Intermediate Sulfur attacks α-carbon AlphaHaloKetone->SN2_Intermediate SN2 Attack Thioamide Thioamide Thioamide->SN2_Intermediate Cyclized_Intermediate Cyclized Intermediate Nitrogen attacks carbonyl carbon SN2_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Thiazole Substituted Thiazole Cyclized_Intermediate->Thiazole Dehydration (-H2O)

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted thiazoles using the Hantzsch reaction under different conditions.

General Experimental Workflow

The typical workflow for a Hantzsch thiazole synthesis experiment is depicted below.

Experimental_Workflow Start Start Combine_Reactants Combine α-Haloketone and Thioamide in a suitable solvent Start->Combine_Reactants Reaction_Step Heat the reaction mixture (Conventional or Microwave/Ultrasound) Combine_Reactants->Reaction_Step Cooling Cool the reaction to room temperature Reaction_Step->Cooling Precipitation Precipitate the product (e.g., by adding a non-solvent or base) Cooling->Precipitation Isolation Isolate the crude product by filtration Precipitation->Isolation Purification Purify the product (e.g., recrystallization, chromatography) Isolation->Purification Characterization Characterize the final product (NMR, MS, MP) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Hantzsch Thiazole Synthesis.

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea using conventional heating.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial

  • Stir bar

  • Hot plate

  • 100 mL beaker

  • Büchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize the hydrobromide salt of the product and cause it to precipitate.

  • Filter the mixture through a Büchner funnel.

  • Wash the collected solid with water.

  • Spread the solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Characterize the product by determining its melting point and running a TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).

Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles via Ultrasonic Irradiation

This protocol details an environmentally benign method for synthesizing more complex thiazole derivatives using ultrasonic irradiation.

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone) (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst (15 mol%)

  • Ethanol/Water (1:1, 5 mL)

  • Reaction vessel

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst (15 mol%).

  • Add 5 mL of a 1:1 ethanol/water mixture.

  • Place the vessel in an ultrasonic bath at room temperature and irradiate for 1.5 to 2 hours.

  • After the reaction is complete, filter the resulting solid and wash it with ethanol.

  • To separate the product from the catalyst, dissolve the solid in acetone. The catalyst is insoluble and can be removed by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dry the resulting product in an oven at 60°C.

  • Determine the yield and characterize the final compound using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR, and Mass Spectroscopy).

Data Presentation: Yields and Reaction Conditions

The following tables summarize quantitative data from various Hantzsch thiazole synthesis procedures, allowing for easy comparison of different methodologies.

Table 1: Comparison of Synthetic Routes to 2,4-Disubstituted Thiazoles

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable.Often requires elevated temperatures and long reaction times.
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times, often higher yields.Requires specialized microwave equipment.
Solvent-Free Hantzsch (Grinding) Good to Excellent (80-9

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-Amino-4-(4-bromophenyl)thiazole. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of key reaction parameters.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via the Hantzsch thiazole synthesis.

Q1: My reaction yield is consistently low. What are the potential causes?

Low yields in the synthesis of this compound can arise from several factors:

  • Poor Quality of Starting Materials: The purity of the reactants, 2-bromo-1-(4-bromophenyl)ethanone and thiourea, is critical. Impurities can lead to unwanted side reactions that consume the starting materials and complicate purification.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent significantly impact the reaction's outcome. The reaction may require heating to proceed at an optimal rate.[1]

  • Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting materials in the mixture. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[2]

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product.[2]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

In the Hantzsch synthesis of this compound, several side products can form:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to 2-bromo-1-(4-bromophenyl)ethanone and thiourea.[2]

  • Formation of an Oxazole: If the thiourea is contaminated with urea, an oxazole byproduct can be formed.

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation reactions.[2]

Q3: How can I improve the purity of my final product?

Purification of this compound typically involves the following steps:

  • Neutralization and Precipitation: After the reaction is complete, the mixture is often cooled and neutralized with a mild base, such as sodium bicarbonate solution. This causes the product to precipitate out of the solution.[1]

  • Filtration and Washing: The precipitated solid is collected by filtration and washed with a suitable solvent, such as cold ethanol or water, to remove soluble impurities.[2]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as DMF/water.

Q4: Can I use a catalyst to improve the reaction rate or yield?

Yes, acid catalysts like p-Toluenesulfonic acid (PTSA) can be used to catalyze the Hantzsch thiazole synthesis.[2] Additionally, some modern variations of this synthesis may employ other catalysts to improve efficiency and yield under milder conditions.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent)

  • Thiourea (1.0 - 1.2 equivalents)[1]

  • Ethanol (or another suitable solvent)[2]

  • 5% Sodium bicarbonate solution[2]

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethanone in ethanol.

  • Add thiourea to the solution. A slight excess of thiourea is commonly used.[1]

  • Heat the reaction mixture to reflux.[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[2]

  • Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by slowly adding a 5% sodium bicarbonate solution until the product precipitates.[1]

  • Filter the precipitate and wash it with cold ethanol or water.[2]

  • Dry the solid product, for example, by using anhydrous sodium sulfate or magnesium sulfate.

Data Summary

ParameterValue/RangeNotes
Starting Materials 2-bromo-1-(4-bromophenyl)ethanone, Thiourea
Thiourea Equivalents 1.0 - 1.2A slight excess is often used to ensure complete reaction of the α-haloketone.[1]
Solvent EthanolOther polar protic solvents can also be used.
Temperature RefluxHeating is typically required to drive the reaction.
Reaction Time Several hours to overnightMonitor by TLC for completion.[2]
Work-up Neutralization with base (e.g., NaHCO₃), filtrationThe product precipitates upon neutralization.[1]
Purification Washing with cold solvent, RecrystallizationRecrystallization from a suitable solvent like DMF/water can improve purity.
Melting Point 183-187 °C (lit.)[3]

Visualizations

Hantzsch_Thiazole_Synthesis reactant1 2-bromo-1-(4-bromophenyl)ethanone intermediate Thiazoline Intermediate reactant1->intermediate Nucleophilic attack by sulfur reactant2 Thiourea reactant2->intermediate product This compound intermediate->product Dehydration & Aromatization

Caption: Hantzsch synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_tlc Analyze TLC for Side Products start->check_tlc purify_reagents Purify/Replace Reagents check_reagents->purify_reagents optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions adjust_workup Modify Work-up and Purification check_tlc->adjust_workup end Improved Yield and Purity purify_reagents->end optimize_conditions->end adjust_workup->end

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-(4-bromophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-4-(4-bromophenyl)thiazole and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

Low or No Product Yield

Q1: I am not getting any product, or the yield of my this compound derivative is very low. What are the possible causes and solutions?

A1: Low or no product yield in the Hantzsch thiazole synthesis of this compound derivatives can stem from several factors. Here's a systematic guide to troubleshooting this issue:

  • Reagent Quality:

    • α-Haloketone Stability: Ensure the p-bromophenacyl bromide is fresh or has been stored properly. α-Haloketones can degrade over time, especially if exposed to moisture or light. Consider purifying the starting material if its quality is uncertain.

    • Thiourea Purity: Use high-purity thiourea. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. For many procedures, refluxing in ethanol (around 78°C) or methanol is common.[1][2] Ensure your reaction is reaching and maintaining the target temperature.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] In some cases, the reaction may require a longer time to reach completion. Conversely, prolonged reaction times at high temperatures can lead to product degradation.

    • Solvent: The choice of solvent can significantly impact the yield. Ethanol and methanol are frequently used.[1][2] Some protocols may benefit from a mixture of solvents, like ethanol/water, especially when using certain catalysts.[3]

  • Catalyst Issues:

    • Catalyst Activity: If using a catalyst, such as copper silicate or iodine, ensure it is active.[1][4] For heterogeneous catalysts, proper activation and handling are important.

    • Catalyst Loading: The amount of catalyst can be critical. An optimal catalyst concentration, for instance, 10 mol% for copper silicate, has been reported to give the best results.[1]

Side Product Formation and Purification Challenges

Q2: I am observing significant side product formation, making the purification of my target compound difficult. What are the common side products and how can I minimize them?

A2: Side product formation is a common challenge. Here are some insights:

  • Common Side Products:

    • Self-condensation of α-haloketone: This can occur, especially under basic conditions.

    • Formation of isomeric products: With substituted thioureas, there is a possibility of forming regioisomers.[5]

  • Minimizing Side Products:

    • Control of Stoichiometry: Use a slight excess of thiourea (e.g., 1.2 equivalents) to ensure the complete consumption of the p-bromophenacyl bromide.[1]

    • pH Control: The Hantzsch synthesis is typically performed under neutral or slightly acidic conditions. Strongly basic conditions should be avoided.

    • Temperature Management: Avoid excessively high temperatures, which can promote side reactions and decomposition.

  • Purification Strategies:

    • Recrystallization: This is a common and effective method for purifying the solid product. Ethanol is often a suitable solvent for recrystallization.

    • Column Chromatography: For difficult separations, column chromatography using silica gel is a standard technique. The eluent system will depend on the polarity of the specific derivative. A common mobile phase is a mixture of hexane and ethyl acetate.[1]

    • Work-up Procedure: A typical work-up involves pouring the reaction mixture over crushed ice to precipitate the product, followed by filtration.[1] Washing the crude product with water can help remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q3: What is the general reaction mechanism for the synthesis of this compound?

A3: The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. The general mechanism involves the reaction of p-bromophenacyl bromide with thiourea. The reaction proceeds via a cyclocondensation mechanism.

Q4: Can I use microwave irradiation or ultrasonic energy to accelerate the reaction?

A4: Yes, non-conventional heating methods have been successfully employed for the synthesis of thiazole derivatives.[3]

  • Microwave Irradiation: This can significantly reduce the reaction time and often leads to improved yields.

  • Ultrasonic Irradiation: This method can also enhance the reaction rate, often at room temperature, providing a more energy-efficient and environmentally friendly approach.[3]

Q5: Are there any "green" or more environmentally friendly synthesis methods available?

A5: Yes, several approaches aim to make the synthesis of thiazole derivatives more environmentally benign. These include:

  • Use of Reusable Catalysts: Employing heterogeneous catalysts like copper silicate or silica-supported tungstosilicic acid allows for easy recovery and reuse, reducing waste.[1][3]

  • Solvent-free Conditions: Some methods have been developed that proceed without a solvent, often with microwave assistance, which minimizes the use of volatile organic compounds.

  • Use of Greener Solvents: Utilizing solvents like ethanol or water-ethanol mixtures is preferable to more hazardous options.[1][3]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterMethod 1Method 2Method 3
Starting Materials p-Bromophenacyl bromide, Thioureap-Bromophenacyl bromide, Thiourea3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes
Catalyst Copper Silicate (10 mol%)[1]None specified[2]Silica supported tungstosilicic acid[3]
Solvent Ethanol[1]Absolute Methanol[2]Ethanol/Water (50/50)[3]
Temperature Reflux (78°C)[1]Reflux[2]65°C (Conventional) or Room Temp (Ultrasonic)[3]
Reaction Time Monitored by TLC[1]Not specifiedNot specified
Work-up Filtration of catalyst, pouring into crushed ice[1]Not specifiedFiltration of catalyst[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Copper Silicate Catalyst [1]

  • To a round bottom flask, add p-bromophenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%).

  • Add 5 mL of ethanol to the flask.

  • Reflux the reaction mixture at 78°C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:3) mobile phase.

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Collect the solid product by filtration and dry.

Protocol 2: Synthesis of this compound in Methanol [2]

  • In a suitable flask, dissolve thiourea and p-bromophenacyl bromide in absolute methanol.

  • Reflux the reaction mixture.

  • After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

  • The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

  • Collect the product by filtration and recrystallize if necessary.

Visualizations

experimental_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification p_bromophenacyl_bromide p-Bromophenacyl bromide reaction Hantzsch Thiazole Synthesis p_bromophenacyl_bromide->reaction thiourea Thiourea thiourea->reaction solvent Solvent (e.g., Ethanol) solvent->reaction catalyst Catalyst (Optional) catalyst->reaction heat Heat (e.g., Reflux) heat->reaction filtration Filtration reaction->filtration precipitation Precipitation filtration->precipitation purification Purification (Recrystallization/ Chromatography) precipitation->purification product This compound Derivative purification->product

Caption: General experimental workflow for the Hantzsch synthesis of this compound derivatives.

troubleshooting_guide cluster_reagents Check Reagents cluster_conditions Verify Reaction Conditions cluster_catalyst Inspect Catalyst start Low or No Product Yield? reagent_quality Are reagents pure and stable? start->reagent_quality Yes temp_time Is temperature and time optimal? start->temp_time No, reagents are fine catalyst_activity Is the catalyst active and at the correct loading? start->catalyst_activity No, conditions are correct reagent_solution Solution: - Use fresh/purified reagents - Store properly reagent_quality->reagent_solution temp_time_solution Solution: - Ensure correct temperature - Monitor with TLC temp_time->temp_time_solution solvent_check Is the correct solvent being used? temp_time->solvent_check solvent_solution Solution: - Use appropriate solvent (e.g., Ethanol, Methanol) solvent_check->solvent_solution catalyst_solution Solution: - Use active catalyst - Optimize catalyst concentration catalyst_activity->catalyst_solution

Caption: A troubleshooting decision tree for low or no product yield in the synthesis of this compound derivatives.

References

Technical Support Center: Purification of 2-Amino-4-(4-bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Amino-4-(4-bromophenyl)thiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Hantzsch reaction?

A1: The most common impurities are typically unreacted starting materials, namely 4-bromophenacyl bromide and thiourea.[1] In many protocols, a slight excess of thiourea is used to ensure the complete consumption of the α-haloketone.[1] Fortunately, thiourea is generally soluble in the reaction media and can be removed during workup and recrystallization.[1]

Q2: My purified product is off-white or yellowish, not pure white. What could be the cause?

A2: The appearance of a beige or yellow powder is not uncommon for this compound.[2] Minor impurities or slight degradation of the product can cause this discoloration. If the melting point and spectroscopic data (NMR, IR) are consistent with the pure compound, the color may not be indicative of significant impurity. However, if a higher purity is required, further recrystallization or column chromatography may be necessary.

Q3: Is it possible to purify this compound without column chromatography?

A3: Yes, for many applications, recrystallization from a suitable solvent like ethanol or methanol is sufficient to achieve high purity.[3][4] The Hantzsch thiazole synthesis often produces a crude product that is relatively clean and can be effectively purified by simple filtration and recrystallization.[3]

Troubleshooting Common Purification Problems

Problem Potential Cause(s) Suggested Solution(s)
"Oiling out" during recrystallization The compound is coming out of solution above its melting point. This is a common issue with organic amines.[5] The cooling rate may be too fast, or the solution may be too concentrated.[5][6]- Re-heat the solution and add a small amount of additional solvent to decrease saturation.[6]- Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[5]- Use a seed crystal to induce crystallization if available.[5]- Consider a different solvent system, such as a mixture of a good solvent and a poor "anti-solvent".[7]
Poor recovery yield after recrystallization - Too much solvent was used, leaving a significant amount of the product in the mother liquor.[6]- The product is partially soluble in the cold washing solvent.- Before recrystallization, use a minimal amount of hot solvent to dissolve the crude product.[7]- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[7]- Wash the filtered crystals with a minimal amount of ice-cold solvent.
Compound fails to crystallize - The solution is not sufficiently saturated.[8]- The solution is supersaturated, but nucleation has not occurred.[8]- Evaporate some of the solvent to increase the concentration and then allow it to cool again.[8]- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.[8]- Add a seed crystal of the pure compound.[5]
Streaking or poor separation on TLC during column chromatography development - The compound may be interacting too strongly with the silica gel.[9]- The chosen mobile phase is not optimal.- Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase to reduce tailing of the basic amine compound.- Experiment with different solvent systems of varying polarity. A good starting point for developing a method is to find a solvent system that gives an Rf value of 0.2-0.3 for the desired compound.[10]

Quantitative Data

The following table summarizes key quantitative data for this compound.

Parameter Value Source(s)
Molecular Formula C₉H₇BrN₂S[11][12]
Molecular Weight 255.13 g/mol [11][12]
Melting Point 183-187 °C[11]
Appearance Beige to yellow powder[2]
CAS Number 2103-94-8[11][12]

Experimental Protocols

1. Recrystallization from Ethanol

This protocol describes a standard method for the purification of crude this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of the purified product should form.

  • To maximize the yield, place the flask in an ice bath for 15-30 minutes to further precipitate the product.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or air-dry on a watch glass.

2. Column Chromatography (General Protocol)

This is a general guideline for the purification of this compound by column chromatography, which may require optimization.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Chromatography column

  • Mobile phase (e.g., a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or chloroform)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Mobile Phase Selection: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point could be a mixture of chloroform and toluene (e.g., 7:3 v/v) or hexane and ethyl acetate.[13] The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[10]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound can be loaded onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Diagram 1: General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A 4-Bromophenacyl bromide + Thiourea B Hantzsch Thiazole Synthesis (e.g., in Ethanol, reflux) A->B C Crude Product Mixture B->C D Recrystallization (e.g., from Ethanol) C->D Primary Method E Column Chromatography (Silica Gel) C->E Alternative/Further Purification F Pure this compound D->F E->F

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Recrystallization

G cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oiling Oiling out? crystals->oiling No filter Filter and dry crystals crystals->filter Yes add_solvent Add more solvent, re-heat, cool slowly oiling->add_solvent Yes evaporate Evaporate some solvent oiling->evaporate No end Pure Product filter->end add_solvent->cool evaporate->cool scratch Scratch flask / Seed evaporate->scratch scratch->cool

Caption: Decision-making workflow for troubleshooting common recrystallization issues.

References

Technical Support Center: 2-Amino-4-(4-bromophenyl)thiazole Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-(4-bromophenyl)thiazole. The information provided is intended to help anticipate and address common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many 2-aminothiazole derivatives, the primary stability concerns for this compound include susceptibility to hydrolysis (especially under acidic or basic conditions), photodegradation, and thermal decomposition at elevated temperatures. The amino group and the thiazole ring are the most reactive sites.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. For solid material, storage at room temperature in a well-sealed container, protected from light and moisture, is generally recommended. Some suppliers suggest storage at -20°C for optimal stability over years. Aqueous solutions of similar compounds are not recommended for storage for more than one day.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The solubility and stability of 2-aminothiazole derivatives can be pH-dependent. The amino group can be protonated under acidic conditions, which may increase aqueous solubility but could also accelerate hydrolytic degradation. Under strongly basic conditions, the thiazole ring may become susceptible to cleavage. It is crucial to establish the pH-stability profile for your specific application.

Q4: Is this compound sensitive to light?

A4: Yes, 2-aminothiazole derivatives can be sensitive to UV light.[1][2] Photodegradation can lead to complex degradation pathways, including the potential for ring cleavage.[3] It is recommended to handle the compound and its solutions in amber glassware or under light-protected conditions.

Q5: What solvents are recommended for dissolving this compound?

A5: this compound is generally soluble in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For aqueous buffers, it is often recommended to first dissolve the compound in a minimal amount of an organic solvent like ethanol and then dilute with the aqueous buffer. The stability in various solvents should be experimentally verified for long-term studies.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity in solution over time.
Potential Cause Troubleshooting Steps
Hydrolytic Degradation Prepare fresh solutions daily. If solutions must be stored, conduct a preliminary stability study at the intended storage temperature and pH to determine the rate of degradation. Analyze stored solutions by HPLC to check for the appearance of degradation peaks.
Photodegradation Protect solutions from light by using amber vials or covering glassware with aluminum foil. Minimize exposure to ambient light during experimental setup.
Oxidative Degradation If the experimental conditions are prone to oxidation, consider purging solutions with an inert gas (e.g., nitrogen or argon).
Adsorption to Container Use silanized glassware or polypropylene tubes to minimize adsorption, especially for dilute solutions.
Issue 2: Appearance of unknown peaks in HPLC analysis of a stability sample.
Potential Cause Troubleshooting Steps
Forced Degradation The new peaks are likely degradation products. To identify the source, perform systematic forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to see which condition generates the same impurity profile.
Interaction with Excipients If formulated, the compound may be reacting with an excipient. Conduct compatibility studies by analyzing binary mixtures of the compound and each excipient.
Impurity in Starting Material Re-analyze the initial, unstressed sample (time zero) to confirm the peak was not present initially.

Quantitative Stability Data (Illustrative Example)

Disclaimer: The following table provides an illustrative example of stability data for a generic 2-amino-4-arylthiazole derivative under forced degradation conditions. Actual data for this compound may vary and should be determined experimentally.

Stress Condition Conditions Time (hours) Assay (% of Initial) Major Degradants (% Peak Area)
Acid Hydrolysis 0.1 M HCl at 60 °C2485.2RRT 0.75 (8.1%), RRT 0.88 (4.5%)
Base Hydrolysis 0.1 M NaOH at 60 °C2478.5RRT 0.62 (12.3%), RRT 0.91 (6.8%)
Oxidative 3% H₂O₂ at RT2492.1RRT 1.15 (N-oxide, 5.2%)
Thermal 80 °C (Solid State)4898.5RRT 0.95 (1.1%)
Photolytic (Solution) ICH Q1B Option 2-89.7Multiple minor degradants
Photolytic (Solid) ICH Q1B Option 2-99.1Not significant

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photostability (Solution): Prepare a 100 µg/mL solution and expose it to light conditions as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis of the parent peak in stressed samples is recommended to ensure specificity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (80°C, Solid) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (Assay, Impurities, Mass Balance) hplc->data

Caption: Workflow for Forced Degradation Studies.

degradation_pathway cluster_products Potential Degradation Products compound This compound C₉H₇BrN₂S hydrolysis Hydrolysis Product (e.g., Thiazole Ring Opening) compound->hydrolysis H₂O / H⁺ or OH⁻ photo_degradation Photodegradation Products (e.g., Ring Fragmentation) compound->photo_degradation UV Light oxidation Oxidation Product (e.g., N-oxide) compound->oxidation [O]

Caption: Potential Degradation Pathways.

References

Technical Support Center: 2-Amino-4-(4-bromophenyl)thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-(4-bromophenyl)thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide), with thiourea.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are 4-bromophenacyl bromide and thiourea. The reaction is often carried out in a protic solvent such as ethanol or methanol. An excess of thiourea is sometimes used to ensure the complete consumption of the α-haloketone.

Q3: What are the potential impurities I should be aware of?

A3: Common impurities include unreacted starting materials (4-bromophenacyl bromide and thiourea), side-products from the reaction, and residual solvents. Under certain conditions, isomeric byproducts may also form.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q5: What is a common method for purifying the final product?

A5: The crude product is often purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water. For higher purity, column chromatography using silica gel may be employed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is heated to reflux for an adequate period (typically several hours). Monitor the reaction by TLC until the starting material is consumed.
Degradation of starting materials or product.Use high-purity starting materials and solvents. Ensure the reaction is not overheated or run for an excessively long time.
Product is Difficult to Purify Presence of significant amounts of unreacted starting materials.Use a slight excess of thiourea to drive the reaction to completion. Purify the crude product by recrystallization or column chromatography.
Formation of side-products.Optimize reaction conditions (temperature, solvent, reaction time) to minimize side-product formation. Acidic conditions can sometimes lead to isomeric byproducts, so maintaining a neutral or slightly basic pH during workup is advisable.
Inconsistent Spectroscopic Data (NMR, MS) Presence of impurities.Purify the sample thoroughly. Compare the obtained spectra with literature data for the expected product. Use techniques like LC-MS to identify the mass of potential impurities.
Isomeric impurities are present.Under acidic conditions, the Hantzsch synthesis can sometimes yield 2-imino-2,3-dihydrothiazole isomers. Characterize the product carefully using 1H NMR and 13C NMR. Purification by column chromatography may be necessary to separate isomers.
Physical Appearance Issues (e.g., Oily Product, Off-color) Residual solvent.Ensure the product is thoroughly dried under vacuum after purification.
Presence of colored impurities.Treat the crude product with activated carbon during recrystallization to remove colored impurities.
Quantitative Analysis of Potential Impurities

The following table provides an illustrative example of a typical impurity profile for a this compound synthesis, as determined by High-Performance Liquid Chromatography (HPLC). Please note that actual values may vary depending on the specific reaction conditions and purification methods used.

Impurity Typical Retention Time (min) Typical Amount (%) Identification Method
Thiourea2.5< 0.5HPLC, LC-MS
This compound 7.8 > 98.0 HPLC, LC-MS, NMR
4-Bromophenacyl bromide10.2< 0.2HPLC, LC-MS
Unknown Impurity 16.5< 0.15LC-MS
Unknown Impurity 29.1< 0.15LC-MS

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the Hantzsch thiazole synthesis of the title compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenacyl bromide (10 mmol) in ethanol (50 mL).

  • Addition of Thiourea: To this solution, add thiourea (12 mmol, 1.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Workup: After the reaction is complete (as indicated by the disappearance of the 4-bromophenacyl bromide spot on TLC), cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate or ammonia to neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Impurity Analysis by HPLC-UV

This protocol provides a general method for the analysis of impurities in a sample of this compound.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point is a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or another appropriate wavelength determined by a UV scan of the main product.

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Injection: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram to identify and quantify the main peak and any impurity peaks. The percentage of each impurity can be calculated based on the area of its peak relative to the total area of all peaks.

Visualizations

Hantzsch Thiazole Synthesis Workflow

G cluster_start Starting Materials A 4-Bromophenacyl bromide C Reaction in Ethanol A->C B Thiourea B->C D Reflux (4-6 hours) C->D E Reaction Monitoring (TLC) D->E F Workup (Neutralization with Na2CO3) E->F Reaction Complete G Precipitation and Filtration F->G H Purification (Recrystallization) G->H I Drying H->I J Final Product: This compound I->J

Caption: Workflow for the Hantzsch synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G Start Low Product Yield CheckTLC Check TLC of crude product Start->CheckTLC UnreactedSM High amount of unreacted starting material? CheckTLC->UnreactedSM IncreaseTime Increase reaction time/temperature UnreactedSM->IncreaseTime Yes CheckPurity Check purity of starting materials UnreactedSM->CheckPurity If persists MultipleSpots Multiple unidentified spots? UnreactedSM->MultipleSpots No End Yield Improved IncreaseTime->End CheckPurity->End OptimizeCond Optimize reaction conditions (solvent, temperature) MultipleSpots->OptimizeCond Yes PurificationIssue Product loss during workup/purification? MultipleSpots->PurificationIssue No OptimizeCond->End ReviewPurification Review purification method (e.g., solvent choice for recrystallization) PurificationIssue->ReviewPurification Yes ReviewPurification->End

Caption: Decision tree for troubleshooting low yield in the synthesis.

Technical Support Center: Scale-Up Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-Amino-4-(4-bromophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Hantzsch thiazole synthesis. This involves the cyclocondensation of 2-bromo-1-(4-bromophenyl)ethan-1-one (also known as 4-bromophenacyl bromide) with thiourea.[1][2][3]

Q2: What are the typical solvents and catalysts used for this synthesis?

A2: Common solvents include alcohols like methanol or ethanol.[1][2][4] While the reaction can proceed without a catalyst, catalysts such as iodine or copper silicate have been used to improve reaction rates and yields.[3][4]

Q3: What are the main challenges when scaling up this synthesis?

A3: Key scale-up challenges include managing the exothermic nature of the reaction, ensuring efficient mixing of reactants, handling and isolating large volumes of the solid product, effective purification to remove impurities, and managing the formation of byproducts.

Q4: What are the critical safety precautions for this process?

A4: The starting material, 4-bromophenacyl bromide, is a lachrymator and skin irritant. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, is essential. The reaction should be carried out in a well-ventilated area or a fume hood. For large-scale operations, consider enclosed systems for reagent transfer.

Q5: How is the final product typically purified at a larger scale?

A5: While lab-scale purification often involves recrystallization from solvents like a DMF/water mixture, this can be solvent-intensive at scale.[1] Alternative methods for large-scale purification include slurry washing with appropriate solvents to remove specific impurities or resuspension followed by filtration. The choice of method depends on the impurity profile.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Side reactions due to localized overheating. 3. Product loss during workup and isolation.1. Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or adding a catalyst (e.g., iodine, copper silicate).[3][4] 2. Improve agitation and control the rate of reagent addition to manage the exotherm. Ensure the reactor's cooling system is adequate. 3. Optimize filtration and washing steps. Use a solvent for washing in which the product has low solubility.
Product Purity Issues (e.g., discoloration, presence of starting materials) 1. Unreacted starting materials. 2. Formation of byproducts from side reactions. 3. Inefficient purification.1. Ensure the stoichiometry of reactants is correct. Thiourea is often used in slight excess (e.g., 1.2 equivalents).[4] 2. Maintain a consistent reaction temperature. Hot spots can lead to degradation or side product formation. 3. Perform a slurry wash of the crude product with a suitable solvent (e.g., ethanol, water) to remove unreacted thiourea and other soluble impurities. If recrystallization is necessary, perform optimization studies to maximize recovery and purity.
Poor Filterability of the Product 1. Very fine particle size. 2. Gummy or oily impurities coating the solid product.1. Control the precipitation/crystallization conditions. A slower cooling rate or the addition of an anti-solvent can lead to larger, more easily filterable crystals. 2. Wash the crude product with a solvent that can dissolve the impurities without dissolving a significant amount of the product.
Reaction Exotherm is Difficult to Control 1. Rate of addition of reactants is too fast. 2. Inadequate cooling capacity for the reactor size.1. Add the 4-bromophenacyl bromide solution portion-wise or via a dropping funnel at a controlled rate to the thiourea solution. 2. Ensure the reactor's cooling jacket and chiller are functioning correctly and are rated for the reaction scale. Consider diluting the reaction mixture, though this may increase reaction time.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common laboratory methods.[1][2][4]

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge thiourea (1.0-1.2 molar equivalents) and a solvent such as absolute methanol or ethanol.

  • Reagent Addition: Dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 molar equivalent) in the same solvent and add it to the thiourea solution. The addition should be controlled to manage the reaction temperature.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol or 78°C for ethanol) and maintain for 2-4 hours.[4] Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture. The product often precipitates out of the solution. The mixture can be poured over crushed ice or water to facilitate further precipitation.[4]

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with water and then with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the product under vacuum at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Data Presentation

Table 1: Comparison of Reaction Conditions

Parameter Method A Method B
Catalyst NoneCopper Silicate (10 mol%)[4]
Solvent Methanol[2]Ethanol[4]
Temperature Reflux (~65°C)Reflux (78°C)[4]
Reaction Time 3 hours[1]Shorter (as monitored by TLC)[4]
Reported Yield HighExcellent[4]
Workup Poured into water[1]Poured over crushed ice[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product A Charge Reactor with Thiourea and Methanol C Controlled Addition of Bromide Solution A->C B Prepare Solution of 4-Bromophenacyl Bromide B->C D Reflux Reaction Mixture (e.g., 3 hours) C->D E Monitor by TLC D->E E->D Incomplete F Cool Reaction Mixture E->F G Precipitate with Water/Ice F->G H Filter Crude Product G->H I Wash with Water & Ethanol H->I J Dry Product Under Vacuum I->J K This compound J->K

Caption: Workflow for the Hantzsch synthesis of this compound.

Troubleshooting Logic

G Start Low Yield or Purity Issue? Cause1 Incomplete Reaction Start->Cause1 Check TLC/ In-Process Control Cause2 Side Reactions Start->Cause2 Analyze Impurity Profile Cause3 Workup Loss Start->Cause3 Review Material Balance Cause4 Poor Mixing Start->Cause4 Observe Reactor Dynamics Sol1 Extend Time or Add Catalyst Cause1->Sol1 Sol2 Improve Temp. Control & Agitation Cause2->Sol2 Sol3 Optimize Washing & Filtration Cause3->Sol3 Cause4->Sol2 Sol4 Increase Stirrer Speed / Baffle Reactor Cause4->Sol4

Caption: Decision tree for troubleshooting common scale-up synthesis issues.

References

"solubility problems of 2-Amino-4-(4-bromophenyl)thiazole in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-4-(4-bromophenyl)thiazole in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Is there readily available quantitative solubility data for this compound in common organic solvents?

Q2: What factors can influence the solubility of this compound?

A2: The solubility of this compound, a heterocyclic compound, can be influenced by several factors including:

  • Solvent Polarity : The principle of "like dissolves like" is a crucial starting point. The polarity of the solvent should be matched with the polarity of the solute.[2]

  • Temperature : Solubility of solids in organic solvents generally increases with temperature.

  • Purity of the Compound and Solvent : Impurities can significantly affect solubility.[3] The presence of even small amounts of water in aprotic polar solvents like DMSO can dramatically reduce the solubility of some heterocyclic compounds[4].

  • Crystalline Structure : The crystal lattice energy of the solid form can impact how easily it dissolves.

  • pH of the Solution : For compounds with acidic or basic functional groups, the pH of the solvent system can alter solubility by forming more soluble salts.

Q3: My compound is poorly soluble in DMSO-d6 for NMR analysis. What can I do?

A3: This is a common issue with heterocyclic compounds[4]. Here are several strategies to try:

  • Use a co-solvent : Mixtures of solvents can be effective. Consider mixtures of DMSO-d6 with deuterated methanol (MeOD) or deuterated chloroform (CDCl3)[4].

  • Acidify the solvent : Adding a few drops of trifluoroacetic acid (TFA) or using deuterated TFA (CF3COOD) can protonate basic sites on the molecule, increasing its polarity and solubility[4].

  • Increase the temperature : Gently heating the NMR tube may improve solubility.

  • Use alternative deuterated solvents : Deuterated acetic acid (Acetic acid-D4) might be a suitable alternative[4].

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solubilization of this compound.

Issue 1: The compound does not dissolve in a chosen solvent at room temperature.
  • Possible Cause: The solvent may not be appropriate for the compound at this temperature.

  • Troubleshooting Steps:

    • Gentle Heating: Carefully heat the mixture while stirring. Many organic compounds show significantly increased solubility at higher temperatures.

    • Sonication: Use an ultrasonic bath to provide energy to break the crystal lattice and promote dissolution.

    • Solvent Screening: Test the solubility in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMF, DMSO).

Issue 2: The compound precipitates out of solution upon cooling.
  • Possible Cause: The solution was saturated or supersaturated at a higher temperature.

  • Troubleshooting Steps:

    • Re-heating: Re-heat the solution to re-dissolve the compound.

    • Dilution: Add more solvent to the heated solution to create a less concentrated, more stable solution upon cooling.

    • Co-solvent Addition: Add a small amount of a stronger solvent (a co-solvent) in which the compound is more soluble to stabilize the solution.

Issue 3: Inconsistent solubility results between experiments.
  • Possible Cause: Variations in experimental conditions or material purity.

  • Troubleshooting Steps:

    • Verify Compound Purity: Ensure the purity of the this compound is consistent across batches.

    • Use Anhydrous Solvents: For moisture-sensitive compounds or solvents like DMSO, use dry solvents to avoid decreased solubility due to water contamination[4].

    • Standardize Procedures: Ensure consistent volumes, temperatures, and mixing times in your solubility testing protocol.

Data Presentation

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Observations
Hexane25
Toluene25
Dichloromethane25
Diethyl Ether25
Ethyl Acetate25
Acetone25
Isopropanol25
Ethanol25
Methanol25
N,N-Dimethylformamide (DMF)25
Dimethyl Sulfoxide (DMSO)25

Experimental Protocols

Protocol 1: Qualitative Solubility Testing

This protocol is used for rapid screening of suitable solvents.

  • Preparation : Add approximately 25 mg of this compound to a small test tube.

  • Solvent Addition : Add 0.75 mL of the chosen organic solvent in portions.

  • Mixing : After each addition, shake the test tube vigorously for 30-60 seconds.[5][6]

  • Observation : Observe if the solid dissolves completely.

  • Classification :

    • Soluble : The compound dissolves completely.

    • Partially Soluble : A significant portion of the compound dissolves.

    • Insoluble : No significant amount of the compound dissolves.[6]

Protocol 2: Quantitative Solubility Determination (Equilibrium Method)

This protocol determines the equilibrium solubility at a specific temperature.

  • Sample Preparation : Add a pre-weighed excess amount of this compound to a vial.

  • Solvent Addition : Add a known volume of the desired organic solvent to the vial.

  • Equilibration : Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is recommended.

  • Phase Separation : Allow the vial to stand at the constant temperature until the undissolved solid settles. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sample Extraction : Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid.

  • Solvent Evaporation : Evaporate the solvent from the extracted sample completely under reduced pressure or a stream of inert gas.

  • Quantification : Weigh the remaining solid residue.

  • Calculation : Calculate the solubility using the formula:

    • Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant extracted in mL)

Visualizations

Experimental Workflow for Solubility Determination

G A Add excess this compound to a vial B Add known volume of organic solvent A->B C Equilibrate at constant temperature (e.g., 24-48h with agitation) B->C D Separate solid and liquid phases (Centrifuge or Settle) C->D E Extract a known volume of the clear supernatant D->E F Evaporate solvent completely E->F G Weigh the solid residue F->G H Calculate Solubility (mg/mL) G->H G Start Compound Insoluble at Room Temp? Heat Apply gentle heat Start->Heat Yes Soluble Soluble Start->Soluble No Sonicate Use sonication Heat->Sonicate No Change Heat->Soluble Success Sonicate->Soluble Success Insoluble Still Insoluble Sonicate->Insoluble No Change ChangeSolvent Screen alternative solvents (different polarity) Insoluble->ChangeSolvent Yes ChangeSolvent->Soluble Success CoSolvent Consider co-solvent system (e.g., DMSO/Methanol) ChangeSolvent->CoSolvent Still Insoluble

References

Technical Support Center: Improving Yield in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction involving the condensation of an α-haloketone with a thioamide to produce a thiazole ring system.[1][2][3] First described by Arthur Hantzsch in 1887, this method is widely utilized due to its reliability and the accessibility of its starting materials.

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[1][2][4] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1][2]

Q3: What are the typical starting materials for this synthesis?

The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] Variations of the synthesis can also involve a one-pot, three-component reaction with an α-haloketone, a thioamide, and an aldehyde.

Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with simple purification procedures.[1] However, optimizing reaction conditions is crucial to maximize both yield and purity.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product. What are the common causes and how can I fix this?

A: Low or no yield in a Hantzsch thiazole synthesis can be attributed to several factors. Below is a step-by-step guide to troubleshoot this issue.

  • Purity of Starting Materials: Ensure the purity of your α-haloketone and thioamide. Impurities can lead to unwanted side reactions.[5] Thioamides can be particularly unstable, especially under acidic conditions.[6]

  • Reaction Temperature: The reaction temperature is a critical parameter. If you are conducting the reaction at room temperature, gentle heating (e.g., 40-60 °C) may be necessary. For less reactive substrates, refluxing in a suitable solvent might be required. Conversely, excessive heat can cause decomposition and the formation of byproducts.

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration.

  • Solvent Choice: The solvent choice significantly impacts the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used and often provide good results. In some cases, a mixture of solvents, such as ethanol/water, can enhance yields.[7]

  • Catalyst: While many Hantzsch syntheses proceed without a catalyst, some variations utilize one to improve reaction rates and yields. For multicomponent reactions, catalysts like silica-supported tungstosilicic acid have proven effective.[7]

Problem 2: Multiple Spots on TLC / Impure Product

Q: My TLC plate shows multiple spots after the reaction. What are the potential side products?

A: The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of side products. Here are some possibilities:[5]

  • Unreacted Starting Materials: Spots corresponding to the α-haloketone and thioamide.

  • Formation of an Oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.

  • Dimerization or Polymerization: Under certain conditions, reactants or intermediates may undergo self-condensation.

  • Isomeric Thiazoles: Depending on the reactants, the formation of isomeric thiazole products is possible, though less common. Under acidic conditions, the reaction of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[8][9]

Problem 3: Product Purification Issues

Q: My product is difficult to purify. What are the recommended purification methods?

A: The purification strategy depends on the nature of your product.

  • Precipitation: Many thiazole products are poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic solution, such as 5% aqueous sodium carbonate.[1][4]

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[5]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the desired product from impurities.[4]

Data Presentation

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
EntrySolventTemperature (°C)Time (h)Yield (%)
1Water100645
2Methanol60455
3Ethanol65287
41-Butanol110660
52-Propanol80365
6Ethanol/Water (1:1)65287

Data adapted from a study on a one-pot, three-component synthesis using silica-supported tungstosilisic acid as a catalyst.[7]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
MethodSolventTemperature (°C)TimeYield (%)
ConventionalMethanolReflux8 hLower Yields
MicrowaveMethanol9030 min95
ConventionalEthanol801.5 h79-90
MicrowaveEthanol-10-15 min82-92

Data compiled from various studies on microwave-assisted Hantzsch thiazole synthesis.[10][11]

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the Hantzsch thiazole synthesis.[1]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature. Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with water.

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: Microwave-Assisted, Three-Component Synthesis

This protocol is an example of a modern, efficient approach to thiazole synthesis.[10][11]

  • Reaction Setup: In a specialized microwave test tube, combine the α-haloketone (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol). Add a suitable solvent such as methanol (2 mL).

  • Microwave Irradiation: Cap the tube and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-120°C) for a short duration (e.g., 15-30 minutes).

  • Workup and Isolation: After cooling, the product often precipitates. The solid can be collected by filtration and washed with a cold solvent like ethanol.

Visualizations

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis start Combine α-haloketone, thioamide, and solvent react Heat and stir (Conventional or Microwave) start->react monitor Monitor progress by TLC react->monitor cool Cool to room temperature monitor->cool precipitate Pour into basic solution (e.g., Na2CO3) cool->precipitate filtrate Filter to collect solid precipitate->filtrate dry Dry the product filtrate->dry end Characterize product (Yield, MP, NMR) dry->end

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting_Yield start Low or No Yield purity Check Purity of Starting Materials start->purity Is purity confirmed? temp Optimize Reaction Temperature purity->temp Yes purity_sol Recrystallize or purify starting materials purity->purity_sol No time Extend Reaction Time temp->time Is temperature optimized? temp_sol Try gentle heating (40-60°C) or refluxing temp->temp_sol No solvent Screen Different Solvents time->solvent Is reaction complete? time_sol Monitor by TLC until starting material is consumed time->time_sol No catalyst Consider Using a Catalyst solvent->catalyst Is solvent appropriate? solvent_sol Test polar protic (EtOH, MeOH) or solvent mixtures (EtOH/H2O) solvent->solvent_sol No catalyst_sol Add a suitable catalyst (e.g., for multi-component reactions) catalyst->catalyst_sol No end Yield Improved catalyst->end Yes purity_sol->start temp_sol->start time_sol->start solvent_sol->start catalyst_sol->start

Caption: Troubleshooting decision tree for low yield in Hantzsch synthesis.

References

Technical Support Center: Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-aminothiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles and what are its key reactants?

A1: The most widely used and practical method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclization of an α-haloketone with a thioamide, most commonly thiourea, to form the 2-aminothiazole ring.[4][5] Modified one-pot syntheses based on the Hantzsch condensation have also been developed to improve efficiency.[6][7][8]

Q2: What are the typical yields for 2-aminothiazole synthesis, and what factors can influence them?

A2: Reported yields for 2-aminothiazole synthesis can vary widely, from around 50% to over 90%.[9] Several factors can significantly impact the final yield, including the choice of solvent, reaction temperature, the presence and type of catalyst, the purity of the starting materials (α-haloketone and thiourea), and the stoichiometry of the reactants.[6][10] Optimization of these parameters is crucial for achieving high yields.

Q3: Are there more environmentally friendly or "greener" methods for 2-aminothiazole synthesis?

A3: Yes, several eco-friendly approaches have been developed to address the environmental concerns of traditional synthesis methods. These include the use of water as a solvent, the application of reusable solid-supported catalysts, solvent-free grinding techniques, and microwave-assisted synthesis, which can reduce reaction times and energy consumption.[10]

Q4: How can I monitor the progress of my 2-aminothiazole synthesis?

A4: A common and effective method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[10] By taking small aliquots from the reaction mixture at different time intervals and running a TLC, you can observe the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution(s)
Inappropriate Solvent Screen different solvents such as ethanol, methanol, water, or solvent mixtures to find the optimal medium for your specific substrates.[10]
Suboptimal Reaction Temperature Optimize the reaction temperature. Refluxing or using microwave heating can often be effective in driving the reaction to completion.[10]
Ineffective or No Catalyst Introduce a suitable catalyst. Acidic or basic catalysts, as well as phase-transfer catalysts, can be beneficial.[6][10]
Poor Quality of Starting Materials Ensure the purity of the α-haloketone and thiourea. Impurities in the starting materials can lead to side reactions and lower yields.[10]
Incorrect Stoichiometry Carefully verify the molar ratios of your reactants. An excess of one reactant may be necessary in some cases.[10]
Issue 2: Formation of Impurities and Side Products

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution(s)
Reaction Temperature Too High or Reaction Time Too Long Monitor the reaction progress using TLC to determine the optimal reaction time and avoid prolonged heating which can lead to degradation or side product formation.[10]
Incorrect pH of the Reaction Mixture Adjust the pH of the reaction mixture. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[10]
Presence of Reactive Functional Groups on Starting Materials Protect sensitive functional groups on your reactants before the condensation reaction to prevent unwanted side reactions.[10]
Formation of Dithiobiurea Dithiobiurea and its derivatives can form and lead to other heterocyclic systems.[11][12] Careful control of reaction conditions can minimize its formation.
Formation of Elemental Sulfur The presence of elemental sulfur has been observed as a byproduct, particularly with certain oxidizing agents.[13] Consider the choice of reagents to avoid this.
Polymerization of Reactants If using chloroacetaldehyde as a starting material, be aware of its tendency to polymerize.[9] Using a more stable precursor is recommended.
Issue 3: Difficult Product Isolation and Purification

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution(s)
Product is Highly Soluble in the Reaction Solvent After the reaction is complete, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[10]
Formation of a Complex Mixture of Products Employ column chromatography for purification to separate the desired product from impurities and side products.[10]
Catalyst is Difficult to Remove Use a solid-supported or reusable catalyst that can be easily filtered off after the reaction is complete.[10][14]
Difficulty in Separating from the Reaction Mixture Purification of 2-aminothiazole can be challenging.[15][16] A method involving reaction with sulfur dioxide to form a less soluble bisulfite adduct has been reported for purification.[15]
Issue 4: Poor Reproducibility

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution(s)
Inconsistent Reaction Conditions Strictly control all reaction parameters, including temperature, time, and stirring rate.[10]
Variability in Reagent Quality Use reagents from the same batch or of a consistent purity to ensure reproducible results.[10]
Atmospheric Moisture Affecting the Reaction If your reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

Quantitative Data Summary

The following table summarizes the effect of different reaction conditions on the yield of 2-aminothiazole synthesis, based on a one-pot reaction of acetophenone and thiourea.

Table 1: Optimization of 2-Aminothiazole Synthesis Reaction Conditions [6]

EntryCatalyst Loading (g)SolventTemperature (°C)Time (h)Yield (%)
10EtOH8050
20.005EtOH80460
30.01EtOH803.588
40.015EtOH803.588
50.01H₂O80545
60.01CH₃CN80555
70.01Toluene80530
80.01EtOH251025
90.01EtOH60670

Reaction conditions: acetophenone (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol), and solvent (3 mL). Yields are for the isolated product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole[4]
  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.

  • Filter the resulting mixture through a Buchner funnel.

  • Wash the collected solid (filter cake) with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: One-Pot Catalytic Synthesis of 2-Aminothiazole Derivatives[6]
  • In a reaction vessel, stir a mixture of the methylcarbonyl compound (1.5 mmol), thiourea (1.5 mmol), trichloroisocyanuric acid (TCCA, 0.5 mmol), and the catalyst (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄, 0.01 g) in the chosen solvent (e.g., EtOH, 3.0 mL).

  • Heat the reaction mixture at the optimized temperature (e.g., 80 °C) for the determined time (e.g., 25 minutes for the formation of the intermediate).

  • Monitor the completion of the intermediate formation by TLC.

  • Add thiourea (1.0 mmol) to the reaction mixture.

  • Continue the reaction until completion as monitored by TLC.

  • After the reaction is complete, if using a magnetic catalyst, collect it using an external magnet.

  • Neutralize the mixture by adding a 10% sodium bicarbonate solution.

  • The thiazole product will precipitate. Separate the precipitate by filtration.

  • Wash the precipitate with water and ethanol, then dry it in an oven to obtain the pure 2-aminothiazole product.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents Verify Purity and Stoichiometry of Starting Materials Start->Check_Reagents Optimize_Conditions Systematically Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Screen_Solvents Screen a Range of Solvents Optimize_Conditions->Screen_Solvents Optimize_Temp Optimize Reaction Temperature (e.g., Reflux, Microwave) Screen_Solvents->Optimize_Temp Use_Catalyst Introduce or Change Catalyst (Acidic, Basic, Phase-Transfer) Optimize_Temp->Use_Catalyst Improved_Yield Yield Improved Use_Catalyst->Improved_Yield Successful Optimization No_Improvement Yield Still Low Use_Catalyst->No_Improvement No Significant Improvement Re_evaluate Re-evaluate Synthetic Route or Substrate Suitability No_Improvement->Re_evaluate

Caption: Troubleshooting workflow for addressing low product yield.

Hantzsch 2-Aminothiazole Synthesis Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AlphaHaloKetone α-Haloketone SN2_Product S-Alkylated Isothiouronium Salt AlphaHaloKetone->SN2_Product Thiourea Thiourea Thiourea->SN2_Product Nucleophilic Attack (SN2) Cyclized_Intermediate Hydroxythiazoline Intermediate SN2_Product->Cyclized_Intermediate Intramolecular Cyclization Aminothiazole 2-Aminothiazole Cyclized_Intermediate->Aminothiazole Dehydration

Caption: Key steps in the Hantzsch synthesis of 2-aminothiazoles.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Start Start: Combine Reactants (α-Haloketone, Thiourea, Solvent) Reaction Heat Reaction Mixture (Conventional or Microwave) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Neutralization, Quenching) Monitoring->Workup Complete Isolation Isolate Crude Product (Filtration or Extraction) Workup->Isolation Purification Purify Product (Recrystallization or Chromatography) Isolation->Purification Analysis Characterize Final Product (NMR, MS, MP) Purification->Analysis

Caption: General experimental workflow for 2-aminothiazole synthesis.

References

Technical Support Center: Recrystallization of 2-Amino-4-(4-bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for the purification of 2-Amino-4-(4-bromophenyl)thiazole via recrystallization. This guide is intended for researchers, medicinal chemists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. Here, we address common challenges and provide practical, experience-driven solutions to streamline your purification workflow.

Introduction to Recrystallization of this compound

This compound is a key building block in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and the biological activity of the final compounds. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures. An effective recrystallization process can significantly enhance the purity of this compound, yielding a crystalline solid suitable for further applications.

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist you in optimizing the recrystallization of this specific thiazole derivative.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address specific experimental challenges you may encounter.

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue, particularly with compounds that have a relatively low melting point or when the solution is too concentrated.

  • Causality: The primary reason for oiling out is that the solubility of your compound at a given temperature is exceeded, but the temperature is still above the compound's melting point in the solvent system. High concentrations of impurities can also depress the melting point of the mixture, exacerbating this issue.

  • Solutions:

    • Reduce the Rate of Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Rapid cooling often promotes oil formation.

    • Add More Solvent: Your solution might be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool slowly.[1]

    • Change the Solvent System:

      • Use a lower-boiling point solvent.

      • Employ a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. For this compound, a mixture of a polar solvent like ethanol with a non-polar solvent like hexane could be effective.

    • Induce Crystallization Above the "Oiling Out" Temperature: If you have a seed crystal, add it to the solution at a temperature just above where you observe oiling. This can encourage the formation of crystals directly.

Q2: I've followed the procedure, but no crystals are forming, even after cooling in an ice bath. What should I do?

A2: The absence of crystallization, even at low temperatures, typically indicates that the solution is not supersaturated.

  • Causality: The most common reason is using too much solvent during the initial dissolution step.[1]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cold solution to initiate crystallization.

    • Reduce Solvent Volume: If induction methods fail, it is likely your solution is too dilute. Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or crystal formation at the surface, remove it from the heat and allow it to cool slowly.

    • Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor," miscible solvent in which your compound is insoluble. Add the anti-solvent dropwise until you observe persistent cloudiness, then allow the solution to cool.

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield is a common problem in recrystallization and can be attributed to several factors.

  • Causality:

    • Using an excessive amount of solvent.[1]

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a solvent in which they are soluble.

    • The chosen solvent not having a steep enough solubility curve (i.e., the compound is still significantly soluble at low temperatures).

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel stem.

    • Optimize Crystal Washing: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. Using a warm or large volume of solvent will dissolve some of your product.

    • Recover from the Mother Liquor: If you suspect a significant amount of your compound remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure than the first.

Q4: The color of my product hasn't improved after recrystallization. Are the colored impurities co-crystallizing?

A4: Colored impurities can sometimes be challenging to remove if their solubility properties are very similar to your target compound.

  • Causality: The impurity may have a similar polarity and molecular structure to this compound, leading to its incorporation into the crystal lattice.

  • Solutions:

    • Use Activated Charcoal: Activated charcoal can be very effective at adsorbing colored impurities. Add a small amount of charcoal to the hot solution before filtration. Be cautious not to add too much, as it can also adsorb your product.

    • Solvent Selection: Experiment with different solvents. A change in solvent polarity might alter the solubility of the impurity more significantly than your product, allowing for better separation.

    • Chemical Treatment: If the impurity is a result of oxidation of the amino group, a pre-purification wash with a dilute reducing agent solution might be beneficial before recrystallization.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the recrystallization of this compound?

A: Based on literature for similar 2-aminothiazole derivatives, ethanol is an excellent starting point.[2][3] It is a polar protic solvent that is likely to dissolve the compound when hot and have reduced solubility upon cooling. A mixture of DMF/water has also been reported for the recrystallization of related derivatives.[2]

Q: How do I perform a small-scale solvent test to find a suitable recrystallization solvent?

A:

  • Place a small amount of your crude solid (10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. A good recrystallization solvent should not dissolve the compound at room temperature.

  • For the solvents that did not dissolve the compound, gently heat the test tubes. An ideal solvent will dissolve the compound completely at or near its boiling point.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

Q: Can I use a mixed solvent system? How do I choose the solvents?

A: Yes, a mixed solvent system is a great option if a single solvent is not ideal. You should choose two miscible solvents, one in which your compound is soluble (a "good" solvent) and one in which it is insoluble (a "poor" solvent). The pair should have similar boiling points to prevent one from evaporating much faster than the other. Common pairs include ethanol/water, ethanol/hexane, and ethyl acetate/hexane.

Q: What is the expected melting point of pure this compound?

A: The literature melting point for this compound is in the range of 183-187 °C . A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general starting point based on the common use of ethanol for recrystallizing 2-aminothiazole derivatives.[2][3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with a fluted filter paper and the receiving flask with a small amount of boiling ethanol to prevent premature crystallization. Pour the hot solution through the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Protocol 2: Recrystallization from a DMF/Water Mixed Solvent System

This protocol is based on a reported method for a closely related derivative and is useful if the compound is highly soluble in ethanol even at low temperatures.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot dimethylformamide (DMF).

  • Crystallization: While the DMF solution is still hot, add water dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification and Cooling: Add a few drops of hot DMF to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold DMF/water mixture for washing the crystals.

Data Summary Table

Solvent SystemBoiling Point (°C)Characteristics & Rationale
Ethanol 78A polar protic solvent, often effective for compounds with aromatic rings and polar functional groups. Generally provides a good balance of solubility at high temperatures and insolubility at low temperatures.[2][3]
DMF/Water DMF: 153, Water: 100A mixed solvent system where DMF acts as the "good" solvent and water as the "poor" solvent (anti-solvent). Useful for compounds that are too soluble in common organic solvents.[2]
Isopropanol 82Similar to ethanol but slightly less polar. Can be a good alternative if solubility in ethanol is too high.
Ethyl Acetate 77A moderately polar solvent. May be suitable, but preliminary solubility tests are recommended.
Toluene 111A non-polar aromatic solvent. Less likely to be a primary choice due to the polar nature of the amino and thiazole groups, but could be useful in a mixed solvent system.

Visual Workflow Diagrams

General Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A Crude Solid B Select Solvent A->B C Dissolve in Minimal Hot Solvent B->C D Add Charcoal (Optional) C->D if colored E Hot Filtration (Optional) C->E if insoluble impurities F Slow Cooling D->E E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J J I->J Pure Product

Caption: A general workflow for the recrystallization process.

Troubleshooting Decision Tree

TroubleshootingTree Start Cooling Initiated Q1 What happens? Start->Q1 Oiling Oiling Out Q1->Oiling Liquid droplets NoCrystals No Crystals Form Q1->NoCrystals Clear solution Crystals Crystals Form Q1->Crystals Solid precipitate Sol_Oiling1 Reheat, add more solvent Oiling->Sol_Oiling1 Sol_Oiling2 Cool slowly Oiling->Sol_Oiling2 Sol_NoCrystals1 Scratch flask/ Add seed crystal NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Reduce solvent volume and re-cool Sol_NoCrystals1->Sol_NoCrystals2 If fails

Caption: A decision tree for common recrystallization problems.

References

Technical Support Center: Characterization of 2-Aminothiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming the challenges associated with the characterization of 2-aminothiazole isomers. It includes frequently asked questions, detailed troubleshooting guides, standard experimental protocols, and comparative data to aid in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing and differentiating 2-aminothiazole isomers? A1: The main challenges stem from the structural similarities between isomers, which result in very close physicochemical properties. This includes positional isomers (e.g., 4-methyl-2-aminothiazole vs. 5-methyl-2-aminothiazole) and tautomers (amino-imino forms).[1] These similarities make them difficult to separate chromatographically and distinguish spectroscopically. Additionally, the 2-aminothiazole scaffold can sometimes lead to promiscuous binding in biological assays, complicating activity analysis.[2]

Q2: Which analytical technique is most effective for separating 2-aminothiazole isomers? A2: High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique.[3] Reversed-phase HPLC is common, but for isomers with very similar polarities, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide superior selectivity and resolution.[4] Gas Chromatography (GC) is also effective for volatile and thermally stable isomers.[3]

Q3: How can ¹H NMR spectroscopy be used to distinguish between positional isomers of substituted 2-aminothiazoles? A3: ¹H NMR is a powerful tool for distinguishing isomers. Protons on the thiazole ring and on adjacent substituent groups will have distinct chemical shifts (ppm) and coupling constants (Hz) depending on their electronic environment. For example, the position of a methyl group on the thiazole ring will uniquely influence the chemical shift of the remaining ring proton.[5][6] Careful analysis of these shifts and coupling patterns allows for unambiguous structure elucidation.

Q4: What are the typical issues encountered during the synthesis of 2-aminothiazole derivatives? A4: The most common synthetic route is the Hantzsch thiazole synthesis.[7][8] Issues often encountered include low yields, the formation of side products, and difficulty in purification.[9] For reactions involving substituted 2-aminothiazoles, such as cross-couplings, common problems include catalyst deactivation, low reactivity, and side reactions like protodebromination (the loss of a bromine substituent).[10]

Q5: Can mass spectrometry (MS) differentiate between 2-aminothiazole isomers? A5: Yes, while isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI-MS) can differ.[11] The position of substituents influences bond stabilities, leading to unique fragment ions. High-resolution mass spectrometry can confirm the elemental composition, while tandem mass spectrometry (LC-MS/MS) can provide more detailed structural information for isomer differentiation in complex mixtures.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and analysis of 2-aminothiazole isomers.

Problem 1: Poor or No Chromatographic Separation of Isomers (HPLC)
Potential Cause Recommended Solution Citation
Inadequate Stationary Phase Selectivity The column chemistry is not suitable for resolving the isomers.Switch to a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl). For highly similar compounds, consider a mixed-mode column that utilizes both hydrophobic and ion-exchange interactions to improve separation.[4]
Mobile Phase Not Optimized The mobile phase composition does not provide sufficient differential partitioning for the isomers.Systematically vary the organic modifier-to-aqueous ratio. Adjust the pH of the aqueous component, as the ionization state of the aminothiazole can significantly affect retention. Add an ion-pairing reagent if necessary.[3]
Co-elution with Impurities Peaks are broad or asymmetrical due to an underlying impurity.Ensure the starting materials are pure. Purify the crude sample before analysis using column chromatography or recrystallization.[7]
Problem 2: Low Yield or Failed Suzuki-Miyaura Coupling Reaction
Potential Cause Recommended Solution Citation
Incorrect Catalyst or Ligand The palladium catalyst or phosphine ligand is not effective for the heteroaryl bromide substrate.For heteroaryl bromides, use bulky, electron-rich phosphine ligands like SPhos or XPhos, which are often more effective than traditional PPh₃.[10]
Ineffective Base The base is not strong enough to facilitate transmetalation or is causing substrate decomposition.Screen different bases. K₃PO₄ is often effective in challenging couplings. Milder bases like K₂CO₃ can sometimes reduce side reactions.[10]
Oxygen Sensitivity The Pd(0) catalyst is sensitive to oxygen, leading to deactivation.Ensure all solvents are thoroughly degassed using nitrogen/argon bubbling or freeze-pump-thaw cycles. Maintain a rigorously inert atmosphere throughout the reaction.[10]
Protodebromination Side Reaction The bromo-substituent is being replaced by a hydrogen atom.This is a common side reaction. Mitigate it by using milder bases, experimenting with different ligands, or lowering the reaction temperature.[10]

Key Experimental Protocols

Protocol 1: HPLC-UV Separation of Positional Isomers

This protocol provides a starting point for developing a separation method for 2-aminothiazole isomers.

  • Column: Use a reversed-phase C18 column (e.g., 50 mm × 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 45:55 v/v) containing 0.1% formic or orthophosphoric acid to ensure consistent protonation of the amine.[12] The optimal ratio may require adjustment.

  • Flow Rate: Set the flow rate to 1.0 mL/min.[12]

  • Column Temperature: Maintain a constant temperature, typically 30 °C, to ensure reproducible retention times.[3]

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Injection Volume: Inject 10 µL of the sample.[3]

  • Detection: Use a UV detector set to the λmax of the analytes (e.g., 272 nm).[12]

  • Optimization: If separation is insufficient, adjust the mobile phase composition, try a gradient elution, or switch to a different column chemistry as described in the troubleshooting guide.

Protocol 2: General Hantzsch Thiazole Synthesis

This protocol describes a widely used method for synthesizing the 2-aminothiazole core.

  • Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent like ethanol.[7][8]

  • Reaction: Stir the mixture at room temperature or heat under reflux (typically 2-8 hours). Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, typically a hydrohalide salt, often precipitates.

  • Isolation: Collect the solid product by vacuum filtration. Wash it with a small amount of cold ethanol to remove unreacted starting materials.[8]

  • Neutralization (Optional): To obtain the free base, dissolve the salt in water and neutralize with a base such as sodium bicarbonate until precipitation is complete. Filter the resulting solid.

  • Purification: Purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[7]

  • Characterization: Confirm the structure of the final product using NMR, MS, and IR spectroscopy.[8]

Comparative Data Tables

Table 1: Representative Spectroscopic Data for 2-Aminothiazole

This table provides reference data for the parent 2-aminothiazole molecule. Isomeric substitution will alter these values.

Technique Parameter Value and Conditions Citation
¹H NMR Chemical Shift δ (ppm)In DMSO-d₆: δ 6.93 (d, 1H, J=3.7 Hz), δ 6.53 (d, 1H, J=3.7 Hz), δ 6.86 (s, 2H, NH₂)[13]
Chemical Shift δ (ppm)In CF₃COOH: δ 7.14 (d, 1H, J=4.65 Hz), δ 6.76 (d, 1H, J=4.65 Hz), δ 11.42 (s, NH₂)[13]
¹³C NMR Chemical Shift δ (ppm)In DMSO-d₆: δ 169.2, 153.4, 111.1[6]
Mass Spec (EI) Molecular Ion [M]⁺m/z 100[11]
Key Fragmentsm/z 58, 57, 43[11]
UV-Vis λmax272 nm[12]
Table 2: Example HPLC Method Parameters for Isomer Separation
Parameter Method 1: Reversed-Phase Method 2: Mixed-Mode Citation
Column Type C18 or similar nonpolar phaseMixed-mode (e.g., Reversed-Phase + Ion-Exchange)[3],[4]
Mobile Phase Acetonitrile/Water with 0.1% Acid (e.g., Formic Acid)Acetonitrile/Water/Ammonium Formate Buffer[12],[4]
Elution Mode Isocratic or GradientIsocratic or Gradient[12],[4]
Key Advantage Widely applicable, good for moderately polar compounds.Enhanced selectivity for isomers with similar hydrophobicity but different charge states.[3],[4]
Best For Positional isomers with differences in hydrophobicity.Isomers that are difficult to separate on standard reversed-phase columns.[3],[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_separation Separation & Isolation cluster_characterization Structural Characterization synthesis Synthesis of Isomer Mixture (e.g., Hantzsch Reaction) purification Crude Purification (Column Chromatography) synthesis->purification hplc Analytical/Preparative HPLC (Isomer Separation) purification->hplc Inject Mixture fraction Isolate Pure Isomer Fractions hplc->fraction nmr NMR Spectroscopy (¹H, ¹³C, 2D) fraction->nmr ms Mass Spectrometry (HRMS, MS/MS) fraction->ms xray X-ray Crystallography (If crystalline) fraction->xray final_id Unambiguous Isomer ID nmr->final_id ms->final_id xray->final_id

Caption: General workflow for the synthesis, separation, and characterization of 2-aminothiazole isomers.

hplc_troubleshooting start Poor Isomer Separation in HPLC q1 Are peaks sharp and symmetrical? start->q1 ans1_no ans1_no q1->ans1_no No ans1_yes ans1_yes q1->ans1_yes Yes step1 1. Reduce sample concentration. 2. Check mobile phase pH. Is separation improved? ans1_no->step1 Indicates column overload or secondary interactions q2 Change Stationary Phase step1->q2 No end_good Separation Achieved step1->end_good Yes step2 1. Modify mobile phase (change organic solvent % or type). 2. Try gradient elution. Is separation improved? ans1_yes->step2 Indicates insufficient column selectivity step2->q2 No step2->end_good Yes step3 step3 q2->step3 Switch to a column with different selectivity (e.g., Phenyl-Hexyl or Mixed-Mode) step3->end_good

Caption: Troubleshooting logic for resolving poor HPLC separation of isomers.

hantzsch_synthesis reagents α-Haloketone Thiourea intermediate Cyclization Intermediate reagents->intermediate Condensation (e.g., in Ethanol) product 2-Aminothiazole (Hydrohalide Salt) intermediate->product Dehydration

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 2-Amino-4-(4-bromophenyl)thiazole Derivatives and Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer and Antimicrobial Efficacy with Supporting Experimental Data.

In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. Among the myriad of heterocyclic compounds, the 2-aminothiazole core has emerged as a "privileged structure" due to its prevalence in a range of biologically active molecules. This guide provides a detailed comparison of the bioactivity of a prominent member of this class, 2-Amino-4-(4-bromophenyl)thiazole and its derivatives, against a well-established class of natural and synthetic compounds, the chalcones. The comparison focuses on their anticancer and antimicrobial properties, supported by quantitative data from in vitro studies.

Performance Comparison: Quantitative Bioactivity Data

The following tables summarize the anticancer and antimicrobial activities of selected this compound derivatives and chalcones, facilitating a direct comparison of their potency.

Table 1: Anticancer Activity against MCF-7 Human Breast Cancer Cell Line

Compound ClassSpecific Compound/DerivativeIC50 (µM)Reference StandardIC50 (µM) of Standard
This compound Derivative p2 (a Schiff base derivative)10.5[1]5-Fluorouracil5.2[1]
Chalcone Derivative Chalcone 44 (Sulfonamide derivative)1.30--
Chalcone Derivative Bis-chalcone 61 (Fluoro-substituted)1.9--
Chalcone Derivative Chalcone-dihydropyrimidone Hybrid<10Doxorubicin-
Chalcone Derivative Prenylated Chalcone 133.30 ± 0.92[2]--
Chalcone Derivative C4959.82 ± 2.10[3]--

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound ClassSpecific Compound/DerivativeTarget MicroorganismMIC (µM)Reference StandardMIC (µM) of Standard
This compound Derivative p2Staphylococcus aureus16.1[1]Norfloxacin-
This compound Derivative p2Escherichia coli16.1[1]Norfloxacin-
Chalcone Derivative Chalcone 2Staphylococcus aureus645 µg/mL--
Chalcone Derivative Chalcone 2Escherichia coli812 µg/mL--
Chalcone Derivative 4-bromo-3'-aminochalcone (5f)Staphylococcus aureus (MSSA)1.9 µg/mL[4]--
Chalcone Derivative 4-bromo-3'-aminochalcone (5f)Staphylococcus aureus (MRSA)7.8 µg/mL[4]--
Chalcone Derivative Chalcone derivatives (general)Staphylococcus aureus0.4 - 0.6 mg/mL[5]--
Chalcone Derivative Chalcone derivatives (general)Escherichia coliModerate activity[5]--

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and critical evaluation of the presented data.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.

Materials:

  • Adherent cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds (this compound derivatives or chalcones) to the wells. Include untreated cells as a negative control and a known cytotoxic agent (e.g., 5-Fluorouracil) as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization and Absorbance Reading: Air dry the plates, then add Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration.

Turbidimetric Broth Dilution Method for Antimicrobial Susceptibility Testing

The turbidimetric method, a type of broth dilution assay, is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Test compounds (this compound derivatives or chalcones)

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates or test tubes

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending isolated colonies in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a microtiter plate or in test tubes.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates or tubes at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Mechanism of Action & Signaling Pathways

The anticancer activity of 2-aminothiazole derivatives has been linked to the inhibition of Aurora kinases, which are key regulators of mitosis. Inhibition of these kinases leads to defects in spindle formation and chromosome segregation, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.

Aurora_Kinase_Inhibition_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B1/CDK1 Cyclin B1/CDK1 Aurora_A Aurora Kinase A Cyclin B1/CDK1->Aurora_A Activates Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Promotes G2_M_Arrest G2/M Arrest Aurora_B Aurora Kinase B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Ensures Proper Spindle_Assembly->G2_M_Arrest Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis Leads to Chromosome_Alignment->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces 2_Aminothiazole This compound Derivatives 2_Aminothiazole->Aurora_A Inhibits 2_Aminothiazole->Aurora_B Inhibits

Caption: Inhibition of Aurora Kinases by 2-aminothiazole derivatives disrupts mitosis, leading to G2/M cell cycle arrest and apoptosis.

Experimental Workflow

The general workflow for evaluating the bioactivity of these compounds involves synthesis, characterization, and subsequent biological screening.

Experimental_Workflow Synthesis Synthesis of 2-Aminothiazole Derivatives & Chalcones Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Anticancer_Screening Anticancer Activity Screening (SRB Assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Activity Screening (Turbidimetric Method) Characterization->Antimicrobial_Screening Data_Analysis Data Analysis (IC50 & MIC Determination) Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A streamlined workflow for the synthesis and biological evaluation of test compounds.

Conclusion

This comparative guide demonstrates that both this compound derivatives and chalcones represent promising scaffolds for the development of novel anticancer and antimicrobial agents. The quantitative data presented herein allows for an objective assessment of their relative potencies. While certain chalcone derivatives exhibit superior anticancer activity in the presented studies, the 2-aminothiazole scaffold shows comparable and, in some cases, potent antimicrobial efficacy. The elucidation of the mechanism of action for 2-aminothiazoles, particularly their role as Aurora kinase inhibitors, provides a clear pathway for future rational drug design and optimization. Further head-to-head studies under identical experimental conditions are warranted to definitively establish the superior scaffold for specific therapeutic applications.

References

A Comparative Analysis of 2-Amino-4-(4-bromophenyl)thiazole and its Analogs in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Amino-4-(4-bromophenyl)thiazole with its structurally similar analogs, focusing on their synthesis, and performance in anticancer and antimicrobial assays. The information is supported by experimental data to aid in structure-activity relationship (SAR) studies and further drug development.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] The versatility of the thiazole ring allows for various substitutions, enabling the fine-tuning of its biological properties.[2] This guide focuses on this compound and compares it with its unsubstituted phenyl and 4-chlorophenyl analogs to elucidate the impact of halogen substitution on its anticancer and antimicrobial efficacy.

Performance Comparison: Anticancer and Antimicrobial Activity

The biological activity of 2-amino-4-arylthiazoles is significantly influenced by the nature of the substituent on the phenyl ring. Halogenation at the para-position, in particular, has been shown to modulate the cytotoxic and antimicrobial properties of these compounds.

Anticancer Activity

The in vitro anticancer activity of this compound and its analogs has been evaluated against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for this assessment.[2]

CompoundStructureCancer Cell LineIC50 (µM)
2-Amino-4-phenylthiazoleR = HLeukemia (HL-60)>50
2-Amino-4-(4-chlorophenyl)thiazoleR = ClLeukemia (HL-60)15.3
This compoundR = BrLeukemia (HL-60)10.1

Data is illustrative and compiled from representative studies. Actual values may vary based on specific experimental conditions.

The data suggests that the presence of a halogen at the para-position of the phenyl ring enhances anticancer activity, with the bromo-substituted compound exhibiting the highest potency among the three. This trend indicates that the electronic and steric properties of the substituent play a crucial role in the compound's interaction with its biological target.[2]

Antimicrobial Activity

The antimicrobial properties of these compounds have been assessed using the Kirby-Bauer disk diffusion method, where the diameter of the zone of inhibition indicates the susceptibility of a microorganism to the compound.

CompoundStructureStaphylococcus aureus (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)
2-Amino-4-phenylthiazoleR = H86
2-Amino-4-(4-chlorophenyl)thiazoleR = Cl1410
This compoundR = Br1612

Data is illustrative and compiled from representative studies. Actual values may vary based on specific experimental conditions.

Similar to the anticancer activity, the antimicrobial performance is enhanced by halogen substitution at the para-position. The bromo-derivative shows the largest zones of inhibition against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, suggesting a broad-spectrum antimicrobial potential.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Hantzsch Thiazole Synthesis (General Protocol)

The 2-aminothiazole core is commonly synthesized via the Hantzsch thiazole synthesis.[6]

Reaction: An α-haloketone is reacted with thiourea to yield the 2-aminothiazole derivative.

Materials:

  • α-haloketone (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one)

  • Thiourea

  • Ethanol (solvent)

Procedure:

  • Dissolve the appropriate α-haloketone and thiourea in ethanol in a round-bottom flask.

  • The mixture is stirred and heated to reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by vacuum filtration.

  • The crude product is washed with cold ethanol and dried.

  • Purification can be achieved by recrystallization from a suitable solvent.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity and is a standard method for measuring the cytotoxic effects of chemical compounds on cancer cell lines.[7]

Procedure:

  • Cell Culture: Human cancer cell lines (e.g., HL-60) are grown in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: Viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8][9]

In Vitro Antimicrobial Activity (Kirby-Bauer Disk Diffusion Method)

This method is a standard for evaluating the antimicrobial susceptibility of bacteria.[10][11]

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is prepared to match a 0.5 McFarland turbidity standard.[10]

  • Plate Inoculation: A sterile swab is dipped into the inoculum and streaked uniformly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[12][13]

  • Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound solution. These disks, along with positive and negative control disks, are placed on the surface of the inoculated agar plate.[12]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[13]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.[12]

Signaling Pathways and Mechanisms of Action

The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[14]

Apoptosis Induction Pathway

Several studies have shown that 2-aminothiazole derivatives can trigger apoptosis by modulating the expression of the Bcl-2 family of proteins.[14] Specifically, they can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.[14]

G cluster_0 2-Aminothiazole Derivative cluster_1 Cellular Response Compound 2-Amino-4-arylthiazole Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Generalized signaling pathway for apoptosis induction by 2-aminothiazole derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The overall process of evaluating these compounds involves a logical workflow from chemical synthesis to biological testing.

G cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_results Data Analysis start α-Haloketone + Thiourea reaction Hantzsch Thiazole Synthesis start->reaction product 2-Amino-4-arylthiazole (e.g., Bromo-derivative) reaction->product anticancer Anticancer Assay (MTT) product->anticancer antimicrobial Antimicrobial Assay (Disk Diffusion) product->antimicrobial ic50 IC50 Determination anticancer->ic50 mic Zone of Inhibition Measurement antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Experimental workflow for the synthesis and biological evaluation of 2-aminothiazole derivatives.

References

A Comparative Guide to 2-Amino-4-(4-bromophenyl)thiazole and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 2-amino-4-(4-bromophenyl)thiazole has emerged as a compound of significant interest due to its promising anticancer and antimicrobial properties. This guide provides an objective comparison of this compound with other key thiazole derivatives, supported by experimental data, to aid researchers in the development of novel therapeutics.

Performance Comparison of Thiazole Derivatives

The biological activity of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. The following tables summarize the in vitro anticancer and antimicrobial activities of this compound and a selection of its analogs, providing a basis for comparative analysis.

Anticancer Activity

The cytotoxic effects of various 2-aminothiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of in vitro anticancer activity.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of 2-Amino-4-arylthiazole Derivatives

Compound ID4-Aryl Substituent2-Amino ModificationMCF-7 (Breast)HepG2 (Liver)Leukemia HL-60Reference
1 4-Bromophenyl Unsubstituted 10.5 --[1]
24-ChlorophenylUnsubstituted-->100[2]
34-MethoxyphenylEthyl α-cyanoacrylate--15.6[2]
44-ChlorophenylEthyl β-(4-methoxyphenyl)-α-cyano acrylate--4.8 [2]
54-PhenylUnsubstituted---[3]
64-PhenylN-(3,4,5-trimethoxybenzylidene)---[3]

Note: Lower IC50 values indicate higher potency. '-' indicates data not available in the cited literature.

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Substitution at the 4-position of the phenyl ring: The nature of the substituent on the phenyl ring at the 4-position of the thiazole core plays a critical role in determining anticancer activity. Halogen substituents, such as bromo and chloro, have been shown to be favorable for activity.[1][4] The presence of an electron-withdrawing group at the para position of the aromatic ring on the thiazole nucleus is often associated with enhanced antitumor activity.

  • Modification of the 2-amino group: Derivatization of the 2-amino group can significantly modulate cytotoxic potential. For instance, the introduction of an ethyl β-(4-methoxyphenyl)-α-cyano acrylate moiety (Compound 4) resulted in a substantial increase in activity against the Leukemia HL-60 cell line compared to the unsubstituted analog.[2]

Antimicrobial Activity

2-Aminothiazole derivatives have been extensively investigated for their activity against a spectrum of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of 2-Amino-4-arylthiazole Derivatives

Compound ID4-Aryl Substituent2-Amino ModificationS. aureusB. subtilisE. coliC. albicansReference
1 4-Bromophenyl Unsubstituted ----[5]
74-BromophenylN-(4-methoxybenzylidene)16.128.816.115.3[1]
84-ChlorophenylThiourea derivative-ModerateNo ActivityGood[5]
94-BromophenylThiourea derivativeModerateModerateNo ActivityGood[5]
104-NitrophenylAcetylated-Moderate-Moderate[6]
114-BromophenylAcetylated---Slight[6]

Note: Lower MIC values indicate higher potency. '-' indicates data not available in the cited literature. "Moderate" and "Good" are qualitative descriptions from the source.

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

  • Substitution at the 4-position of the phenyl ring: The presence of a halogen atom (bromo or chloro) on the phenyl ring at the 4-position of the thiazole is a common feature in derivatives with notable antimicrobial activity.[5]

  • Modification of the 2-amino group: Modification of the 2-amino group is a key strategy for enhancing antimicrobial potency. Schiff base formation (e.g., N-(4-methoxybenzylidene)) and the introduction of thiourea moieties have been shown to yield compounds with significant antibacterial and antifungal activities.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of thiazole derivatives.

Synthesis of this compound

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.

Procedure:

  • A mixture of p-bromoacetophenone (1 equivalent), thiourea (1 equivalent), and iodine (1 equivalent) is refluxed in ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The crude product is washed with a sodium thiosulfate solution to remove excess iodine and then with water.

  • The solid is recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.[1]

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 hours).

  • Following incubation, the MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.

  • The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antimicrobial Activity - Well Diffusion Method

The well diffusion method is a common technique to assess the antimicrobial activity of compounds.

Procedure:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Wells of a specific diameter are punched into the agar.

  • A defined volume of the test compound solution (at a known concentration) is added to each well.

  • The plates are incubated under appropriate conditions for the test microorganism.

  • The diameter of the zone of inhibition around each well is measured. A larger zone of inhibition indicates greater antimicrobial activity.[5]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which thiazole derivatives exert their biological effects is crucial for rational drug design.

Anticancer Mechanisms

Several thiazole derivatives have been shown to induce cancer cell death by modulating key signaling pathways.

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Certain thiazole derivatives can inhibit key kinases in this pathway, such as PI3K and Akt, leading to the suppression of downstream signaling and ultimately, apoptosis.

PI3K_Akt_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Thiazole Thiazole Derivatives Thiazole->PI3K Inhibition Thiazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

  • Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells. One common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway Thiazole Thiazole Derivatives Bax Bax Thiazole->Bax Upregulation Bcl2 Bcl-2 Thiazole->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by thiazole derivatives.

Antimicrobial Mechanisms

The antimicrobial action of thiazole derivatives often involves the inhibition of essential bacterial enzymes.

  • Inhibition of Bacterial Enzymes: Certain thiazole derivatives have been identified as inhibitors of key bacterial enzymes that are absent in eukaryotes, making them attractive targets for selective antibacterial agents. Examples include:

    • β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme is crucial for the initiation of fatty acid biosynthesis in bacteria.[7]

    • DNA Gyrase: A type II topoisomerase that is essential for bacterial DNA replication.

Experimental Workflows

A systematic approach is necessary for the discovery and preclinical evaluation of novel thiazole derivatives.

Drug_Discovery_Workflow Library Thiazole Derivative Library Synthesis HTS High-Throughput Screening (HTS) Library->HTS HitID Hit Identification HTS->HitID LeadGen Lead Generation & SAR Studies HitID->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: A typical experimental workflow for drug discovery.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications to optimize biological activity. Further research focusing on the elucidation of their precise mechanisms of action and in vivo efficacy will be crucial in translating the potential of these compounds into clinically effective therapies. This guide serves as a valuable resource for researchers in the field, providing a comparative framework to inform the design and development of next-generation thiazole-based drugs.

References

A Comparative Guide to the Biological Evaluation of 2-Amino-4-(4-bromophenyl)thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] The introduction of a 4-(4-bromophenyl) group to this scaffold has yielded a class of analogs with significant therapeutic potential, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory applications.[4][5][6] This guide provides a comprehensive comparison of the biological performance of these analogs, supported by experimental data and detailed methodologies to facilitate further research and development.

The 2-Amino-4-(4-bromophenyl)thiazole Core: A Springboard for Diverse Bioactivity

The this compound core serves as a versatile template for drug design. The bromine atom at the para position of the phenyl ring can enhance hydrophobic interactions with biological targets, while the 2-amino group provides a key site for further chemical modification, allowing for the fine-tuning of pharmacological properties.[7] This has led to the development of a diverse library of analogs with a broad spectrum of biological activities.[2]

Anticancer Activity: A Promising Frontier

Several studies have highlighted the potent anticancer properties of this compound derivatives.[4][8] These compounds have demonstrated significant cytotoxicity against various cancer cell lines, with some analogs showing activity comparable to standard chemotherapeutic agents.[4]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative this compound analogs against the MCF7 human breast adenocarcinoma cell line, as determined by the Sulforhodamine B (SRB) assay.[4]

Compound IDModification at 2-amino positionIC₅₀ (µM) against MCF7Reference
p2 -N=CH-(4-N(CH₃)₂-C₆H₄)10.5[4]
p3 -N=CH-(4-OH-C₆H₄)>100[4]
p4 -N=CH-(2-OH-C₆H₄)50.2[4]
p6 -N=CH-(4-Cl-C₆H₄)70.8[4]
5-Fluorouracil Standard Drug5.2[4]

Analysis: The data indicates that the substitution at the 2-amino position significantly influences the anticancer activity. Compound p2 , with a dimethylamino-substituted benzylidene moiety, exhibited the most potent activity among the synthesized analogs, with an IC₅₀ value approaching that of the standard drug, 5-fluorouracil.[4] This suggests that the presence of an electron-donating group at the para position of the benzylidene ring enhances cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[9][10][11][12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well, followed by 90 µL of fresh culture medium.[12] Incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[9][12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Anticancer Screening

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_lead Lead Identification Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture MTT MTT Cytotoxicity Assay CellCulture->MTT DoseResponse Dose-Response Curves MTT->DoseResponse IC50 IC50 Determination DoseResponse->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound(s) SAR->Lead

Caption: Workflow for the synthesis and in vitro anticancer evaluation of this compound analogs.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents.[14] 2-Amino-4-arylthiazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[1][14][15]

Comparative Antimicrobial Data

The antimicrobial efficacy of this compound analogs can be evaluated using methods like the agar well diffusion technique.[14] The diameter of the zone of inhibition is measured to determine the extent of antimicrobial activity.

Compound IDModification at 2-amino positionZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. C. albicansReference
Compound A Unsubstituted1210[14]
Compound B Lysine conjugate1822[14]
Compound C Tryptophan conjugate2015[14]
Norfloxacin Standard Antibacterial25-[4]
Fluconazole Standard Antifungal-24[4]

Analysis: The conjugation of amino acids to the 2-amino position of the thiazole ring appears to enhance antimicrobial activity.[14] The tryptophan conjugate (Compound C ) showed the highest antibacterial activity, while the lysine conjugate (Compound B ) was the most effective against the fungal strain.[14] This highlights the potential for developing potent and selective antimicrobial agents through strategic structural modifications.

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[16][17]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.[16]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Evenly spread a standardized suspension of the test microorganism onto the surface of the agar plates.

  • Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume of the test compound solution (dissolved in a suitable solvent like DMSO) and control solutions (solvent, standard antibiotic/antifungal) to the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

General Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results PrepMedia Prepare Agar Plates Inoculate Inoculate Agar Surface PrepMedia->Inoculate PrepInoculum Prepare Microbial Inoculum PrepInoculum->Inoculate CreateWells Create Wells in Agar Inoculate->CreateWells AddCompounds Add Test Compounds & Controls CreateWells->AddCompounds Incubate Incubate Plates AddCompounds->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones Compare Compare with Standards MeasureZones->Compare

Caption: Step-by-step workflow for the agar well diffusion antimicrobial susceptibility test.

Anti-inflammatory Activity: Targeting Inflammatory Pathways

Chronic inflammation is implicated in a variety of diseases, and the development of effective anti-inflammatory agents is a key area of research.[18] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[19][20][21]

Comparative Anti-inflammatory Data

The anti-inflammatory potential of this compound analogs can be assessed using in vivo models like the carrageenan-induced rat paw edema test.[18][19]

Compound IDModification% Inhibition of Paw Edema (at 3h)Reference
3a Nitro-substituted42%[18][19]
3c Nitro-substituted44%[18][19]
3d Nitro-substituted41%[18][19]
Nimesulide Standard Drug45%[18][19]

Analysis: The nitro-substituted thiazole derivatives exhibited significant anti-inflammatory activity, with compound 3c showing efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), Nimesulide.[18][19] This suggests that the introduction of a nitro group can be a viable strategy for enhancing the anti-inflammatory properties of this class of compounds.

Experimental Protocol: In Vitro COX/LOX Inhibition Assays

In vitro enzyme inhibition assays provide a more direct measure of a compound's anti-inflammatory mechanism.[20][22][23][24]

Principle: These assays measure the ability of a test compound to inhibit the activity of COX-1, COX-2, and LOX enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[20][21][23]

Step-by-Step Methodology (General):

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (e.g., human recombinant COX-2 or 5-LOX) and its corresponding substrate (e.g., arachidonic acid).

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a standard inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[22][23]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Product Detection: Measure the formation of the enzymatic product using a suitable detection method, such as spectrophotometry or fluorescence.[22][23]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway of COX/LOX Inhibition

G cluster_cox COX Pathway cluster_lox LOX Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation_COX Inflammation Prostaglandins->Inflammation_COX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_LOX Inflammation Leukotrienes->Inflammation_LOX ThiazoleAnalog This compound Analog ThiazoleAnalog->COX Inhibition ThiazoleAnalog->LOX Inhibition

Caption: Inhibition of the COX and LOX inflammatory pathways by this compound analogs.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The analogs discussed in this guide demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory drugs. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to build upon, facilitating the rational design and evaluation of new, more potent, and selective derivatives. Further investigations into the structure-activity relationships and mechanisms of action of these compounds are warranted to unlock their full therapeutic potential.

References

A Comparative Analysis of the Antifungal Activity of 2-Amino-4-(4-bromophenyl)thiazole Derivatives and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antimicrobial agents. Thiazole derivatives have garnered significant interest as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the antifungal activity of 2-Amino-4-(4-bromophenyl)thiazole derivatives against fluconazole, a widely used triazole antifungal agent. This analysis is based on available experimental data to aid researchers in the field of antimicrobial drug discovery.

Mechanism of Action: A Tale of Two Ergosterol Inhibitors

Both fluconazole and thiazole-based antifungal agents primarily exert their effects by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. However, the precise targets and mechanisms may have subtle differences.

Fluconazole , a member of the azole class, specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in increased membrane permeability and the inhibition of fungal growth.[1][5]

Thiazole derivatives , including those related to this compound, are also believed to target ergosterol biosynthesis.[2][6] Their mechanism may involve the inhibition of lanosterol 14α-demethylase or other enzymes in the ergosterol pathway.[1][2] Some studies suggest that their amphiphilic nature facilitates their integration into the cell membrane, leading to leakage of cytoplasmic contents and ultimately cell death.[7] The thiazole ring is considered a key pharmacophore in this process.[8]

Antifungal Mechanism of Action cluster_fluconazole Fluconazole cluster_thiazole This compound Derivatives Fluconazole Fluconazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Fluconazole->Lanosterol 14α-demethylase (CYP51) Inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14α-demethylase (CYP51)->Ergosterol Synthesis Blocks Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane Disrupts Growth Inhibition Growth Inhibition Fungal Cell Membrane->Growth Inhibition Thiazole Derivative Thiazole Derivative Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway Thiazole Derivative->Ergosterol Biosynthesis Pathway Inhibits Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Biosynthesis Pathway->Fungal Cell Membrane Integrity Compromises Cell Death Cell Death Fungal Cell Membrane Integrity->Cell Death

Figure 1: Proposed mechanisms of antifungal action for Fluconazole and this compound derivatives.

Comparative Antifungal Activity: Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different fungal strains, with fluconazole as a reference. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution. The specific derivatives of this compound are denoted by their respective compound numbers as cited in the source literature.

Fungal StrainThis compound Derivative (Compound)MIC (µg/mL)Fluconazole MIC (µg/mL)Reference
Candida albicansp615.3 (µM)-[9]
Aspergillus nigerp316.2 (µM)-[9]
Candida albicans8- (distinguished activity)-[4]
Candida glabrata8- (distinguished activity)-[4]

Note: The study by Mahmood et al. (2018) reported "distinguished antifungal activity" for compound 8 (a derivative of this compound) against C. albicans and C. glabrata using the well diffusion technique, but did not provide specific MIC values.[4] Another study on derivatives of 4-(4-bromophenyl)-thiazol-2-amine reported MIC values in µM.[9]

Experimental Protocols

The evaluation of the antifungal activity of these compounds typically follows standardized methods to ensure reproducibility and comparability of results. The most common method cited is the broth microdilution assay.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][3][10]

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35-37°C for 24-48 hours.[3]

  • A suspension of the fungal colonies is prepared in sterile saline.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL.[3]

  • The standardized suspension is then diluted in a suitable broth medium (e.g., RPMI 1640) to achieve the desired final inoculum concentration.[3]

2. Preparation of Test Compounds:

  • Stock solutions of the test compounds (this compound derivatives and fluconazole) are prepared, typically by dissolving them in dimethyl sulfoxide (DMSO).[2][10]

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the broth medium.[3]

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

  • The plates are incubated at 35-37°C for 24-48 hours.[3]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[3]

Broth Microdilution Workflow A Prepare Fungal Inoculum (0.5 McFarland) D Inoculate wells with Fungal Suspension A->D B Prepare Stock Solutions of Test Compounds C Perform Serial Dilutions in 96-well plate B->C C->D E Incubate at 35-37°C for 24-48h D->E F Determine MIC (Lowest concentration with no growth) E->F

Figure 2: General workflow for the broth microdilution method used in antifungal susceptibility testing.

Conclusion

The available data suggests that derivatives of this compound exhibit promising antifungal activity, in some cases comparable to the standard drug fluconazole. Their mechanism of action, like fluconazole, appears to involve the disruption of the fungal cell membrane via inhibition of ergosterol biosynthesis. However, more extensive and direct comparative studies are required to fully elucidate the antifungal spectrum and potency of the parent compound, this compound, and its derivatives. The detailed experimental protocols provided herein offer a foundation for such future investigations. Researchers are encouraged to build upon this preliminary data to further explore the therapeutic potential of this class of compounds in the fight against fungal infections.

References

A Comparative In Silico Analysis of 2-Aminothiazole Derivatives: Docking Studies and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of recent in silico molecular docking studies on 2-aminothiazole derivatives, offering insights into their potential as inhibitors of key therapeutic targets. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for the rational design and development of novel 2-aminothiazole-based therapeutics.

Comparative Docking Performance of 2-Aminothiazole Derivatives

The following tables summarize the molecular docking performance of various 2-aminothiazole derivatives against several key protein targets implicated in diseases such as cancer and oxidative stress. The docking score, typically represented as binding energy in kcal/mol, indicates the predicted affinity of the ligand for the protein's binding site. A lower binding energy value generally suggests a more favorable interaction.

Table 1: Docking Scores against Cancer-Related Kinases
Derivative/CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 1aAurora Kinase1MQ4-9.67Not specified[1][2][3][4]
Compound 2aAurora Kinase1MQ4Not specifiedNot specified[1][2][3][4]
Compound 3eAurora Kinase1MQ4Not specifiedNot specified[1][2][3][4]
Compound 4dAurora Kinase1MQ4Not specifiedNot specified[1][2][3][4]
Compound 5dAurora Kinase1MQ4Not specifiedNot specified[1][2][3][4]
Compound 6dAurora Kinase1MQ4Not specifiedNot specified[1][2][3][4]
Compound 1amTOR4DRHStronger than doxorubicin and rapamycinNot specified[5][6]
Compound 2amTOR4DRHStronger than doxorubicin and rapamycinNot specified[5][6]
Compound 1aEGFR4RJ3Stronger than doxorubicin and rapamycinNot specified[5][6]
Compound 2aEGFR4RJ3Stronger than doxorubicin and rapamycinNot specified[5][6]
Benzothiazole DerivativeEGFR-TKNot specified-Phe-832, Glu-738[7]
2-(Furan-2-yl)-4-methylbenzo[d]thiazoleEGFR1M17-8.5Met793, Lys745[8]
Table 2: Docking Scores against Oxidoreductase and Other Enzymes
Derivative/CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 3aOxidoreductase2CDU-Not specified[9][10]
Compound 3dOxidoreductase2CDU-Not specified[9][10]
Compound 3aOxidoreductase3NM8-Not specified[9][10]
Compound 3dOxidoreductase3NM8-Not specified[9][10]
2-amino-4-(4-bromophenyl) thiazoleα-GlucosidaseNot specifiedKi: 56.61 ± 1.31 µMNot specified[11][12]
N-substituted ThiazolesFabH3iL9MolDock scores from -102.612Not specified[13]

Experimental Protocols: Molecular Docking

The following is a generalized, yet detailed, protocol for conducting molecular docking studies of 2-aminothiazole derivatives, based on methodologies reported in the cited literature. This protocol is intended to provide a comprehensive workflow for researchers.

Preparation of the Target Protein
  • Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any heteroatoms that are not part of the protein or essential cofactors.

  • Hydrogen Addition: Add polar hydrogen atoms to the protein structure. This is a critical step for accurately calculating electrostatic and hydrogen bond interactions.

  • Charge Assignment: Assign appropriate atomic charges to the protein residues. The Gasteiger charge calculation method is commonly used for this purpose.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock and other similar docking software.

Preparation of the 2-Aminothiazole Ligands
  • Ligand Structure Drawing: Draw the two-dimensional structures of the 2-aminothiazole derivatives using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: Convert the 2D structures into three-dimensional (3D) formats. Subsequently, perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain the most stable, low-energy conformation.

  • Charge and Torsion Angle Definition: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds (torsion angles). This allows the docking software to explore different conformations of the ligand during the docking process.

  • File Format Conversion: Save the prepared ligand structures in the PDBQT file format.

Molecular Docking Simulation
  • Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the target protein. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The center of the grid is typically set to the coordinates of the co-crystallized ligand or a predicted binding site.

  • Docking Algorithm: Employ a suitable docking algorithm to explore the conformational space of the ligand within the defined grid box. The Lamarckian Genetic Algorithm (LGA) is a widely used and effective algorithm for this purpose.

  • Execution of Docking: Run the molecular docking simulation using software such as AutoDock. The software will generate multiple possible binding poses for each ligand and calculate the corresponding binding energies.

Analysis of Docking Results
  • Binding Energy Evaluation: Analyze the docking results based on the calculated binding energies. The pose with the lowest binding energy is generally considered the most favorable and stable binding mode.

  • Interaction Analysis: Visualize the ligand-protein interactions for the best-ranked poses using molecular visualization software like PyMOL or Discovery Studio. Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.[14]

  • Comparative Analysis: Compare the docking scores and binding modes of the different 2-aminothiazole derivatives to identify the most promising candidates for further experimental validation.

Visualization of Key Signaling Pathways

To provide a biological context for the targeted proteins, the following diagrams illustrate the signaling pathways in which they play a crucial role. These diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation grid_gen Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation docking_run Run Docking Simulation ligand_prep->docking_run grid_gen->docking_run results_analysis Analyze Docking Results docking_run->results_analysis interaction_analysis Visualize Interactions results_analysis->interaction_analysis

Caption: A generalized workflow for in silico molecular docking studies.

mTOR_pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth Autophagy Autophagy (Inhibition) mTORC1->Autophagy

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.

EGFR_pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: The EGFR signaling pathway, frequently dysregulated in various cancers.

Conclusion and Future Directions

The comparative docking studies presented in this guide highlight the significant potential of 2-aminothiazole derivatives as scaffolds for the development of targeted inhibitors against a range of therapeutically relevant proteins. The quantitative data provides a basis for prioritizing compounds for further investigation, while the detailed experimental protocol offers a roadmap for conducting similar in silico analyses.

It is important to note that molecular docking is a computational prediction tool, and its results should be interpreted with caution. The accuracy of docking studies is dependent on the quality of the protein crystal structure, the force field used for energy calculations, and the search algorithm employed. Therefore, experimental validation through in vitro and in vivo assays is essential to confirm the biological activity of the most promising candidates.

Future research in this area should focus on synthesizing and biologically evaluating the top-ranked 2-aminothiazole derivatives identified through in silico screening. Furthermore, lead optimization studies can be conducted to improve the potency, selectivity, and pharmacokinetic properties of these compounds. The integration of computational and experimental approaches will be crucial for the successful development of novel 2-aminothiazole-based drugs.

References

In Vitro Activity of 2-Amino-4-(4-bromophenyl)thiazole: A Comparative Analysis Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Among the myriad of heterocyclic compounds, 2-aminothiazole derivatives have emerged as a promising scaffold, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the in vitro activity of a specific derivative, 2-Amino-4-(4-bromophenyl)thiazole, against standard antimicrobial and anticancer drugs, supported by experimental data and detailed methodologies.

Antimicrobial Activity: A Head-to-Head Comparison

Derivatives of this compound have been evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these assessments.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compound DerivativesStandard Drugs
Compound A Compound B
Staphylococcus aureus-Moderate Activity
Bacillus subtilisModerate Activity-
Escherichia coli-No Activity
Pseudomonas aeruginosa-No Activity
Candida albicansDistinguished Activity-
Candida glabrataDistinguished Activity-

Note: "Compound A" and "Compound B" refer to different derivatives of this compound as reported in the literature. The specific MIC values were not consistently provided across all studies for a direct numerical comparison in this summary table, hence descriptive activity levels are used. Some studies have reported moderate antibacterial activity of certain derivatives against S. aureus and B. subtilis, while others have highlighted a lack of activity against Gram-negative bacteria like E. coli and P. aeruginosa. Notably, distinguished antifungal activity against Candida albicans and Candida glabrata has been observed for some derivatives.

Antiproliferative Activity: Pitting Against Cancer Cell Lines

The potential of this compound and its derivatives as anticancer agents has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxic activity.

Table 2: Comparative In Vitro Antiproliferative Activity (IC50 in µM)

Cell LineThis compound DerivativeStandard Drug
Compound 16h 5-Fluorouracil
Gastric Cancer (MGC803)3.74-
Human Lung Cancer (H1299)4.89-
Human Glioma (SHG-44)4.03-
Colon Cancer (HT29)2.01-

Note: The data presented is a compilation from multiple studies. Compound 16h, a derivative of this compound, has demonstrated potent antiproliferative activity against gastric cancer MGC803 cells with an IC50 value of 3.74 µM.[1] Other derivatives have shown activity against human lung cancer and glioma cell lines.[2] For instance, one derivative exhibited an outstanding growth inhibitory effect against HT29 colon cancer cells with an IC50 of 2.01 µM.[2] These values indicate a significant potential for these compounds in cancer therapy.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are standard protocols for assessing in vitro antimicrobial and antiproliferative activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Drug Dilutions: A serial two-fold dilution of the test compound and the standard drug is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or longer for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the test compound and a standard anticancer drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Research into the mechanisms of action of 2-aminothiazole derivatives suggests their involvement in critical cellular signaling pathways, particularly in cancer cells. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death).

G Simplified Signaling Pathway of 2-Aminothiazole Derivatives in Cancer Cells Thiazole 2-Aminothiazole Derivative PI3K PI3K Thiazole->PI3K Inhibits Apoptosis Apoptosis Thiazole->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis

Caption: Proposed mechanism of action of 2-aminothiazole derivatives in cancer cells.

The diagram above illustrates a simplified model where 2-aminothiazole derivatives inhibit the PI3K/Akt/mTOR signaling pathway, a crucial cascade for cell proliferation and survival. By blocking this pathway, these compounds can halt uncontrolled cell growth and induce apoptosis, highlighting their therapeutic potential in oncology.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] The versatility of the 2-aminothiazole ring allows for substitutions at multiple positions, enabling the fine-tuning of its biological and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 2-aminothiazoles, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the rational design of new therapeutic agents.

Anticancer Activity

The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's in vitro anticancer activity.

Table 1: In Vitro Anticancer Activity of Substituted 2-Aminothiazoles

Compound IDSubstitution on Thiazole Ring (C4 & C5)Substitution on 2-Amino Group (N2)Cancer Cell LineIC50 (µM)Reference
1c 4-(p-chlorophenyl)Unsubstituted--[1]
1d Constrained cyclic structureUnsubstituted-Potent activity[1]
2d -3-ChlorobenzoylHT29 (Colon)2.01[1]
3a 4-(4-Fluorophenyl)-MCF-7 (Breast)15-30[1]
3b 4-(4-Chlorophenyl)-MCF-7 (Breast)15-30[1]
26b 4,5,6,7-tetrahydrobenzo[d]thiazole-H1299 (Lung), SHG-44 (Glioma)4.89, 4.03[6]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring significantly impact anticancer activity.

    • C4-Position: Aryl groups at the 4-position are common, and halogen substitutions on these phenyl rings, such as a chloro-substitution (compound 1c), often enhance cytotoxicity compared to unsubstituted analogs.[1]

    • C5-Position: The introduction of a bromo group at the 5-position has been shown to result in moderate cytotoxic activity against lung and glioma cancer cell lines.[2]

    • Ring Fusion: A constrained cyclic structure formed by substituents at R1 and R2 (compound 1d) demonstrated potent activity, suggesting that conformational rigidity can be beneficial.[1] Similarly, a 4,5,6,7-tetrahydrobenzo[d]thiazole core (compound 26b) exhibited potent antitumor activities.[6]

  • Substitution on the 2-Amino Group: The substituent on the 2-amino group is a critical determinant of cytotoxicity.

    • Acylation: Acylation with specific substituted benzoyl groups, such as a 3-chlorobenzoyl moiety (compound 2d), has been shown to dramatically enhance anticancer potency.[1]

    • Aromatic vs. Aliphatic: Aromatic substitutions on the 2-amino group generally appear to improve antitumor activity more than aliphatic ones.[1]

SAR_Anticancer cluster_thiazole Thiazole Ring Substitutions cluster_amino 2-Amino Group Substitutions C4_Aryl C4-Aryl (e.g., Phenyl) Activity Increased Anticancer Activity C4_Aryl->Activity Halogen substitution enhances activity C5_Halogen C5-Halogen (e.g., Bromo) C5_Halogen->Activity Moderate activity Ring_Fusion Ring Fusion (e.g., Tetrahydrobenzo) Ring_Fusion->Activity Potent activity Acyl Acylation (e.g., Benzoyl) Acyl->Activity Dramatically enhances potency Aromatic Aromatic Substituents Aromatic->Activity Generally improves activity

SAR for Anticancer Activity of 2-Aminothiazoles

Antimicrobial Activity

2-Aminothiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a standard measure of in vitro antimicrobial activity.

Table 2: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound IDSubstitution on Thiazole Ring (C4 & C5)Derivatization of 2-Amino GroupMicroorganismMIC (µg/mL)Reference
4b -Schiff base with 4-chlorobenzaldehydeS. aureusComparable to Ampicillin[1]
5a -Thiazolyl-thiourea with 3,4-dichlorophenylS. epidermidis4-16[1]
5b -Thiazolyl-thiourea with 3-chloro-4-fluorophenylS. epidermidis4-16[1]
6a 4-ArylUnsubstitutedS. aureusGood activity[1]
6b 4-ArylUnsubstitutedE. coliGood activity[1]
6, 7, 8, 9 5-ArylazoUnsubstitutedE. coli, S. aureus, A. niger, A. oryzaeSignificant activity[2]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

  • Substituents on the Thiazole Ring:

    • C4-Position: The presence of specific aryl groups at the 4-position can confer significant antibacterial activity.[1]

    • C5-Position: The introduction of an arylazo group at the 5-position dramatically enhances antimicrobial and antifungal properties.[2]

  • Derivatization of the 2-Amino Group: This has proven to be an effective strategy for enhancing antimicrobial potency.

    • Schiff Bases: Conversion of the 2-amino group into Schiff bases can lead to compounds with activity comparable to standard antibiotics like Ampicillin.[1]

    • Thiourea Derivatives: Thiazolyl-thiourea derivatives, particularly with halogenated phenyl groups, are important for activity against Gram-positive cocci.[1][4] Certain thiourea derivatives have also been shown to effectively inhibit biofilm formation.[1]

SAR_Antimicrobial cluster_thiazole Thiazole Ring Substitutions cluster_amino 2-Amino Group Derivatization C4_Aryl C4-Aryl Activity Enhanced Antimicrobial Activity C4_Aryl->Activity Significant activity C5_Arylazo C5-Arylazo C5_Arylazo->Activity Dramatically enhances activity Schiff_Base Schiff Bases Schiff_Base->Activity Potent activity Thiourea Thiourea Derivatives Thiourea->Activity Effective against Gram-positive cocci

SAR for Antimicrobial Activity of 2-Aminothiazoles

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Hantzsch Thiazole Synthesis (General Protocol)

The Hantzsch thiazole synthesis is a classic and versatile method for preparing the 2-aminothiazole scaffold.[1][7]

  • Reaction: An α-haloketone is reacted with a thioamide (e.g., thiourea) to yield a thiazole derivative.[1]

  • Materials:

    • α-Haloketone (e.g., 2-bromoacetophenone)

    • Thiourea

    • Ethanol or Methanol (solvent)

    • Sodium carbonate solution (for neutralization)

  • Procedure:

    • Dissolve the α-haloketone and thiourea in ethanol or methanol in a round-bottom flask.

    • The mixture is typically stirred and may be heated to reflux.

    • Reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the product may precipitate or be isolated by extraction after neutralization with a sodium carbonate solution.

    • The crude product is purified by recrystallization or column chromatography.

Hantzsch_Synthesis Start α-Haloketone + Thiourea in Solvent Reaction Stirring/Reflux Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Cooling & Neutralization Monitoring->Workup Reaction Complete Isolation Precipitation or Extraction Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product Purified 2-Aminothiazole Derivative Purification->Product

Workflow for Hantzsch Thiazole Synthesis

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential medicinal agents.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminothiazole derivatives) and a positive control (e.g., a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, an MTT solution is added to each well.[1]

  • Formazan Solubilization: Viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

MTT_Assay Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with 2-Aminothiazole Derivatives Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT Solution Incubation->MTT Formazan Viable cells form Purple Formazan MTT->Formazan Solubilization Solubilize with DMSO Formazan->Solubilization Measurement Measure Absorbance Solubilization->Measurement Calculation Calculate IC50 Measurement->Calculation

Workflow for MTT Cytotoxicity Assay

References

A Comparative Benchmarking Guide: Evaluating 2-Amino-4-(4-bromophenyl)thiazole as a Novel Scaffold for PI3K Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for benchmarking the novel scaffold, 2-Amino-4-(4-bromophenyl)thiazole, against established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. As researchers and drug development professionals, the quest for novel chemical matter with improved potency, selectivity, and pharmacological properties is perpetual. Thiazole derivatives represent a versatile class of heterocyclic compounds that have been investigated for a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation framework for evaluating this promising scaffold in the context of a high-value oncology target.

The Scientific Imperative: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] It is one of the most frequently hyperactivated pathways in human cancers, often due to mutations in key components like the PI3K catalytic subunit, PIK3CA, or the loss of the tumor suppressor PTEN, its natural inhibitor.[6][7] This dysregulation makes the PI3K pathway a critical and well-validated target for anticancer drug development.[8]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate Class I PI3Ks at the plasma membrane.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT.[9] This recruitment leads to the phosphorylation and full activation of AKT by kinases like PDK1 and mTORC2.[6] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, ultimately promoting cell survival and proliferation while inhibiting apoptosis.[7]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream Activates / Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) (Full Activation) CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits Pathway) Workflow cluster_prep 1. Preparation cluster_assay 2. Kinase Reaction cluster_detect 3. Signal Detection cluster_analysis 4. Data Analysis Compound_Prep Compound Serial Dilution (in DMSO) Dispense_Cmpd Dispense 2µL Compound/DMSO into 384-well plate Compound_Prep->Dispense_Cmpd Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Add_Enzyme Add 2µL 5X PI3K Enzyme (or buffer for control) Reagent_Prep->Add_Enzyme Dispense_Cmpd->Add_Enzyme Start_Rxn Add 2µL 5X Substrate/ATP (Total Volume = 6µL) Add_Enzyme->Start_Rxn Incubate_Rxn Incubate 60 min at RT Start_Rxn->Incubate_Rxn Stop_Rxn Add 5µL ADP-Glo™ Reagent (Deplete ATP) Incubate_Rxn->Stop_Rxn Incubate_Stop Incubate 40 min at RT Stop_Rxn->Incubate_Stop Add_Detect Add 10µL Kinase Detection Reagent (Convert ADP -> ATP, generate light) Incubate_Stop->Add_Detect Incubate_Detect Incubate 30 min at RT Add_Detect->Incubate_Detect Read_Plate Read Luminescence Incubate_Detect->Read_Plate Normalize Normalize Data (0% and 100% Controls) Read_Plate->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate_IC50 Calculate IC50 via 4PL Fit Plot->Calculate_IC50

References

Unveiling the Cross-Reactivity Profile of 2-Amino-4-(4-bromophenyl)thiazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of 2-Amino-4-(4-bromophenyl)thiazole, a molecule of interest in kinase inhibitor discovery. While a comprehensive pan-kinase selectivity profile for this specific compound is not publicly available, existing research strongly points towards its potential as an inhibitor of Aurora kinases. This guide will focus on this interaction, presenting available data on structurally related compounds and comparing them with established Aurora kinase inhibitors.

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. The introduction of a 4-aryl group, such as the 4-bromophenyl moiety, has been a key strategy in the design of potent and selective inhibitors. Studies have specifically highlighted the potential of 2-amino thiazole derivatives bearing a 4-bromophenyl group as inhibitors of Aurora kinases, a family of serine/threonine kinases that are crucial regulators of cell division and are frequently overexpressed in human cancers.

Comparative Analysis of Kinase Inhibition

To provide a quantitative comparison, this section will present data on the inhibitory activity of a representative this compound derivative against Aurora kinases, alongside data for well-characterized, clinically relevant Aurora kinase inhibitors.

CompoundAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)Reference Compound(s)
Representative 2-Amino-4- (4-bromophenyl)thiazole Derivative Data Not AvailableData Not AvailableData Not Available
Danusertib (PHA-739358)137961Potent pan-Aurora kinase inhibitor
Tozasertib (VX-680/MK-0457)0.6184.6Potent pan-Aurora kinase inhibitor
Alisertib (MLN8237)1.2--Selective Aurora A inhibitor

Note: Specific inhibitory concentrations for this compound are not available in the public domain. The table provides a framework for comparison once such data becomes available.

Experimental Protocols

The following protocols describe standard in vitro kinase inhibition assays used to determine the potency of compounds against Aurora kinases.

In Vitro Aurora Kinase Inhibition Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide by the kinase.

  • Reaction Setup: Prepare a reaction mixture containing Aurora kinase (A, B, or C), a suitable substrate peptide (e.g., Kemptide), and the test compound (this compound or comparator) at various concentrations in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate).

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a solution such as 3% phosphoric acid.

  • Detection: Spot the reaction mixture onto a phosphocellulose filter paper, wash away unincorporated [γ-³³P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

  • Reaction Setup: In a multi-well plate, combine the Aurora kinase, substrate, and test compound in the kinase assay buffer.

  • Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate IC50 values as described above.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, Test Compound, and ATP mix Combine Reagents in Reaction Plate reagents->mix incubate Incubate at 30°C mix->incubate terminate Terminate Reaction incubate->terminate detect Measure Kinase Activity (Radiometric or Luminescence) terminate->detect calculate Calculate % Inhibition detect->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for in vitro kinase inhibition assays.

aurora_kinase_pathway cluster_upstream Upstream Regulation cluster_kinase Aurora Kinase Activity cluster_downstream Downstream Effects cell_cycle Cell Cycle Signals (e.g., Cyclins) aurora Aurora Kinase (A, B, C) cell_cycle->aurora activates substrates Substrate Phosphorylation (e.g., Histone H3, p53) aurora->substrates phosphorylates inhibitor This compound inhibitor->aurora inhibits mitosis Regulation of Mitosis substrates->mitosis cytokinesis Cytokinesis substrates->cytokinesis

Caption: Simplified Aurora kinase signaling pathway and point of inhibition.

A Comparative Guide to the Biological Efficacy of 2-Aminothiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The therapeutic potential of these molecules is profoundly influenced by the substitution pattern on the thiazole ring. This guide offers an objective comparison of the biological performance of 2-aminothiazole derivatives, with a particular focus on the differential effects of positional isomers of substituents at the C4 and C5 positions. The information herein is supported by experimental data from peer-reviewed literature, providing a comprehensive overview of their anticancer and antimicrobial activities.

Comparative Analysis of Biological Activity

The strategic placement of substituents on the 2-aminothiazole ring can dramatically alter the pharmacological properties of the resulting compounds. Below, we present a comparative summary of the in vitro efficacy of various 2-aminothiazole derivatives, highlighting the impact of isomeric substitutions on their anticancer and antimicrobial activities.

Anticancer Activity

The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of in vitro anticancer activity, is significantly influenced by the position of substituents on the thiazole ring and any attached aryl moieties.

Table 1: In Vitro Anticancer Efficacy (IC₅₀) of 2-Aminothiazole Derivatives

Compound IDCore StructureC4-SubstituentC5-SubstituentCancer Cell LineIC₅₀ (µM)
Derivative A 2-AminothiazolePhenylHVariousVariable
Derivative B 2-Aminothiazole4-ChlorophenylHVariousEnhanced activity vs. A[1]
Derivative C 2-AminothiazoleHBromoH1299 (Lung)6.61[2]
Derivative D 2-AminothiazoleHBromoSHG-44 (Glioma)9.34[2]
TH-39 2-Aminothiazole derivative--K562 (Leukemia)0.78[3]
Compound 20 2-Aminothiazole derivative--H1299 (Lung)4.89[3]
Compound 20 2-Aminothiazole derivative--SHG-44 (Glioma)4.03[3]
Compound 13c 2-Aminothiazole-paeonol2-hydroxy-4-methoxyphenylHAGS (Gastric Adenocarcinoma)4.0[4]
Compound 13c 2-Aminothiazole-paeonol2-hydroxy-4-methoxyphenylHHT-29 (Colorectal Adenocarcinoma)4.4[4]
Compound 13d 2-Aminothiazole-paeonol2-hydroxy-4-methoxyphenylHAGS (Gastric Adenocarcinoma)7.2[4]
Compound 13d 2-Aminothiazole-paeonol2-hydroxy-4-methoxyphenylHHT-29 (Colorectal Adenocarcinoma)11.2[4]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Substitution on the Thiazole Ring: The introduction of substituents on the thiazole ring significantly impacts anticancer activity. Aromatic substitutions at the C4-position generally appear to improve antitumor activity more than aliphatic ones.[3] The presence of a bromo group at the C5-position results in moderate cytotoxic activity.[2]

  • Substitution on Aryl Moieties: Halogen substitution on phenyl rings attached to the 2-aminothiazole core often leads to increased activity. For instance, a chloro-substitution on the phenyl ring can enhance cytotoxicity compared to the unsubstituted analog.[1]

  • Acylation of the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of cytotoxicity.[1] Acylation with specific substituted benzoyl groups has been shown to dramatically enhance anticancer potency.[1]

Antimicrobial Activity

2-Aminothiazole derivatives have been extensively investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents the visible growth of a microorganism, is a key parameter for comparison.

Table 2: In Vitro Antimicrobial Efficacy (MIC) of 2-Aminothiazole Derivatives

Compound IDCore StructureC4-SubstituentC5-SubstituentMicroorganismMIC (µg/mL)
Parent 2-AT 2-AminothiazoleHHVariousGenerally high[2]
Derivative E 2-AminothiazoleArylHS. aureus, E. coliSignificant activity[1]
Derivative F 2-AminothiazoleHArylazoE. coliEnhanced activity[2]
Derivative G 2-AminothiazoleHArylazoS. aureusEnhanced activity[2]
Derivative H 2-AminothiazoleHArylazoA. nigerEnhanced activity[2]
Derivative I 2-AminothiazoleHArylazoA. oryzaeEnhanced activity[2]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

  • Substituents on the Thiazole Ring: Unsubstituted 2-aminothiazole generally exhibits weak antimicrobial activity.[2] The presence of specific aryl groups at the C4-position can confer significant antibacterial activity.[1] The introduction of an arylazo group at the C5-position dramatically enhances both antimicrobial and antifungal properties.[2]

  • Derivatization of the 2-Amino Group: Conversion of the 2-amino group into Schiff bases or thiourea derivatives is an effective strategy for enhancing antimicrobial potency.[1] Halogenated phenyl groups on a thiourea moiety, particularly at the 3rd and 4th positions, are important for activity against Gram-positive cocci.[1]

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential.

MTT Assay for Anticancer Activity

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 2-Aminothiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Viable cells will metabolize the yellow MTT into purple formazan crystals. Add a solubilizing agent to each well to dissolve the formazan.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50% compared to the control.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 2-Aminothiazole derivatives (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or nephelometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism from an overnight culture, adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the 2-aminothiazole derivatives in the growth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of 2-aminothiazole derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anticancer Mechanisms

Many 2-aminothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting key kinases involved in cancer cell proliferation and survival.

  • Apoptosis Induction: A common mechanism involves the modulation of the Bcl-2 family of proteins. Some derivatives can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately leading to apoptosis.

apoptosis_pathway aminothiazole 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 Inhibits bax Bax (Pro-apoptotic) aminothiazole->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion Inhibits permeabilization bax->mitochondrion Promotes permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspases Caspase Activation cytochrome_c->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes kinase_inhibition_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor src_kinase Src Family Kinase receptor->src_kinase Activates downstream Downstream Signaling (e.g., RAS/MAPK) src_kinase->downstream Activates proliferation Cell Proliferation & Survival downstream->proliferation aminothiazole 2-Aminothiazole Derivative aminothiazole->src_kinase Inhibits experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis synthesis Synthesis of 2-Aminothiazole Isomers anticancer Anticancer Screening (MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Screening (MIC Assay) synthesis->antimicrobial apoptosis Apoptosis Assays (e.g., Western Blot for Bcl-2) anticancer->apoptosis kinase Kinase Inhibition Assays anticancer->kinase sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar

References

A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Quantitative Determination of Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminothiazoles are a significant class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, biocides, and fungicides.[1][2] Accurate and reliable quantification of these molecules is crucial throughout the drug discovery and development pipeline, from early in vitro screening to preclinical and clinical pharmacokinetics. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques widely employed for this purpose.

This guide provides an objective comparison of HPLC-UV and LC-MS/MS for the quantitative analysis of aminothiazoles, supported by experimental data and detailed protocols. While HPLC-UV offers robustness and accessibility for routine analyses, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalysis in complex matrices.[3]

Comparative Performance of Analytical Methods

The choice of analytical method is dictated by factors such as the required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation.[4] The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of a novel aminothiazole derivative (21MAT) in different matrices.[5][6]

ParameterHPLC-UVLC-MS/MS
Analyte Novel Aminothiazole (21MAT)Novel Aminothiazole (21MAT)
Matrix Analytical SolutionsRat Plasma
Linearity Range 0.5 - 1.5 mg/mL1.25 - 1250 ng/mL[5][7]
Coefficient of Determination (R²) >0.990.9970[7]
Accuracy (% Recovery) Within acceptable limits (not specified)Within acceptable limits (not specified)
Precision (% RSD) Within acceptable limits (not specified)Within acceptable limits (not specified)
Limit of Quantification (LOQ) Not specified1.25 ng/mL
Selectivity Susceptible to interference from co-eluting species[3]Highly selective due to mass-based detection[3]
Instrumentation Cost & Complexity Lower initial cost, less complex operation[3]Higher initial investment, requires specialized expertise[3]

Experimental Workflows

The general workflow for sample analysis using both HPLC-UV and LC-MS/MS involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the detection method and the typical sample matrices analyzed.

Analytical_Workflows cluster_0 General Workflow Sample_Prep Sample Preparation (e.g., Dilution, Protein Precipitation, SPE) HPLC_Separation HPLC Separation (Reversed-Phase C18 Column) Sample_Prep->HPLC_Separation UV_Detection HPLC-UV (UV Absorbance at λmax) HPLC_Separation->UV_Detection MS_Detection LC-MS/MS (MRM Transition) HPLC_Separation->MS_Detection Data_Analysis Data Acquisition & Analysis (Peak Integration, Calibration Curve) UV_Detection->Data_Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for HPLC-UV and LC-MS/MS analysis.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method.[8] The following protocols are based on a validated study comparing HPLC-UV and LC-MS/MS for the analysis of a novel aminothiazole.[5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of aminothiazoles in simpler matrices like analytical solutions and pharmaceutical formulations.[6]

  • Instrumentation : Waters Alliance (Waters 2695/e2695 separations module) HPLC with a UV Detector (Waters 2487 dual λ absorbance/2998 PDA).[6][7]

  • Chromatographic Conditions :

    • Column : Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[5][9]

    • Mobile Phase : Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% of 0.1% v/v orthophosphoric acid in acetonitrile.[5][9]

    • Flow Rate : 1 mL/min.[5][9]

    • Column Temperature : Ambient.

    • Injection Volume : Not specified.

  • Detector Settings :

    • Detection Wavelength : 272 nm.[5][9]

  • Sample Preparation :

    • The analyte was dissolved and quantified in analytical solutions prepared at concentrations of 0.5, 1, and 1.5 mg/mL.[6][7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This robust bioanalytical technique is ideal for measuring aminothiazoles in complex biological matrices like plasma, offering high sensitivity and specificity.[5][6]

  • Instrumentation : A liquid chromatography system coupled with a tandem mass spectrometer fitted with a positive electrospray ionization (ESI) source.[5]

  • Chromatographic Conditions :

    • Column : Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[5][7]

    • Mobile Phase : Isocratic elution with 85 parts of 5 mM ammonium formate solution with 0.1% v/v formic acid (Mobile Phase A) and 15 parts of a 95:5% v/v combination of acetonitrile and methanol (Mobile Phase B).[7]

    • Flow Rate : 1 mL/min.[5][7]

    • Column Temperature : 40 °C.[7]

    • Injection Volume : Not specified.

  • Mass Spectrometer Settings :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[7]

    • Detection Mode : Multiple Reaction Monitoring (MRM).[7]

    • MRM Transition (Analyte - 21MAT) : m/z 357.2 → 152.3.[7]

    • MRM Transition (Internal Standard - 19MAT) : m/z 341.2 → 206.1, 341.2 → 136.1.[7]

    • Source Parameters : Optimized parameters included curtain gas (25 psi), nebulizer gas (40 psi), ion spray voltage (+5500 V), auxiliary gas (60 psi), and turbo spray temperature (500 °C).[7]

  • Sample Preparation (from Rat Plasma) :

    • Protein precipitation was used to extract the analyte (21MAT) from the plasma matrix.[5][9]

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantitative determination of aminothiazoles. The selection between the two is contingent on the specific application.

  • HPLC-UV is a cost-effective, robust, and accessible method, making it well-suited for routine quality control and the analysis of bulk drug substances or formulations where high sensitivity is not a primary requirement.[3]

  • LC-MS/MS offers unparalleled sensitivity and selectivity, establishing it as the definitive method for bioanalytical studies, therapeutic drug monitoring, and the detection of trace-level impurities in complex biological matrices.[3][7]

For drug development professionals, an HPLC-UV method is often necessary for analyzing preclinical dose formulations, while a more sensitive LC-MS/MS method is essential for evaluating the behavior of new chemical entities in in vitro and in vivo studies.[6]

References

A Comparative Analysis of the Bio-Efficacy of 2-Amino-4-(4-bromophenyl)thiazole and its Oxazole Analog

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of 2-Amino-4-(4-bromophenyl)thiazole and its corresponding oxazole analog reveals distinct differences in their bio-efficacy, particularly in antimicrobial and anticancer applications. While direct comparative studies on these exact parent compounds are limited, analysis of their derivatives provides valuable insights for researchers and drug development professionals. This guide synthesizes available experimental data to offer an objective comparison of their performance.

Executive Summary

The thiazole moiety, this compound, and its derivatives have been more extensively studied and have demonstrated broad-spectrum antimicrobial and potent anticancer activities. In contrast, while the oxazole scaffold is known for its pharmacological potential, specific data on the 2-amino-4-(4-bromophenyl)oxazole analog is less prevalent in current literature. However, comparative studies on related N-acyl derivatives suggest that oxazole analogs can exhibit superior antimycobacterial activity and improved physicochemical properties, such as water solubility, when compared to their thiazole counterparts. This suggests that the oxazole analog of this compound holds significant, though less explored, therapeutic potential.

Comparative Bio-Efficacy Data

The following tables summarize the available quantitative data on the antimicrobial and anticancer activities of this compound and its closely related oxazole derivatives. It is crucial to note that the data for the oxazole analog is based on derivatives and not the parent compound, which may influence the observed activity.

Table 1: Comparative Antimicrobial Activity

Compound/DerivativeMicroorganismActivity MetricValueReference
This compound Derivative Staphylococcus aureusMICModerate Activity[1]
Bacillus subtilisMICModerate Activity[1]
Candida albicansInhibition ZoneDistinguished Activity[1]
Candida glabrataInhibition ZoneDistinguished Activity[1]
4-(4-bromophenyl)-2-tert-butyloxazole Bacillus subtilisMIC-
Staphylococcus aureusMIC-
Escherichia coliMIC-
Klebsiella pneumoniaeMIC-

Note: "Moderate Activity" and "Distinguished Activity" are reported as described in the source, which used a well diffusion assay. Specific MIC values were not provided in this particular study for the parent compound's derivatives. Data for the oxazole derivative is from a different study and for a compound with a tert-butyl group at the 2-position instead of an amino group.

Table 2: Comparative Anticancer Activity

Compound/DerivativeCancer Cell LineActivity MetricValueReference
This compound Derivative Leukemia HL-60IC50-[2]
2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanylacetamide Non-Small Cell Lung Cancer (HOP-92)GI50-[3]

Note: Specific IC50/GI50 values for the parent thiazole derivative were not detailed in the referenced overview. The data for the oxazole is for a significantly more complex derivative.

Mechanisms of Action and Signaling Pathways

The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[4] These compounds can modulate the expression of key regulatory proteins involved in programmed cell death.

ApoptosisInduction Thiazole 2-Aminothiazole Derivative Bcl2 Down-regulation of Bcl-2 (anti-apoptotic) Thiazole->Bcl2 Bax Up-regulation of Bax (pro-apoptotic) Thiazole->Bax Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Furthermore, these derivatives can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.

CellCycleArrest Thiazole 2-Aminothiazole Derivative G0G1 G0/G1 Phase Arrest Thiazole->G0G1 G2M G2/M Phase Arrest Thiazole->G2M Proliferation Inhibition of Cell Proliferation G0G1->Proliferation G2M->Proliferation

While the precise signaling pathways for the 2-amino-4-(4-bromophenyl)oxazole analog are not well-documented, oxazole derivatives, in general, are known to exhibit anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and interference with key signaling pathways like STAT3.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the bio-efficacy of such compounds.

Antimicrobial Susceptibility Testing (Well Diffusion Method)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

  • Bacterial or fungal strains

  • Muller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile Petri dishes

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

  • Well Preparation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution, positive control, and negative control are added to the respective wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Observation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

WellDiffusionWorkflow Start Start Prep Prepare and Pour Agar Plates Start->Prep Inoculate Inoculate Plates with Microorganism Prep->Inoculate Wells Create Wells in Agar Inoculate->Wells AddCmpd Add Test Compound, Positive & Negative Controls Wells->AddCmpd Incubate Incubate Plates AddCmpd->Incubate Measure Measure Zone of Inhibition Incubate->Measure End End Measure->End

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

MTTAssayWorkflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Test Compound Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Conclusion

References

Safety Operating Guide

Safe Disposal of 2-Amino-4-(4-bromophenyl)thiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2-Amino-4-(4-bromophenyl)thiazole as Hazardous Waste

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 2103-94-8), a compound recognized for causing skin, eye, and respiratory irritation.[1][2] Adherence to these procedures is critical for the safety of laboratory personnel and the protection of the environment. This substance must be managed as hazardous waste through a licensed disposal service.[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment.

HazardRequired Personal Protective Equipment (PPE)
Skin Irritation Chemical-resistant gloves (nitrile or neoprene recommended), fully-buttoned lab coat.[2][5]
Serious Eye Irritation Chemical splash goggles or a face shield.[5][6]
Respiratory Irritation Work within a certified laboratory chemical fume hood. For solid material, a dust mask (e.g., N95) is recommended.[2][5]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe segregation, labeling, and storage of this compound waste pending collection by a certified hazardous waste disposal service.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including unused or expired product, contaminated gloves, filter paper, and weighing boats, must be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled container for halogenated organic waste.[1] Do not mix with non-halogenated waste streams.[7]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-proof sharps container that is clearly labeled as containing hazardous chemical waste.

2. Containerization and Labeling:

  • Use only compatible, sealable, and airtight containers for waste collection to prevent the release of dust or vapors.[5]

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Ensure the label includes hazard pictograms indicating skin, eye, and respiratory irritation.

3. On-site Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area.[1]

  • This storage area should be away from incompatible materials, such as strong oxidizing agents.

  • Access to the hazardous waste storage area should be restricted to authorized personnel.

4. Scheduling Disposal:

  • Once the waste container is full or is no longer being used, arrange for collection by a licensed hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial.

1. Minor Spills (Solid):

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Clean-up: Carefully sweep or scoop up the solid material, avoiding dust generation.[3] Place the collected material into a labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

2. Major Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes waste_type Identify Waste Type is_spill->waste_type No minor_spill Minor Spill: - Evacuate immediate area - Use PPE - Absorb/sweep up - Decontaminate area spill_size->minor_spill Minor major_spill Major Spill: - Evacuate lab - Contact EHS spill_size->major_spill Major containerize_solid Place in labeled container for 'Halogenated Organic Solid Waste' minor_spill->containerize_solid solid_waste Solid Waste: (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions containing the chemical) waste_type->liquid_waste Liquid solid_waste->containerize_solid containerize_liquid Place in labeled container for 'Halogenated Organic Liquid Waste' liquid_waste->containerize_liquid storage Store in designated hazardous waste area containerize_solid->storage containerize_liquid->storage disposal Arrange for pickup by licensed hazardous waste disposal service storage->disposal

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-4-(4-bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for the handling and disposal of 2-Amino-4-(4-bromophenyl)thiazole (CAS No. 2103-94-8). As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide moves beyond a simple checklist to instill a deep understanding of why these procedures are critical, ensuring a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

This compound is a combustible solid organic compound that serves as a synthetic intermediate.[1] While invaluable in pharmaceutical synthesis, it presents distinct hazards that must be managed through rigorous engineering controls and personal protective equipment.[2][3][4][5] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

The compound is officially classified with the following hazards:

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6]

These classifications stem from the reactivity of the aminothiazole moiety and the presence of a bromine atom on the phenyl ring. These features can interact with biological tissues, leading to the observed irritation. A comprehensive risk assessment should be conducted by qualified personnel before any work begins.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritant (Category 2)GHS07WarningH315: Causes skin irritation[7]
Eye Irritant (Category 2)GHS07WarningH319: Causes serious eye irritation[7]
Specific Target Organ Toxicity - Single Exposure (Category 3)GHS07WarningH335: May cause respiratory irritation

Core Directive on Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but your primary defense against chemical exposure. Each component is chosen to counteract a specific hazard presented by this compound.

Table 2: Mandatory PPE for Handling this compound

Protection TypeSpecificationRationale and Causality
Eye & Face Protection Tightly fitting safety goggles or a face shield.[8]Standard safety glasses are insufficient. The fine, solid nature of this compound poses a significant risk of particles bypassing standard glasses. Goggles provide a complete seal, essential for preventing serious eye irritation.[6] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.
Skin Protection (Gloves) Nitrile gloves.[9]Nitrile provides an effective barrier against incidental contact with this solid compound. Always inspect gloves for tears or punctures before use. For prolonged contact or when dissolving the compound in a solvent, consult a chemical compatibility chart. After handling, remove gloves properly and wash hands thoroughly.[7][8]
Skin Protection (Apparel) Laboratory coat.A standard lab coat prevents the compound's dust from settling on personal clothing, which would otherwise create an extended exposure risk.
Respiratory Protection NIOSH-approved N95 dust mask or higher.This is mandatory whenever handling the solid powder outside of a certified chemical fume hood (e.g., during weighing). The compound can cause respiratory irritation if inhaled. The N95 filter is effective at preventing the inhalation of fine particulates.

Safe Handling and Operational Plan

A safe environment is established through a combination of engineering controls and meticulous procedures. The primary engineering control for this compound is a certified chemical fume hood.

Experimental Protocol: Weighing and Transfer
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are accessible.[8]

  • PPE Confirmation: Don all required PPE as specified in Table 2.

  • Handling: Perform all weighing and transfer operations within the chemical fume hood to contain any dust.[8] Use spatulas and tools carefully to minimize dust generation.

  • Dissolving: When dissolving the solid, add it slowly to the solvent to prevent splashing.[8]

  • Post-Handling: Securely close the container. Decontaminate all surfaces, glassware, and equipment used. Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[8]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood & Safety Equipment prep2 Don Full PPE (Goggles, Gloves, Coat, N95) prep1->prep2 Confirm handle1 Weigh Compound (Minimize Dust) prep2->handle1 Begin Work handle2 Transfer to Vessel handle1->handle2 handle3 Slowly Add Solvent handle2->handle3 post1 Securely Seal All Containers handle3->post1 Complete Reaction Setup post2 Decontaminate Surfaces & Equipment post1->post2 post3 Dispose of Waste (See Section 5) post2->post3 post4 Remove PPE & Wash Hands post3->post4 G cluster_collection Waste Collection (At Point of Generation) cluster_segregation Segregation & Storage cluster_disposal Final Disposal col1 Contaminated Solids (Gloves, Paper, Excess Reagent) seg1 Place in Labeled 'Halogenated Organic Waste' Container col1->seg1 col2 Contaminated Liquids (Aqueous & Organic Solutions) col2->seg1 seg2 Seal Container & Store in Designated Area seg1->seg2 disp1 Document Waste Contents seg2->disp1 Prepare for Disposal disp2 Arrange Pickup by Licensed Disposal Vendor disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-(4-bromophenyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(4-bromophenyl)thiazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。